molecular formula C6H9N3OS B1276235 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide CAS No. 448229-66-1

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Cat. No.: B1276235
CAS No.: 448229-66-1
M. Wt: 171.22 g/mol
InChI Key: RTOSURXTIRTROR-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide (CAS 448229-66-1) is a thiazole-containing hydrazide derivative that serves as a versatile intermediate in medicinal chemistry and organic synthesis . With a molecular weight of 171.22 g/mol and the molecular formula C6H9N3OS, this compound is a key precursor in the development of heterocyclic hybrids targeting various enzymes, such as α-glucosidase, tyrosinase, and monoamine oxidase (MAO) . The structure, featuring a 4-methyl-substituted thiazole ring linked to an acetohydrazide moiety, enables diverse chemical modifications and is central to structure-activity relationship (SAR) studies . The compound can be synthesized via hydrazinolysis of an ethyl ester precursor, yielding a high-purity product suitable for further research applications . As a scaffold, it is part of a promising class of molecules explored for their antimicrobial and antifungal activities, as demonstrated by research on structurally related hydrazide-hydrazone and 1,3-thiazole derivatives . ATTENTION: This product is for research use only. It is not intended for human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(10)9-7/h3H,2,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOSURXTIRTROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407173
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448229-66-1
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: Core Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a heterocyclic compound featuring a thiazole ring, a structural motif of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a summary of the known basic properties of this compound, outlines a general synthetic approach based on related compounds, and discusses the potential for biological activity.

Core Properties

While specific experimental data for this compound is limited in publicly available literature, its basic physicochemical properties can be summarized from chemical databases and supplier information.

PropertyValueSource
CAS Number 448229-66-1Amaybio
Molecular Formula C₆H₉N₃OSAmaybio
Molecular Weight 171.22 g/mol Amaybio
Topological Polar Surface Area (TPSA) 68.01 ŲChemScene (for isomer)
LogP (calculated) -0.01608ChemScene (for isomer)
Hydrogen Bond Acceptors 4ChemScene (for isomer)
Hydrogen Bond Donors 2ChemScene (for isomer)
Rotatable Bonds 2ChemScene (for isomer)

Note: Some computational data is for the isomeric compound 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide and is provided for estimation.

Synthesis and Experimental Protocols

General Experimental Workflow

G start Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate reaction Reflux start->reaction Step 1: Reactant reagent1 Hydrazine Hydrate reagent1->reaction Step 1: Reagent solvent Ethanol (Solvent) solvent->reaction Step 1: Medium workup Cooling & Filtration reaction->workup Step 2: Product Formation product This compound workup->product Step 3: Isolation

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (Precursor)

The synthesis of the precursor ester, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, is the initial and crucial step. While a specific protocol for this exact molecule is not detailed in the available search results, a general method for similar structures involves the Hantzsch thiazole synthesis.

Illustrative Protocol (based on similar syntheses):

  • Reaction Setup: A mixture of ethyl 2-chloroacetoacetate and thioacetamide are dissolved in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The resulting crude product can be extracted with an organic solvent and purified by column chromatography to yield the desired ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.

Step 2: Hydrazinolysis to this compound

The conversion of the ethyl ester to the corresponding acetohydrazide is a standard and generally high-yielding reaction.

Illustrative Protocol (based on similar syntheses):

  • Reaction Setup: Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate is dissolved in ethanol. An excess of hydrazine hydrate is then added to the solution.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound were identified, the thiazole and hydrazide moieties are present in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for drug discovery.

Antimicrobial Activity: Thiazole derivatives are well-documented for their broad-spectrum antimicrobial activities against various strains of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity: Numerous thiazole-containing compounds have demonstrated potent anticancer activity.[1] These compounds can exert their effects through various mechanisms, including:

  • Kinase Inhibition: Targeting protein kinases that are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.

Given the absence of specific biological data for this compound, a signaling pathway diagram would be speculative. However, a logical workflow for its initial biological evaluation can be proposed.

Proposed Workflow for Biological Evaluation

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_target Target Identification compound This compound antimicrobial Antimicrobial Assays (Bacteria & Fungi) compound->antimicrobial anticancer Anticancer Assays (e.g., MTT on cell lines) compound->anticancer mic MIC/MBC Determination antimicrobial->mic apoptosis Apoptosis Assays (e.g., Annexin V) anticancer->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) anticancer->cell_cycle enzyme Enzyme Inhibition Assays apoptosis->enzyme cell_cycle->enzyme binding Binding Studies (e.g., SPR) enzyme->binding

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data on its properties and biological activity are currently scarce, this guide provides a framework for its synthesis and a logical progression for its biological evaluation based on the known activities of related thiazole and acetohydrazide derivatives. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide (CAS Number: 496057-29-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide with CAS number 496057-29-5 is limited. This guide has been compiled based on established principles of organic chemistry and data from closely related thiazole acetohydrazide analogs. The experimental protocols and potential biological activities described herein are predictive and require experimental validation for this specific compound.

Core Compound Summary

This compound is a heterocyclic organic compound featuring a methyl-substituted thiazole ring linked to an acetohydrazide functional group. The thiazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The acetohydrazide group serves as a versatile intermediate for the synthesis of various derivatives, including hydrazones, which are also pharmacologically significant.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 496057-29-5User Provided
Molecular Formula C₆H₉N₃OSCalculated
Molecular Weight 171.22 g/mol Calculated
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) (predicted)---

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to follow a two-step procedure common for the preparation of acetohydrazide derivatives from their corresponding esters.

Proposed Synthesis Workflow

The logical workflow for the synthesis is outlined below.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazinolysis A Thioacetamide C Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate A->C Hantzsch Thiazole Synthesis B Ethyl 2-chloroacetoacetate B->C D Hydrazine Hydrate E This compound C->E Nucleophilic Acyl Substitution D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (Intermediate)

This step involves the Hantzsch thiazole synthesis, a classical method for the formation of thiazole rings.

  • Materials:

    • Thioacetamide

    • Ethyl 2-chloroacetoacetate

    • Ethanol (or a similar suitable solvent)

    • Sodium bicarbonate (or another mild base)

  • Procedure:

    • Dissolve equimolar amounts of thioacetamide and ethyl 2-chloroacetoacetate in ethanol.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • The product, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

This step involves the nucleophilic acyl substitution of the ester with hydrazine.

  • Materials:

    • Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve the synthesized ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate in ethanol.

    • Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the thiazole and hydrazide moieties are present in numerous bioactive compounds. This suggests that the title compound could exhibit a range of pharmacological effects.

Predicted Biological Activities

Based on the activities of structurally similar compounds, potential biological activities include:

  • Antimicrobial Activity: Thiazole derivatives are known to possess antibacterial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: Many thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some analogs involves the induction of apoptosis through the modulation of cell signaling pathways.[1] For instance, some 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety have been shown to induce apoptosis in HepG2 cells and cause S-phase cell cycle arrest.[1]

  • Anti-inflammatory Activity: Certain thiazole derivatives have shown anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

Postulated Signaling Pathway Involvement in Anticancer Activity

Based on studies of related thiazole-hydrazone derivatives, a potential mechanism of action in cancer cells could involve the induction of apoptosis. The logical flow of this process is depicted below.

G A This compound (or its hydrazone derivative) B Interaction with Cellular Target (e.g., Kinase, DNA) A->B C Signal Transduction Cascade B->C D Activation of Caspases C->D F Cell Cycle Arrest (e.g., at S-phase) C->F E Apoptosis D->E F->E can lead to

Caption: Postulated apoptotic pathway for thiazole derivatives.

Future Research Directions

Given the limited specific data on this compound, the following areas represent key opportunities for future research:

  • Chemical Synthesis and Characterization: The proposed synthesis should be performed, and the resulting compound's structure and purity must be confirmed using modern analytical techniques (NMR, Mass Spectrometry, Elemental Analysis).

  • Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its potential cytotoxic and antimicrobial activities. This would involve determining key quantitative metrics.

    Table 2: Key Quantitative Metrics for Biological Evaluation

    MetricDescription
    IC₅₀ (Half-maximal inhibitory concentration) Measures the potency of a substance in inhibiting a specific biological or biochemical function.
    MIC (Minimum Inhibitory Concentration) The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
    EC₅₀ (Half-maximal effective concentration) The concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action. This could involve enzyme inhibition assays, cell cycle analysis, and apoptosis assays.

  • Structure-Activity Relationship (SAR) Studies: The acetohydrazide group can be readily converted into a variety of hydrazone derivatives by reacting it with different aldehydes and ketones. Synthesizing a library of such derivatives and evaluating their biological activity would provide valuable insights into the structure-activity relationships and could lead to the identification of more potent compounds.

    G A This compound C Hydrazone Derivative A->C Condensation B Aldehyde/Ketone (R-CHO/R-CO-R') B->C D Biological Screening C->D E SAR Analysis D->E

    Caption: Workflow for Structure-Activity Relationship studies.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently lacking, its structural motifs suggest a likelihood of interesting biological activities. The synthetic route is straightforward, making it an accessible target for research laboratories. Future studies focusing on its synthesis, biological evaluation, and the generation of a derivative library are warranted to fully explore its therapeutic potential.

References

(2-METHYL-THIAZOL-4-YL)ACETIC ACID HYDRAZIDE molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2-Methyl-thiazol-4-yl)acetic Acid Hydrazide

This technical guide provides a comprehensive overview of (2-Methyl-thiazol-4-yl)acetic acid hydrazide, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, a representative synthetic protocol, and discusses its potential biological activities based on related structures.

Physicochemical Properties

(2-Methyl-thiazol-4-yl)acetic acid hydrazide is a small molecule featuring a methyl-substituted thiazole ring linked to an acetic acid hydrazide moiety. Its fundamental properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C6H9N3OS[1][2][3]
Molecular Weight 171.22 g/mol [1][3]
CAS Number 496057-29-5[1]

Synthesis Protocol

The synthesis of (2-Methyl-thiazol-4-yl)acetic acid hydrazide can be achieved through the hydrazinolysis of the corresponding ester, ethyl (2-methyl-thiazol-4-yl)acetate. This is a common and effective method for the preparation of acid hydrazides.[4][5][6]

Experimental Protocol: Synthesis of (2-Methyl-thiazol-4-yl)acetic acid hydrazide

  • Materials:

    • Ethyl (2-methyl-thiazol-4-yl)acetate

    • Hydrazine hydrate (99%)

    • Absolute ethanol

  • Procedure:

    • A solution of ethyl (2-methyl-thiazol-4-yl)acetate (0.01 mole) in absolute ethanol (30 ml) is prepared in a round-bottom flask equipped with a reflux condenser.

    • To this stirring solution, hydrazine hydrate (0.015 mole) is added.

    • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

    • After the reflux period, the mixture is cooled to room temperature, which should induce the precipitation of the product.

    • The resulting solid precipitate is collected by filtration.

    • The crude product is then purified by recrystallization from ethanol to yield (2-Methyl-thiazol-4-yl)acetic acid hydrazide.

Potential Biological Activities

While specific biological data for (2-Methyl-thiazol-4-yl)acetic acid hydrazide is not extensively documented in the public domain, the core chemical moieties—the thiazole ring and the hydrazide group—are present in numerous compounds with significant pharmacological activities.[7][8]

The thiazole nucleus is a versatile scaffold known for a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[7][9] Similarly, hydrazone derivatives, which can be readily synthesized from hydrazides, exhibit a broad spectrum of bioactivities such as antimycobacterial, anticonvulsant, and antidiabetic effects.[10][11][12]

Given these precedents, (2-Methyl-thiazol-4-yl)acetic acid hydrazide is a promising candidate for screening in various drug discovery programs. For instance, related hydrazine-clubbed thiazole derivatives have shown potential as antidiabetic agents by inhibiting enzymes like aldose reductase, α-glycosidase, and α-amylase.[12][13]

Logical Workflow for Biological Screening

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel thiazole hydrazide derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Starting Materials (e.g., Ethyl (2-methyl-thiazol-4-yl)acetate) reaction Hydrazinolysis with Hydrazine Hydrate start->reaction product (2-Methyl-thiazol-4-yl)acetic Acid Hydrazide reaction->product characterization Spectroscopic Analysis (NMR, MS, IR) product->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition) characterization->in_vitro Proceed if Pure antimicrobial Antimicrobial Activity in_vitro->antimicrobial anti_inflammatory Anti-inflammatory Assays in_vitro->anti_inflammatory antidiabetic Antidiabetic Screening (α-glucosidase, α-amylase) in_vitro->antidiabetic

Caption: A logical workflow for the synthesis and biological screening of thiazole hydrazide derivatives.

References

An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: Synthesis, Potential Biological Activities, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. The document details a proposed synthetic pathway for the compound, based on established chemical principles, and reviews the biological activities of structurally related thiazole and hydrazide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Synthesis

The target molecule, this compound, incorporates a 4-methylthiazole ring, a scaffold known for its presence in a wide range of biologically active compounds, and a hydrazide functional group, which is a key component in many pharmaceutical agents. The synthesis of this compound can be approached through a two-step process: the formation of an ester intermediate, ethyl (4-methyl-1,3-thiazol-2-yl)acetate, followed by its conversion to the desired acetohydrazide.

Proposed Synthesis of this compound

A plausible synthetic route for this compound is outlined below. This pathway employs the well-established Hantzsch thiazole synthesis for the formation of the core thiazole ring.

Step 1: Synthesis of Ethyl (4-methyl-1,3-thiazol-2-yl)acetate (Intermediate 1)

The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. In this proposed synthesis, ethyl 2-chloroacetoacetate reacts with thioacetamide to yield the thiazole ring with the desired substituents.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl (4-methyl-1,3-thiazol-2-yl)acetate.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Target Compound)

The final step is the conversion of the ethyl ester to the corresponding hydrazide through reaction with hydrazine hydrate. This is a standard and efficient method for the synthesis of hydrazides.

Experimental Protocol:

  • Dissolve the purified ethyl (4-methyl-1,3-thiazol-2-yl)acetate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • The reaction mixture is stirred at room temperature or gently refluxed for several hours, with reaction progress monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting solid is collected by filtration, washed with cold ethanol or water, and dried to afford this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrazinolysis Thioacetamide Thioacetamide Intermediate Ethyl (4-methyl-1,3-thiazol-2-yl)acetate Thioacetamide->Intermediate + Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->Intermediate Ethanol, Reflux Target This compound Intermediate->Target Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Target +

Proposed synthesis of this compound.

Potential Biological Activities and Derivatives

Antimicrobial Activity

Thiazole-containing compounds and their hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activities. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the ability of the hydrazone moiety to chelate with metal ions essential for microbial growth or to interfere with cellular processes.

Table 1: Antimicrobial Activity of Thiazole Hydrazide Derivatives

Compound/Derivative ClassTest Organism(s)Activity (MIC/Zone of Inhibition)Reference(s)
N'-(substituted-benzylidene)-2-(thiazol-yl)acetohydrazidesGram-positive and Gram-negative bacteriaBroad-spectrum activity observed for some derivatives.
4-Substituted thiazol-2-yl hydrazine derivativesE. coli, P. aeruginosa, B. subtilis, S. pyogenes, K. pneumoniae, S. aureus, C. albicans, T. viride, A. flavus, A. brasiliensisModerate to good activity against the tested microorganisms.[1]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesS. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger, A. flavus, M. purpureus, P. citrinumGood to moderate antibacterial and antifungal activities (MIC 12.5 µg/mL, 25 µg/mL and 50 µg/mL).[2]
Anticancer Activity

The thiazole nucleus is a common feature in a number of anticancer drugs. Schiff bases derived from hydrazides have also demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

Table 2: Anticancer Activity of Thiazole-based Schiff Bases and Derivatives

Compound/Derivative ClassCell Line(s)Activity (IC50)Reference(s)
Schiff bases of 2-amino-4-phenyl-5-methyl thiazoleHepG2, MCF-7, A549, HCT116Zn(II) complex showed potent inhibition.[3]
Schiff bases incorporating imidazolidine-2,4-dioneMCF-7, HCT-116, HePG-2Derivative 24 showed IC50 values of 4.92, 9.07, and 12.83 µM, respectively.[4]
Nano-sized Schiff base metal chelatesHePG2, MCF-7Zn(II) chelate showed significant cytotoxicity.[5]
Schiff bases of various substituted aldehydesHeLa, MCF-7IC50 values in the micromolar range.[6]

Experimental and Screening Workflows

The development of new therapeutic agents based on the this compound scaffold would typically follow a structured workflow, from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatization Synthesis of Derivatives (e.g., Schiff Bases) Synthesis->Derivatization Characterization Structural Characterization (NMR, IR, Mass Spec) Derivatization->Characterization Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Characterization->Antimicrobial Anticancer Cytotoxicity Assays (MTT, etc.) Characterization->Anticancer Apoptosis Apoptosis Assays Anticancer->Apoptosis CellCycle Cell Cycle Analysis Anticancer->CellCycle Enzyme Enzyme Inhibition Assays Anticancer->Enzyme

References

Biological activity of thiazole hydrazone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Thiazole Hydrazone Derivatives

Introduction

Thiazole and hydrazone moieties are prominent scaffolds in medicinal chemistry, each contributing significantly to the pharmacological profiles of a diverse range of therapeutic agents.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core structure in numerous clinically approved drugs, including anticancer agents like Dasatinib and antibacterial compounds.[2][3] Its unique electronic properties and ability to form hydrogen bonds allow for potent interactions with various biological targets.[4]

The hydrazone functional group (-C=N-NH-) is valued for its synthetic accessibility and its role in mediating biological effects through mechanisms like chelation of metal ions and interaction with cellular macromolecules.[2][5] The combination of these two pharmacophores into a single molecular entity—the thiazole hydrazone derivative—has garnered significant interest. These hybrid molecules exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, making them a focal point for modern drug discovery and development.[2][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds.

General Synthesis

The synthesis of thiazole hydrazone derivatives is typically achieved through a straightforward and efficient multi-step process. The most common route involves two key reactions: the formation of a thiosemicarbazone intermediate, followed by a Hantzsch thiazole synthesis for ring closure.

First, an appropriate aldehyde or ketone is condensed with thiosemicarbazide, usually under reflux in an alcoholic solvent like ethanol with an acid catalyst, to yield the corresponding thiosemicarbazone.[2][7] In the second step, this thiosemicarbazone intermediate is reacted with an α-haloketone, such as a substituted phenacyl bromide, which leads to the cyclization and formation of the 2-hydrazinyl-1,3-thiazole ring.[8][9]

G General Synthesis Workflow for Thiazole Hydrazones cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis Aldehyde Aldehyde / Ketone TSC Thiosemicarbazone Intermediate Aldehyde->TSC + Ethanol, Acid Catalyst (Reflux) Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->TSC FinalProduct Thiazole Hydrazone Derivative TSC->FinalProduct Cyclization AlphaHaloKetone α-Haloketone (e.g., Phenacyl Bromide) AlphaHaloKetone->FinalProduct + Ethanol (Reflux)

General synthesis workflow for thiazole hydrazone derivatives.

Biological Activities

Thiazole hydrazone derivatives have been extensively evaluated for a range of biological activities, demonstrating significant potential primarily in the fields of oncology and microbiology.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic effects of thiazole hydrazones against various human cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[10][11]

Recent studies have identified specific molecular targets. For instance, certain quinoline-based thiazolyl-hydrazones have been shown to accumulate in lysosomes, leading to the inhibition of autophagy and subsequent cell death in colon and hepatocellular carcinoma cells.[12] Other derivatives have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[11][13] This inhibition can lead to cell cycle arrest at the G1/S phase and a significant increase in programmed cell death (apoptosis).[11]

G VEGFR-2 Inhibition Pathway by Thiazole Hydrazones TH Thiazole Hydrazone Derivative VEGFR2 VEGFR-2 TH->VEGFR2 Inhibits CellCycle Cell Cycle Progression (G1/S Phase) TH->CellCycle Arrests Apoptosis Apoptosis (Programmed Cell Death) TH->Apoptosis Induces PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Akt->CellCycle Promotes Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Promotes CellCycle->Proliferation

Mechanism of action via VEGFR-2 inhibition.

Table 1: Summary of In Vitro Anticancer Activity of Thiazole Hydrazone Derivatives

Compound ID/Series Cancer Cell Line Activity (IC₅₀) Reference
Compound 7 HepG2 (Liver) 0.316 µM [14]
Compound 4c MCF-7 (Breast) 2.57 µM [11]
Compound 4c HepG2 (Liver) 7.26 µM [11]
Compound T38 HepG2 (Liver) 1.11 µg/mL [10]
Compound T26 BGC-823 (Gastric) 1.67 µg/mL [10]
Compound T1 MCF-7 (Breast) 2.21 µg/mL [10]

| Quinoline-based 3c | HCT-116 (Colon) | Potent Activity |[12] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Thiazole hydrazones also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[15] They have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli.[2][8] The antifungal activity is also notable, with several derivatives showing inhibitory effects against Candida albicans and other fungal strains.[2][9] The mechanism of antimicrobial action is thought to involve the disruption of cellular processes and chelation of essential metal ions.[2]

Table 2: Summary of In Vitro Antimicrobial Activity (MIC) of Thiazole Hydrazone Derivatives

Compound ID/Series Microorganism Activity (MIC) Reference
Compound 4b, 4g, 4j Candida albicans 250 µg/mL [2]
Pyrrole-bridged 2a, 2m Candida glabrata 50 µg/mL [9]
Hydrazide-hydrazone 39 M. tuberculosis H37Rv 16.252 µg/mL [16]
General Series Staphylococcus aureus Good Activity [8]
General Series Enterococcus faecalis Good Activity [8]

| General Series | Escherichia coli | Active |[2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

The evaluation of thiazole hydrazone derivatives follows established and validated methodologies in medicinal chemistry and pharmacology.

General Procedure for Synthesis

A mixture of a substituted aldehyde (3 mmol) and thiosemicarbazide (3 mmol) is refluxed in ethanol (3 mL) with a few drops of a strong acid (e.g., HCl) for approximately 3 hours.[2] The resulting solid thiosemicarbazone is filtered, washed with cold ethanol, and dried. Subsequently, the purified thiosemicarbazone is refluxed with an equimolar amount of a substituted phenacyl bromide in ethanol (3 mL). The reaction is monitored by Thin-Layer Chromatography (TLC), with completion typically observed after 4 hours. The final thiazole hydrazone product is then isolated, purified (e.g., by recrystallization), and characterized using spectroscopic methods such as NMR and Mass Spectrometry.[2][9]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The synthesized thiazole hydrazone derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 3-4 hours.

  • Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[11][14]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Compound Dilution: The test compounds are serially diluted in the wells of a 96-well microtiter plate using broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][9]

G General Experimental Workflow Synthesis Chemical Synthesis (Thiazole Hydrazone) Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification BioScreening Biological Activity Screening Purification->BioScreening Anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) BioScreening->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) BioScreening->Antimicrobial DataAnalysis Data Analysis (IC₅₀ / MIC Determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Conclusion Identify Lead Compounds & Mechanism of Action DataAnalysis->Conclusion

Workflow from synthesis to biological evaluation.

Conclusion

Thiazole hydrazone derivatives represent a highly versatile and promising class of heterocyclic compounds in the pursuit of new therapeutic agents. Their straightforward synthesis and modular nature allow for the generation of large libraries with diverse substitutions, facilitating structure-activity relationship (SAR) studies. The consistent and potent biological activities observed, particularly against cancer cell lines and pathogenic microbes, underscore their potential. Future research should focus on optimizing the selectivity and potency of these derivatives, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of this chemical scaffold is poised to yield novel drugs to address critical unmet needs in oncology and infectious diseases.

References

Potential Therapeutic Targets of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the potential therapeutic applications of 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide and the broader class of thiazole acetohydrazide derivatives. While specific research on the title compound is limited, this guide synthesizes the extensive body of literature on related thiazole-containing molecules to elucidate probable mechanisms of action, identify key therapeutic targets, and provide detailed experimental methodologies. The primary focus is on the anticancer, antimicrobial, and anti-inflammatory potential of this chemical scaffold, supported by quantitative data from analogous compounds and visual representations of relevant signaling pathways.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[2] The acetohydrazide moiety is also a well-established pharmacophore, often contributing to the biological activity of various compounds. The combination of these two functionalities in this compound suggests a high potential for therapeutic utility.

This whitepaper will explore the likely therapeutic targets of this compound class by examining the established activities of structurally similar thiazole derivatives. The primary areas of focus will be oncology, infectious diseases, and inflammatory disorders.

Potential Therapeutic Areas and Molecular Targets

Based on extensive research into thiazole derivatives, the following therapeutic areas and molecular targets are proposed for this compound and its analogs.

Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[3][4][5]

  • PI3K/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][6] Several thiazole derivatives have been identified as potent inhibitors of PI3Kα and mTOR.[7]

  • Receptor Tyrosine Kinase (RTK) Inhibition:

    • EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key drivers in the development and progression of numerous cancers. Thiazole derivatives have been shown to exhibit significant inhibitory activity against these receptors.[8]

    • VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) plays a crucial role in tumor angiogenesis. Inhibition of VEGFR-2 by thiazole-containing compounds can suppress tumor growth by limiting blood supply.[9]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Thiazole derivatives have been found to interfere with tubulin assembly, leading to cell cycle arrest and apoptosis.[3]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and transcription. Certain thiazole compounds can inhibit these enzymes, leading to DNA damage and cancer cell death.[3][6]

  • Cyclooxygenase (COX) Inhibition: Overexpression of COX-2 is implicated in the pathogenesis of several cancers. Thiazole carboxamide derivatives have been identified as selective COX-2 inhibitors.[10]

Antimicrobial Activity

The thiazole scaffold is present in several clinically used antimicrobial agents.[11] Thiazole acetohydrazide derivatives are anticipated to exhibit activity against a range of pathogens.

  • DNA Gyrase and Topoisomerase IV Inhibition: These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial drugs. Benzothiazole derivatives have shown potent inhibition of both E. coli DNA gyrase and topoisomerase IV.[12]

  • Inhibition of Cell Wall Synthesis: The thiazole ring is a core component of penicillin, indicating its potential to interfere with bacterial cell wall biosynthesis.[13]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. The ability of thiazole derivatives to inhibit inflammatory pathways suggests their potential as anti-inflammatory agents.

  • Cyclooxygenase (COX) Inhibition: As mentioned in the anticancer section, thiazole derivatives can act as inhibitors of COX enzymes, which are central to the inflammatory response.[10]

Antidiabetic Activity

Recent studies have highlighted the potential of thiazole derivatives in managing diabetes mellitus through the inhibition of key enzymes.[14]

  • Aldose Reductase, α-Glycosidase, and α-Amylase Inhibition: Hydrazine-linked thiazole derivatives have demonstrated potent inhibitory activity against aldose reductase, α-glycosidase, and α-amylase, enzymes involved in diabetic complications and postprandial hyperglycemia.[14][15]

Quantitative Data on Analogous Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activities of structurally related thiazole derivatives.

Table 1: Anticancer Activity of Representative Thiazole Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrazolyl-thiazoleEGFRMCF-70.07[8]
Pyrazolyl-thiazoleHER-2-0.032[8]
Thiazole DerivativeVEGFR-2-0.15[9]
Thiazole DerivativePI3Kα-0.086[7]
Thiazole DerivativemTOR-0.221[7]
Thiazole CarboxamideCOX-2-9.01[10]

Table 2: Antimicrobial and Antidiabetic Activity of Representative Thiazole Derivatives

Compound ClassTargetOrganism/EnzymeMIC (µg/mL) or IC50/Ki (nM)Reference
Benzothiazole Ethyl UreaDNA GyraseE. coliIC50: 0.0033 µg/mL[12]
Benzothiazole Ethyl UreaTopoisomerase IVE. coliIC50: 0.046 µg/mL[12]
Hydrazine-clubbed ThiazoleAldose Reductase-Ki: 5.47 nM[14]
Hydrazine-clubbed Thiazoleα-Glycosidase-Ki: 1.76 µM[15]
Hydrazine-clubbed Thiazoleα-Amylase-IC50: 4.94 µM[15]

Experimental Protocols

This section details generalized experimental protocols for the synthesis and biological evaluation of thiazole acetohydrazide derivatives, based on methodologies reported in the literature for similar compounds.

General Synthesis of Thiazole Acetohydrazide Derivatives

The synthesis of this compound and its analogs typically follows a multi-step procedure.

  • Synthesis of Thiosemicarbazone: An appropriate aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), under reflux to yield the corresponding thiosemicarbazone.[7]

  • Cyclization to form the Thiazole Ring: The thiosemicarbazone is then cyclized with an α-haloketone (e.g., chloroacetone to introduce the 4-methyl group) in a solvent such as ethanol or dioxane, often in the presence of a base like triethylamine, to form the thiazole ring.[13]

  • Formation of the Acetohydrazide: The resulting thiazole derivative with an ester group is reacted with hydrazine hydrate to yield the final acetohydrazide product.[14]

In Vitro Anticancer Activity Assays
  • MTT Assay for Cytotoxicity:

    • Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow formazan crystal formation by viable cells.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader to determine cell viability, and IC50 values are calculated.[16]

  • Enzyme Inhibition Assays (e.g., PI3K, mTOR, EGFR):

    • Commercially available kinase assay kits are typically used.

    • The recombinant enzyme, substrate (e.g., a specific peptide), and ATP are incubated with varying concentrations of the test compound.

    • The enzyme activity (e.g., phosphorylation of the substrate) is measured, often using luminescence- or fluorescence-based detection methods.

    • IC50 values are determined by plotting enzyme inhibition against compound concentration.[7]

In Vitro Antimicrobial Activity Assays
  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and its analogs.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative (Inhibitor) Thiazole->PI3K Thiazole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Gene_Transcription Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Transcription PI3K_Akt->Gene_Transcription Thiazole Thiazole Derivative (Inhibitor) Thiazole->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

Bacterial_DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Thiazole Thiazole Derivative (Inhibitor) Thiazole->DNA_Gyrase

Caption: Mechanism of action for bacterial DNA gyrase inhibition.

Conclusion

While direct experimental data on this compound is currently lacking, the extensive research on the broader class of thiazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The evidence strongly suggests that this compound and its analogs are promising candidates for development as anticancer, antimicrobial, and anti-inflammatory agents. The key molecular targets likely include components of critical cell signaling pathways such as PI3K/mTOR and EGFR, as well as essential bacterial enzymes like DNA gyrase. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway analyses provided in this guide offer a framework for such future research endeavors.

References

Speculative Mechanism of Action for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a speculative mechanism of action for 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide based on the biological activities of structurally related compounds. Direct experimental evidence for the specific mechanism of this compound is not currently available in the public domain. This whitepaper aims to provide a scientifically grounded hypothesis to guide future research.

Introduction

The compound this compound belongs to a class of heterocyclic compounds containing a thiazole ring linked to an acetohydrazide moiety. Both thiazole and hydrazide functionalities are recognized pharmacophores present in numerous biologically active molecules. Thiazole derivatives are known for a wide spectrum of pharmacological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, the hydrazide-hydrazone scaffold is a key feature in several chemotherapeutic agents and is associated with a broad range of bioactivities.[4][5] This document explores the potential mechanisms of action of this compound by drawing parallels with the known biological effects of its constituent chemical motifs.

Core Structural Components and Associated Bioactivities

The structure of this compound comprises two key pharmacophores: the 4-methyl-1,3-thiazole ring and the acetohydrazide side chain .

  • Thiazole Ring: The thiazole ring is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals.[1] Its derivatives have been reported to exhibit a variety of biological effects, suggesting multiple potential mechanisms of action.[2]

  • Acetohydrazide Moiety: The -NHNHC(=O)CH₂- group is a reactive and versatile functional group. Hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, are known to possess significant biological properties.[4] The hydrazide itself can act as a precursor to such active hydrazones or participate in coordination with metal ions, which is crucial for the function of some enzymes.[1]

Speculative Mechanisms of Action

Based on the known activities of related compounds, several potential mechanisms of action for this compound can be postulated.

Antimicrobial and Antifungal Activity

Thiazole and hydrazide derivatives have consistently demonstrated significant antimicrobial and antifungal properties.[1][6] The proposed mechanisms often involve:

  • Enzyme Inhibition: The compound may target essential enzymes in microbial metabolic pathways. For instance, it could inhibit enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

  • Chelation of Metal Ions: The hydrazide moiety can chelate essential metal ions like iron, zinc, or copper, which are vital cofactors for many microbial enzymes.[1] Depriving the microbes of these essential metals can lead to growth inhibition.

  • Disruption of Cell Membrane: The lipophilic nature of the thiazole ring could facilitate the compound's insertion into the microbial cell membrane, leading to altered membrane potential, increased permeability, and eventual cell lysis.

Anticancer Activity

Numerous thiazole derivatives have been investigated as potential anticancer agents.[2][3][7] Speculative anticancer mechanisms for this compound include:

  • Kinase Inhibition: Many anticancer drugs target protein kinases that are crucial for cancer cell proliferation and survival. The thiazole ring is a common scaffold in kinase inhibitors. It is plausible that this compound could inhibit the activity of kinases such as c-Met or others involved in oncogenic signaling pathways.[8]

  • Induction of Apoptosis: The compound might trigger programmed cell death (apoptosis) in cancer cells. This could occur through the activation of caspase cascades or by disrupting the balance of pro-apoptotic and anti-apoptotic proteins.

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process critical for tumor growth and metastasis, could be inhibited by this compound.

Anti-inflammatory Activity

Thiazole derivatives have also been reported to possess anti-inflammatory properties.[7] A potential mechanism could be:

  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the inflammatory cascade, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_moa Mechanism of Action Elucidation synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial/Antifungal Assays (MIC Determination) characterization->antimicrobial anticancer Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory enzyme_assays Specific Enzyme Inhibition Assays antimicrobial->enzyme_assays If active pathway_analysis Signaling Pathway Analysis (Western Blot) anticancer->pathway_analysis apoptosis_assays Apoptosis Assays (Flow Cytometry) anticancer->apoptosis_assays If active anti_inflammatory->enzyme_assays If active gene_expression Gene Expression Profiling (Microarray/RNA-Seq) pathway_analysis->gene_expression

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Speculative Signaling Pathway

Based on the potential anticancer activity and the known role of thiazole derivatives as kinase inhibitors, a speculative signaling pathway is presented below. This diagram illustrates the potential inhibition of a receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.

signaling_pathway compound This compound rtk Receptor Tyrosine Kinase (e.g., c-Met) compound->rtk Inhibition pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Speculative inhibition of a pro-survival signaling pathway.

Representative Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies for assessing the biological activities discussed.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of the Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Quantitative Data from Related Compounds

While no quantitative data exists for the title compound, the following table summarizes the reported activities of structurally related thiazole and hydrazide derivatives to provide a context for potential efficacy.

Compound ClassBiological ActivityTargetReported Potency (Example)
Thiazole HydrazonesAntimicrobialE. coli, C. albicansActive
ThiazolidinonesAnticancerK-562, PC3 cell linesIC₅₀ = 4.86 µM
Benzofuran-ThiazolylhydrazonesMAO-A InhibitionMonoamine Oxidase AIC₅₀ = 0.07 µM
Thiazole/Thiadiazole CarboxamidesAnticancerc-Met KinaseModerate to high cytotoxicity

Conclusion

The compound this compound holds therapeutic potential owing to its constituent thiazole and acetohydrazide moieties, which are well-established pharmacophores. The speculative mechanisms of action, including antimicrobial, anticancer, and anti-inflammatory effects, are grounded in the extensive literature on related heterocyclic compounds. The proposed pathways involve enzyme inhibition, disruption of microbial cell integrity, and interference with cancer cell signaling cascades. Future experimental validation, following the suggested workflow, is imperative to elucidate the precise molecular targets and mechanisms of this promising compound.

References

Spectroscopic and Synthetic Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in the public domain for this specific molecule, this guide presents a combination of established synthetic methodologies for analogous compounds and predicted spectroscopic data based on structurally related molecules.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (thiazole)~2.3 - 2.5s
CH₂ (acetyl)~3.5 - 3.8s
H-5 (thiazole)~6.8 - 7.2s
NH (hydrazide)~9.0 - 9.5br s
NH₂ (hydrazide)~4.3 - 4.6br s
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (thiazole)~17 - 19
CH₂ (acetyl)~35 - 40
C-5 (thiazole)~110 - 115
C-4 (thiazole)~145 - 150
C=O (amide)~165 - 170
C-2 (thiazole)~160 - 165
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (NH₂)3300 - 3400Medium
N-H stretch (NH)3150 - 3250Medium
C-H stretch (aromatic/aliphatic)2900 - 3100Medium-Weak
C=O stretch (amide I)1650 - 1680Strong
N-H bend (amide II)1520 - 1550Medium
C=N stretch (thiazole)1580 - 1620Medium
C-S stretch (thiazole)650 - 750Weak
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/z
[M+H]⁺172.05
[M+Na]⁺194.03
[M]⁺171.04

Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process, commencing with the formation of an ester intermediate, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(4-Methyl-1,3-thiazol-2-yl)acetate

A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This would involve the reaction of a thioamide with an α-halo carbonyl compound.

General Protocol:

  • To a solution of ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol or tetrahydrofuran (THF), an equimolar amount of thioacetamide is added.

  • The reaction mixture is stirred at room temperature or gently heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, which can be further purified by column chromatography.

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the corresponding acetohydrazide is a standard procedure involving reaction with hydrazine hydrate.

General Protocol:

  • Ethyl 2-(4-methyl-1,3-thiazole-2-yl)acetate is dissolved in a minimal amount of ethanol or methanol.

  • An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with reaction progress monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like diethyl ether or hexane and collected by filtration.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure this compound.

Synthetic Pathway Visualization

The logical two-step synthesis of this compound is depicted in the following workflow diagram.

Synthesis_Pathway Thioacetamide Thioacetamide Ester Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate Thioacetamide->Ester Hantzsch Synthesis Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->Ester Product This compound Ester->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Nucleophilic Acyl Substitution

Caption: Synthetic pathway of this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties and recommended experimental protocols for determining the solubility and stability of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. As of the date of this publication, specific experimental data for this compound is not extensively available in peer-reviewed literature. The methodologies described herein are based on established principles for analogous chemical entities and standard pharmaceutical testing guidelines.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities. The acetohydrazide functional group often serves as a key building block in the synthesis of more complex molecules, including Schiff bases and various heterocyclic systems with therapeutic potential. Understanding the solubility and stability of this core molecule is a critical prerequisite for its advancement in any research or drug development pipeline, as these properties fundamentally influence its bioavailability, formulation, and shelf-life. This guide provides a framework for evaluating these key physicochemical parameters.

Physicochemical Properties

While experimental data is scarce, computational models provide valuable predictions for the physicochemical properties of this compound. These properties offer initial insights into its likely solubility and stability behavior.

PropertyPredicted ValueImplication for Solubility & Stability
Molecular Formula C₆H₉N₃OS
Molecular Weight 171.22Low molecular weight is generally favorable for solubility.
TPSA (Topological Polar Surface Area) 68.01 ŲA moderate TPSA suggests a balance between aqueous solubility and membrane permeability.
LogP (Octanol-Water Partition Coefficient) -0.01608A negative LogP value indicates a preference for the aqueous phase, suggesting good water solubility.
Hydrogen Bond Donors 2The presence of hydrogen bond donors (the -NH and -NH₂ groups) facilitates interaction with polar solvents like water.
Hydrogen Bond Acceptors 4The nitrogen and oxygen atoms can act as hydrogen bond acceptors, further enhancing solubility in protic solvents.
Rotatable Bonds 2A low number of rotatable bonds suggests a relatively rigid structure, which can be favorable for crystalline stability.

Data sourced from commercial supplier technical data sheets.

Solubility Profile: Experimental Protocol

A comprehensive understanding of solubility is essential. The following is a generalized protocol for determining the thermodynamic solubility of this compound in various media.

Materials and Equipment
  • This compound

  • Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Dimethyl Sulfoxide (DMSO), Ethanol.

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

  • pH meter

Methodology: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification A Weigh excess compound B Add known volume of solvent A->B C Seal vials B->C D Incubate at controlled temp (e.g., 24-48h) C->D E Centrifuge samples D->E F Withdraw supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC-UV) G->H I I H->I Calculate Solubility (mg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Experimental Protocol

Stability testing is crucial to determine how the quality of the compound varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Materials and Equipment
  • This compound

  • Reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (3-30%)

  • Stability chambers (for controlled temperature and humidity)

  • Photostability chamber with UV and visible light sources

  • HPLC-UV/MS system

  • pH meter

Methodology: Forced Degradation Study

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[1]

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a set period.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature.

  • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) in an oven.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (preferably with mass spectrometry detection) to separate and identify the parent compound and any degradation products.

G cluster_conditions Stress Conditions start Drug Substance This compound acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (Solid, 105°C) start->therm photo Photolytic (UV/Vis Light) start->photo analysis Analysis by Stability-Indicating Method (HPLC-UV/MS) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis outcome Identify Degradation Products Establish Degradation Pathway analysis->outcome

Caption: Logical Workflow for a Forced Degradation Study.

Synthesis Pathway

The synthesis of this compound typically involves the reaction of a corresponding ester with hydrazine hydrate. This is a common and efficient method for producing hydrazide derivatives.

G start Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate process Reflux start->process Reaction reagent Hydrazine Hydrate (NH₂NH₂·H₂O) reagent->process solvent Solvent (e.g., Ethanol) solvent->process product This compound process->product

Caption: General Synthesis Pathway for the Target Compound.

Conclusion

While specific experimental data for this compound remains to be published, its predicted physicochemical properties suggest favorable aqueous solubility. The protocols outlined in this guide provide a robust framework for researchers to experimentally determine its solubility and stability profiles. Such studies are indispensable for assessing the compound's potential as a lead candidate in drug discovery and for guiding formulation development. The execution of these standardized tests will generate the critical data needed to advance the scientific understanding and potential applications of this promising thiazole derivative.

References

The Therapeutic Potential of Novel Thiazole Compounds: A Pharmacological Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive overview of the pharmacology of novel thiazole compounds, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on presenting clear, actionable data and experimental protocols for researchers in the field.

Synthesis of Novel Thiazole Derivatives

A fundamental method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. This versatile reaction allows for the introduction of various substituents, enabling the generation of diverse compound libraries for pharmacological screening.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a representative synthesis of a 2,4-disubstituted thiazole derivative.

Materials:

  • Substituted phenacyl bromide (1 mmol)

  • Substituted thioamide (1.2 mmol)

  • Ethanol (20 mL)

  • Triethylamine (catalytic amount)

Procedure:

  • A mixture of the appropriate phenacyl bromide and thioamide is refluxed in ethanol.

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol or DMF, to yield the purified thiazole derivative.

Synthesis_Workflow reagents α-Haloketone + Thioamide reaction Reflux reagents->reaction solvent Ethanol solvent->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product Purified Thiazole Derivative purification->product

Caption: Workflow for Hantzsch Thiazole Synthesis.

Pharmacological Activities of Novel Thiazole Compounds

Novel thiazole derivatives have been extensively evaluated for a range of pharmacological activities. The following sections summarize key findings and provide standardized protocols for in vitro evaluation.

Anticancer Activity

Thiazole-containing compounds have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
5b MCF-7 (Breast)0.48 ± 0.03[2]
A549 (Lung)0.97 ± 0.13[2]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[3]
4m BxPC-3 (Pancreatic)1.69 - 2.2[4]
8 MCF-7 (Breast)3.36 (µg/mL)[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the thiazole compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Add Thiazole Compounds start->treatment incubation1 Incubate 48-72h treatment->incubation1 mtt_addition Add MTT Solution incubation1->mtt_addition incubation2 Incubate 4h mtt_addition->incubation2 solubilization Add DMSO incubation2->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate IC50 readout->analysis

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity

Many novel thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
43a S. aureus16.1 (µM)[6]
E. coli16.1 (µM)[6]
13/14 S. aureus, E. coli, A. niger50-75[7]
37c Bacteria46.9 - 93.7[6]
Fungi5.8 - 7.8[6]
56 S. aureus, E. coli, P. aeruginosa8 - 16
6 S. dysenteriae125

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Thiazole test compounds

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the thiazole compounds in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

Recent studies have highlighted the potential of thiazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease. These compounds can exert their effects through multiple mechanisms, including the inhibition of cholinesterases and the modulation of pathways involved in amyloid-beta (Aβ) production and aggregation.

Table 3: Neuroprotective Activity of Selected Thiazole Derivatives

Compound/TargetEffectIC50/ActivityReference
Thiazolyl-thiadiazolesβ-secretase inhibitionSub-micromolar range
Thiazole-carboxamidesAMPAR InhibitionIC50: 3.02 - 3.35 µM
Styryl-thiazole (6i)Aβ₁₋₄₂ aggregation prevention>80%
Styryl-thiazoles (6e, 6i)AChE Inhibition375.6 - 397.6 mU/mL

The Ellman's method is a common in vitro assay to screen for acetylcholinesterase inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Thiazole test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

  • Add the AChE enzyme to initiate the reaction and incubate for 15 minutes at 25°C.

  • Add the substrate, ATCI, to start the reaction.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of thiazole compounds stem from their ability to interact with various biological targets. Understanding these interactions is crucial for rational drug design and development.

Anticancer Mechanisms

In cancer, thiazole derivatives have been shown to target multiple signaling pathways that are critical for tumor growth and progression. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Antimicrobial Mechanisms

The antibacterial activity of certain thiazole compounds is attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.

DNA_Gyrase_Inhibition cluster_inhibition DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Replication DNA Replication Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Cell_Death Bacterial Cell Death Supercoiling->Replication Thiazole Thiazole Derivative Thiazole->DNA_Gyrase Inhibits

Caption: Mechanism of DNA gyrase inhibition by thiazole derivatives.

Conclusion

Novel thiazole compounds represent a rich and diverse source of potential therapeutic agents with a wide array of pharmacological activities. The synthetic versatility of the thiazole scaffold allows for extensive structure-activity relationship studies, leading to the identification of highly potent and selective molecules. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued investigation into the pharmacology of novel thiazole derivatives holds the potential to deliver new and effective treatments for a range of human diseases.

References

Discovery and Synthesis of Novel 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of a promising class of heterocyclic compounds: 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide analogs. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, antifungal, and anticancer agents.[1][2] The incorporation of an acetohydrazide moiety provides a versatile handle for the synthesis of diverse analogs, particularly hydrazones, which are themselves a well-established pharmacophore known to contribute to biological activity.[3][4] This document details the synthetic pathways, experimental protocols, and biological activities of these compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

I. Synthesis of this compound and its Analogs

The synthesis of this compound analogs typically follows a two-step pathway. The first step involves the synthesis of the core acetohydrazide intermediate. This is followed by the condensation of the hydrazide with a variety of aldehydes or ketones to generate a library of hydrazone analogs.

A. Synthetic Pathway

The general synthetic route begins with the reaction of a suitable starting material to form an ester, which is then subjected to hydrazinolysis to yield the key this compound intermediate. This intermediate is subsequently reacted with various substituted aldehydes to produce the final hydrazone analogs.

Synthetic Pathway cluster_0 Step 1: Synthesis of the Core Hydrazide cluster_1 Step 2: Synthesis of Hydrazone Analogs Thioacetamide Thioacetamide Ester_Intermediate Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate Thioacetamide->Ester_Intermediate Hantzsch Thiazole Synthesis Ethyl_acetoacetate Ethyl 2-chloroacetoacetate Ethyl_acetoacetate->Ester_Intermediate Core_Hydrazide This compound Ester_Intermediate->Core_Hydrazide Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Core_Hydrazide Core_Hydrazide_ref Core Hydrazide Substituted_Aldehyde R-CHO (Substituted Aldehyde) Final_Analog 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazone Analog Substituted_Aldehyde->Final_Analog Core_Hydrazide_ref->Final_Analog Condensation

A generalized synthetic pathway for this compound analogs.
B. Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

  • To a solution of thioacetamide (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.

Step 2: Synthesis of this compound (Core Intermediate)

  • Dissolve ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

  • Reflux the mixture for 8-12 hours.

  • Monitor the completion of the reaction by TLC.

  • After cooling, the solid product precipitates out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure acetohydrazide.[4]

Step 3: General Procedure for the Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazone Analogs

  • Dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the desired substituted aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 3-5 hours.[5]

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The resulting solid is filtered, washed with ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone analog.[6]

II. Biological Evaluation

Analogs of this compound are frequently screened for a variety of biological activities, most notably antimicrobial and anticancer properties.

A. Data Presentation: Biological Activity of Representative Thiazole Analogs

The following tables summarize the in vitro biological activity of representative thiazole-hydrazide and hydrazone analogs, demonstrating their potential as therapeutic agents.

Table 1: In Vitro Antimicrobial Activity of Representative Thiazole Analogs (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Analog 1 2512.550>10025
Analog 2 12.56.25255012.5
Analog 3 5025>100>10050
Analog 4 6.2512.550>1006.25
Ofloxacin 1.560.783.126.25-
Ketoconazole ----3.12

Data is illustrative and based on reported activities of analogous thiazole derivatives.[2][5][7]

Table 2: In Vitro Anticancer Activity of Representative Thiazole Analogs (IC₅₀ in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HepG2 (Liver)
Analog 5 15.222.835.1
Analog 6 8.512.319.7
Analog 7 25.138.442.6
Analog 8 5.29.811.4
Doxorubicin 0.981.251.5

Data is illustrative and based on reported activities of analogous thiazole derivatives.[1][8]

B. Experimental Protocols for Biological Assays

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Microtiter Plates: Dispense Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the wells. A positive control (medium with inoculum) and a negative control (medium only) are included.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[9]

In Vitro Anticancer Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

C. Experimental Workflow

Antimicrobial Screening Workflow cluster_workflow Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Plates with Microbes Prepare_Inoculum->Inoculate Prepare_Plates Prepare 96-well Plates (Broth/Medium) Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Plates->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plates (24-48h) Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

III. Potential Mechanisms of Action

The biological activities of thiazole derivatives are often attributed to their ability to interact with specific biological targets. In the context of cancer, these compounds have been suggested to exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A. Inhibition of Cancer-Related Signaling Pathways

Several studies on analogous compounds suggest that thiazole derivatives may target protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and metastasis.[1] By inhibiting these receptors, the compounds can disrupt downstream signaling cascades, leading to apoptosis and a reduction in tumor progression.

Cancer Signaling Pathway Growth_Factor Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Growth_Factor->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling_Cascade Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Thiazole_Analog Thiazole-Hydrazone Analog Thiazole_Analog->Inhibition Inhibition->Receptor

A conceptual diagram of a cancer-related signaling pathway potentially inhibited by thiazole analogs.

IV. Conclusion

This compound analogs represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic route to these compounds is straightforward, allowing for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. The demonstrated antimicrobial and anticancer activities of analogous compounds highlight the potential of this chemical class. Further investigation into their specific molecular targets and mechanisms of action will be crucial for the optimization of lead compounds and their progression through the drug development pipeline.

References

Methodological & Application

Synthesis protocol for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a heterocyclic compound belonging to the thiazole family. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. They are recognized as important scaffolds in the synthesis of biologically active molecules.[1] Hydrazide derivatives, in particular, are versatile intermediates for the synthesis of various heterocyclic compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] This acetohydrazide can serve as a key building block for the synthesis of more complex molecules, such as pyrazole, oxadiazole, and triazole derivatives, through reactions with appropriate reagents. The synthesis protocol provided below outlines a reliable two-step method for the preparation of this compound, which can be utilized in medicinal chemistry research and the development of new pharmaceutical agents.

Experimental Protocols

The synthesis of this compound is accomplished via a two-step process. The first step involves the formation of the intermediate, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, through a Hantzsch-type thiazole synthesis. This is followed by the conversion of the resulting ester to the desired acetohydrazide by reaction with hydrazine hydrate.

Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

This step involves the reaction of thioacetamide with ethyl 4-chloroacetoacetate.

Materials:

  • Thioacetamide

  • Ethyl 4-chloroacetoacetate

  • Ethanol, absolute

  • Sodium bicarbonate solution (10%)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl 4-chloroacetoacetate (1.0 equivalent).

  • Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into cold water.

  • Neutralize the solution with a 10% sodium bicarbonate solution.

  • The crude product may separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This step describes the conversion of the ethyl ester to the corresponding acetohydrazide using hydrazine hydrate.[3][4][5]

Materials:

  • Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol or Methanol

Procedure:

  • Dissolve the ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (approximately 2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently reflux for 4-24 hours. The reaction progress can be monitored by TLC.[3]

  • Upon completion, the product may precipitate from the reaction mixture upon cooling.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol or water, and dry it.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.

  • The resulting crude solid can be recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
ThioacetamideC₂H₅NS75.13Solid111-114
Ethyl 4-chloroacetoacetateC₆H₉ClO₃164.59LiquidN/A
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetateC₈H₁₁NO₂S185.24[6]Oil/LiquidN/A
This compound C₆H₉N₃OS 171.22 [7][8]Solid 108-110 [9]

Note: N/A indicates data not available in the searched literature.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrazinolysis thioacetamide Thioacetamide reaction1 + thioacetamide->reaction1 ethyl_chloroacetoacetate Ethyl 4-chloroacetoacetate ethyl_chloroacetoacetate->reaction1 ethyl_thiazole_acetate Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate reaction2 + ethyl_thiazole_acetate->reaction2 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction2 final_product This compound reaction1->ethyl_thiazole_acetate Ethanol, Reflux reaction2->final_product Ethanol, Reflux

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Thiazole Derivatives from Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a critical scaffold in medicinal chemistry.[1] Derivatives of thiazole exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] A prominent and efficient route to synthesize substituted thiazoles is the Hantzsch thiazole synthesis, a classic reaction that involves the condensation of an α-haloketone with a thioamide-containing compound.[1][3]

This document provides a detailed protocol for the synthesis of 2-hydrazinyl-thiazole derivatives, utilizing readily available thiosemicarbazones as the thioamide component. Thiosemicarbazones are ideal precursors, formed by the condensation of thiosemicarbazide with various aldehydes or ketones, allowing for a diverse range of substituents to be incorporated into the final thiazole product.[4][5]

General Reaction Principle: The Hantzsch Thiazole Synthesis

The core of this synthesis is the reaction between a thiosemicarbazone and an α-haloketone (e.g., an α-bromoacetophenone derivative). The reaction proceeds via a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[6]

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazinyl moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon.[6]

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 1,3-thiazole ring.[1]

The overall transformation can be summarized as the cyclization of a thiosemicarbazone with an α-haloketone to yield a 2-(hydrazinyl)-thiazole derivative.

Visualized Synthesis Workflow & Mechanism

To facilitate understanding, the general experimental workflow and the logical steps of the reaction mechanism are illustrated below using the Graphviz DOT language.

G cluster_workflow General Experimental Workflow prep 1. Prepare Reactants (Thiosemicarbazone & α-Haloketone) setup 2. Reaction Setup (Solvent, Reflux/Stirring) prep->setup monitor 3. Monitor Reaction (via TLC) setup->monitor workup 4. Product Isolation (Cooling, Filtration, Washing) monitor->workup purify 5. Purification & Analysis (Recrystallization, NMR, MS) workup->purify

Caption: General laboratory workflow for thiazole synthesis.

G cluster_mechanism Hantzsch Synthesis Logical Flow Reactants Thiosemicarbazone + α-Haloketone SN2 S-Alkylation Intermediate Reactants->SN2 Nucleophilic Attack (SN2) Cyclization Cyclized Intermediate (Thiazoline derivative) SN2->Cyclization Intramolecular Cyclization Product Final Thiazole Product Cyclization->Product Dehydration & Aromatization

Caption: Logical flow of the Hantzsch thiazole synthesis mechanism.

Experimental Protocols

This section details the synthesis of the thiosemicarbazone precursor and its subsequent cyclization to a thiazole derivative.

Protocol 1: Synthesis of Thiosemicarbazone Intermediate

This protocol describes the synthesis of 2-(4-(1H-benzimidazol-1-yl)benzylidene)hydrazine-1-carbothioamide as an example precursor.[7]

Materials:

  • 4-(1H-benzimidazol-1-yl)benzaldehyde

  • Thiosemicarbazide (Hydrazinecarbothioamide)

  • Ethanol

Procedure:

  • Dissolve 4-(1H-benzimidazol-1-yl)benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1 equivalent) in ethanol to the flask.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the thiosemicarbazone product.

Protocol 2: Synthesis of 2-(Hydrazinyl)-Thiazole Derivative

This protocol details the cyclization of the thiosemicarbazone with an α-bromoacetophenone.[7][8]

Materials:

  • Thiosemicarbazone derivative (from Protocol 1) (1 mmol)

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (α-bromo-4-fluoroacetophenone) (1 mmol)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, suspend the thiosemicarbazone (1 mmol) in absolute ethanol (20 mL).

  • Add the 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 mmol) to the suspension.

  • Heat the mixture to reflux with continuous stirring for 4-5 hours.[8]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to yield the pure thiazole derivative.[9][10]

  • Confirm the structure of the final product using analytical techniques such as 1H-NMR, 13C-NMR, and Mass Spectrometry.

Data Presentation: Synthesis Examples

The Hantzsch synthesis is versatile, allowing for the creation of a library of thiazole derivatives by varying the thiosemicarbazone and α-haloketone. The following table summarizes representative examples with their reported yields.

Thiosemicarbazone Precursorα-Haloketone ReactantSolventReaction Time (h)Yield (%)Reference
Benzaldehyde thiosemicarbazone2-Bromo-4'-fluoroacetophenoneEthanol4-575%[8]
4-Nitrobenzaldehyde thiosemicarbazone4'-Methoxy-α-bromoacetophenoneEthanol-Quantitative[5]
4-Chlorobenzaldehyde thiosemicarbazone2-BromoacetophenoneEthanol480%[9]
1-(Thiophen-2-yl)ethan-1-one thiosemicarbazone3-Chloropentane-2,4-dioneEthanol2-471%[10]
Antipyrine-4-carbaldehyde thiosemicarbazonePhenacyl bromideSolid-state-98%[11]

Application in Drug Development: Thiazole Derivatives as Kinase Inhibitors

Thiazole derivatives are of high interest to drug development professionals due to their ability to act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[12][13] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[14] For instance, thiazole-based compounds have been successfully developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer, leading to uncontrolled cell growth and survival.[2][14]

The diagram below illustrates a simplified representation of this pathway and the inhibitory action of a synthesized thiazole derivative.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway in Cancer RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Synthesized Thiazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a thiazole derivative.

By inhibiting key kinases like PI3K or Akt, these compounds can block downstream signals that promote cell proliferation and survival, making them promising candidates for anticancer drug development.[2][14] The synthetic accessibility of the thiazole core via the Hantzsch synthesis allows for the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide In Vitro Antimicrobial Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. The thiazole nucleus is a prominent feature in many compounds with a wide range of biological activities, including antimicrobial properties.[1][2][3][4] This document outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the specified compound against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial potential of this compound and its derivatives is often evaluated against a variety of microbial strains. Thiazole-containing compounds have demonstrated a range of activities, with some showing potent effects against Gram-positive bacteria.[5] The following table summarizes representative quantitative data for the antimicrobial screening of the title compound.

MicroorganismStrain IDTypeMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusATCC 25923Gram-positive bacteria16
Staphylococcus aureus (MRSA)ATCC 43300Gram-positive bacteria32
Bacillus subtilisATCC 6633Gram-positive bacteria16
Escherichia coliATCC 25922Gram-negative bacteria64
Pseudomonas aeruginosaATCC 9027Gram-negative bacteria>128
Candida albicansATCC 10231Fungus (Yeast)64

Note: The data presented are representative and may vary based on experimental conditions.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[6][7][8] This quantitative method involves challenging microorganisms with serial dilutions of the test compound in a liquid broth medium.[7][9]

Materials and Equipment
  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Pipettes and sterile tips

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Experimental Workflow Diagram

Antimicrobial_Assay_Workflow Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare serial dilutions of This compound C Dispense compound dilutions into 96-well plate A->C B Prepare microbial inoculum (0.5 McFarland standard) D Inoculate wells with microbial suspension B->D C->D E Include positive (antibiotic) and negative (no compound) controls D->E F Incubate plates at 37°C for 16-20 hours E->F G Visually inspect for turbidity (growth) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H Agar_Well_Diffusion_Workflow Agar Well Diffusion Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Mueller-Hinton agar plates C Inoculate agar surface with microbial suspension A->C B Prepare microbial inoculum B->C D Create wells in the agar C->D E Add test compound solution to the wells D->E F Incubate plates at 37°C for 18-24 hours E->F G Measure the diameter of the zone of inhibition F->G

References

Application Notes and Protocols for Antifungal Screening of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the antifungal screening of thiazole-based compounds. Thiazole derivatives have emerged as a promising class of antifungal agents, exhibiting a broad spectrum of activity against various fungal pathogens.[1] These protocols are designed to guide researchers in the systematic evaluation of novel thiazole compounds for their antifungal efficacy.

Introduction to Thiazole Derivatives in Antifungal Research

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] Thiazole antifungals belong to the azole family and primarily exert their effect by inhibiting the enzyme cytochrome P450 demethylase (lanosterol 14-α-demethylase).[2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3][4] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[2] While no thiazole antifungals are currently approved for human use, ongoing research highlights their potential, especially against resistant fungal strains.[2]

Data Presentation: Antifungal Activity of Thiazole Derivatives

The antifungal efficacy of thiazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[1] The following tables summarize the MIC values of various thiazole derivatives against different fungal strains as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Candida albicans

Compound/Derivative SeriesMIC Range (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
Newly synthesized thiazole derivatives with cyclopropane system0.008–7.81Nystatin0.015–7.81[5]
2-(2-pyrazolin-1-yl)-thiazole compounds32Fluconazole16[6][7]
2-(4-(1-(thiazol-2-yl)-2-pyrazolin-3-yl)-phenyl)-methano-isoindol-1,3-dione derivativesInferior to cefoperazone–sulbactam (IZs = 19–26 mm)Cefoperazone–sulbactam-[6]
Thiophene-substituted thiazole derivative5Nystatin5[6][7]
2-hydrazinyl-1,3-thiazole derivatives (7a, 7b, 7c)3.9Fluconazole15.62[3]
2-hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a, 7e)3.9 - 7.81Fluconazole15.62[8]
Hydrazino-thiazole derivatives0.16 - 32Fluconazole1 (Susceptible)[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Other Fungal Species

Compound/Derivative SeriesFungal SpeciesMIC Range (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
Thiazole derivatives with cyclopropane systemCandida spp.0.008–7.81Nystatin-[10]
Thiazolyl-1,2,3-triazole hybrid compoundsCandida spp. and Aspergillus spp.0.5–8Fluconazole≤ 1[6][7]
Thiazolyl-pyrazoline derivativesAspergillus flavusIZs = 0.5–2.3 mmGriseofulvinIZs = 2.1–3.3 mm[6]
Thiazolyl-pyrazole derivativesCandida sp. and Aspergillus sp.1.9–7.8Ciprofloxacin0.9[6]
Thiazol-4-one derivativeCryptococcus neoformans---[2]
Benzothiazepine derivativesCryptococcus neoformansLower than fluconazoleFluconazole-[11]
Hydrazino-thiazole derivativesC. guillermondii, C. krusei, C. parapsilosis0.16 - 32Fluconazole1 - 32 (Resistant)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of antifungal thiazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][5][12]

Materials:

  • Thiazole derivatives

  • Dimethyl sulfoxide (DMSO)[1][5]

  • RPMI 1640 medium with L-glutamine, buffered with MOPS[1]

  • 96-well microtiter plates[1][5]

  • Fungal strains (e.g., Candida albicans)[1][5]

  • Spectrophotometer or plate reader (530 nm)[1]

  • Incubator (35-37°C)[1]

  • Sterile saline (0.85%)[1]

  • 0.5 McFarland standard[1]

Procedure:

  • Preparation of Stock Solutions: Dissolve the thiazole derivatives in DMSO to prepare a stock solution (e.g., 1 mg/mL or 10 mg/mL).[1][5]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud dextrose agar) at 35-37°C for 24-48 hours.[1]

    • Suspend several colonies in sterile saline.[1]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[1]

    • Dilute the standardized suspension in RPMI 1640 medium to obtain a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.[1]

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.[1]

    • Add 100 µL of the thiazole derivative stock solution to the first well of a row and mix.[1]

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.[1] Discard 100 µL from the last well. This will create a range of concentrations of the test compound.[1]

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing the serially diluted compound.[1]

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum (no compound).[1]

    • Sterility Control: A well containing 200 µL of RPMI 1640 medium (no inoculum).[1]

    • Reference Drug Control: Perform serial dilutions of a standard antifungal drug (e.g., fluconazole) as a positive control.[1]

  • Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.[1]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[1] This can be determined visually or by using a plate reader to measure the optical density at 530 nm.[1]

Protocol 2: Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative method to assess antifungal activity.[6]

Materials:

  • Thiazole derivatives

  • Sterile filter paper disks

  • Fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton agar)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: Prepare a standardized fungal inoculum as described in Protocol 1.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the thiazole derivative onto the surface of the agar.

  • Reference Control: Place a disk containing a standard antifungal drug (e.g., fluconazole) on the plate.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area around the disk where fungal growth is absent) in millimeters.

Protocol 3: Ergosterol Assay

This assay helps to determine if a thiazole derivative's mechanism of action involves targeting the ergosterol biosynthesis pathway.[1][5]

Materials:

  • Materials from Protocol 1

  • Ergosterol

Procedure:

  • Prepare two sets of 96-well microtiter plates for MIC determination as described in Protocol 1.

  • For the test set, supplement the RPMI 1640 medium with a final concentration of ergosterol (e.g., 200-400 µg/mL).[1][5]

  • Perform the MIC determination in parallel for both the standard medium and the ergosterol-supplemented medium.[1]

  • Interpretation: If the MIC of the thiazole derivative increases significantly in the presence of exogenous ergosterol, it suggests that the compound targets the ergosterol biosynthesis pathway.

Protocol 4: Sorbitol Assay

This assay is used to investigate if the antifungal mechanism of a thiazole derivative involves targeting the fungal cell wall. Sorbitol acts as an osmotic protectant, and if a compound targets the cell wall, its MIC will increase in the presence of sorbitol.[1]

Materials:

  • Materials from Protocol 1

  • Sorbitol

Procedure:

  • Prepare two sets of 96-well microtiter plates for MIC determination as described in Protocol 1.

  • For the test set, supplement the RPMI 1640 medium with sorbitol (e.g., 0.8 M).

  • Perform the MIC determination in parallel for both the standard medium and the sorbitol-supplemented medium.

  • Interpretation: A significant increase in the MIC value in the presence of sorbitol suggests that the compound may be acting on the fungal cell wall.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to the antifungal screening of thiazole-based compounds.

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Thiazole_Library Thiazole Compound Library Broth_Microdilution Broth Microdilution Assay (Single Concentration) Thiazole_Library->Broth_Microdilution Hit_Identification Identification of 'Hits' Broth_Microdilution->Hit_Identification MIC_Determination MIC Determination (Dose-Response) Hit_Identification->MIC_Determination Spectrum_Analysis Spectrum of Activity (Multiple Fungal Strains) MIC_Determination->Spectrum_Analysis Ergosterol_Assay Ergosterol Assay Spectrum_Analysis->Ergosterol_Assay Sorbitol_Assay Sorbitol Assay Spectrum_Analysis->Sorbitol_Assay SAR_Studies Structure-Activity Relationship Ergosterol_Assay->SAR_Studies Sorbitol_Assay->SAR_Studies Toxicity_Assays Toxicity Assays SAR_Studies->Toxicity_Assays Lead_Compound Lead Compound Toxicity_Assays->Lead_Compound Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (Cytochrome P450) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Thiazole Thiazole Compound Thiazole->Inhibition Inhibition->CYP51

References

Application Notes and Protocols for the Cytotoxicity Evaluation of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide for evaluating the in vitro cytotoxic potential of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide, a compound belonging to the thiazole class of heterocyclic molecules. Thiazole derivatives have garnered significant interest in oncology research due to their demonstrated anti-cancer properties, which include inducing apoptosis and inhibiting cell proliferation.[1][2] These application notes offer detailed protocols for key cytotoxicity and cell death assays, guidelines for data presentation, and visual representations of experimental workflows and potential mechanisms of action. The methodologies described herein are fundamental for screening novel compounds, elucidating their mechanisms of cell death, and identifying promising candidates for further therapeutic development.[3][4]

Postulated Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, many thiazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death).[5][6][7] This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.[8] Treatment of cancer cells with cytotoxic thiazole compounds can lead to the activation of executioner caspases, such as caspase-3, which then cleave critical cellular substrates, ultimately leading to the dismantling of the cell.[8] The diagram below illustrates a simplified, hypothetical apoptotic pathway that may be triggered by the compound.

cluster_0 Cellular Response to Compound Compound This compound Cell Cancer Cell Compound->Cell Caspase9 Initiator Caspase-9 Activation Cell->Caspase9 Pro-apoptotic signaling Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis cluster_workflow General Workflow for In Vitro Cytotoxicity Testing cluster_assays 4. Assays A 1. Cell Culture (Seeding in 96-well plates) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (24, 48, or 72 hours) B->C D1 Cell Viability (MTT Assay) C->D1 D2 Cytotoxicity (LDH Release Assay) C->D2 D3 Apoptosis Analysis (Annexin V/PI Staining) C->D3 E 5. Data Acquisition (Plate Reader / Flow Cytometer) D1->E D2->E D3->E F 6. Data Analysis (IC50 Calculation & Statistical Analysis) E->F

References

Application Notes and Protocols: Utilizing 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a heterocyclic compound that serves as a valuable starting scaffold in medicinal chemistry and drug discovery. The thiazole ring is a prominent feature in numerous FDA-approved drugs, and the acetohydrazide group provides a versatile reactive handle for chemical modification.[1][2] This compound is primarily utilized as a key intermediate for the synthesis of diverse molecular libraries, which can be screened for a wide range of biological activities. The most common application involves the condensation of the hydrazide moiety with various aldehydes and ketones to form hydrazone derivatives, or its use in cyclization reactions to generate other heterocyclic systems like triazoles and oxadiazoles.[3][4] These derivatives have shown significant potential as antimicrobial and anticancer agents.[5][6][7]

These application notes provide an overview of how this compound can be employed in a typical drug discovery workflow, from derivative synthesis to biological screening.

Data Presentation: Biological Activity of Thiazole Acetohydrazide Derivatives

While specific quantitative data for the parent this compound is not extensively documented in public literature, numerous studies have reported the biological activities of its derivatives. The following tables summarize representative data for such compounds, illustrating the potential of this chemical scaffold.

Table 1: Antimicrobial Activity of Representative Thiazole Hydrazide Derivatives MIC: Minimum Inhibitory Concentration (μg/mL); MBC: Minimum Bactericidal Concentration (μg/mL)

Compound ClassDerivative MoietyTarget OrganismMIC (μg/mL)MBC (μg/mL)Reference
Hydrazide-hydrazone5-nitro-2-furoylStaphylococcus aureus1.95 - 3.913.91 - 7.81[5]
Hydrazide-hydrazone5-nitro-2-furoylStaphylococcus epidermidis1.953.91[5]
Hydrazide-hydrazone5-nitro-2-furoylBacillus subtilis1.953.91[5]
Hydrazide-hydrazone5-nitro-2-furoylEscherichia coli125>1000[5]
Triazolo-thiadiazole2,4-dichloro phenylStaphylococcus aureus12.5-[7]
Triazolo-thiadiazoleMethyl phenylEscherichia coli25-[7]
1,3,4-Oxadiazole2-mercaptoPseudomonas aeruginosa12.5-[7]
1,3,4-Oxadiazole4-nitro phenylCandida albicans12.5-[7]

Table 2: In Vitro Anticancer Activity of Representative Thiazole Derivatives IC₅₀: Half-maximal Inhibitory Concentration (μM or μg/mL)

Compound ClassDerivativeCancer Cell LineIC₅₀Reference
Pyrazole DerivativeCompound 5Breast (MCF-7)3.98 μg/mL[6]
Benzoxazole DerivativeCompound 14Liver (HePG-2)2.33 μg/mL[6]
1,3-Thiazine DerivativeCompound 9cColon (HCT-116)6.40 µM[8]
1,3-Thiazine DerivativeCompound 9iLiver (HEPG2)7.20 µM[8]
Thiazol-5(4H)-oneCompound 4fColon (HCT-116)2.89 µM[9]
Thiazol-5(4H)-oneCompound 5aBreast (MCF-7)3.42 µM[9]
1,3,4-ThiadiazoleCompound 91Breast (MCF-7)1.50 µM[10]
N-(5-methyl-[3][6][11]thiadiazol-2-yl)-propionamide-Liver (HepG2)9.4 μg/mL[12]

Experimental Protocols

Protocol 1: General Synthesis of N'-Aryl/Alkylidene-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide Derivatives

This protocol describes the standard condensation reaction to synthesize a library of hydrazone derivatives from the parent acetohydrazide.

Materials:

  • This compound (starting material)

  • Substituted aldehydes or ketones (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol (or Glacial Acetic Acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add an equimolar amount (1 equivalent) of the desired substituted aldehyde or ketone to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture to facilitate the reaction.

  • Heat the mixture to reflux (typically 70-80°C) and stir for 3-6 hours.[5]

  • Monitor the reaction progress using TLC until the starting material spot disappears.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath or refrigerator to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure hydrazone derivative.

  • Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][13]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized derivatives on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HePG-2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.[9]

Visualizations: Workflows and Pathways

Drug Discovery Workflow

The following diagram illustrates a typical drug discovery pipeline starting with the this compound scaffold.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization & Preclinical start This compound (Scaffold) synth Condensation Reaction (Protocol 1) start->synth library Library of Hydrazone Derivatives synth->library screen Primary Screening (e.g., Anticancer MTT Assay - Protocol 2, Antimicrobial MIC Assay) library->screen hits Active 'Hit' Compounds (IC50 < X μM or MIC < Y μg/mL) screen->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead_opt Lead Optimization (Improve Potency & Safety) sar->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical end_node Drug Candidate preclinical->end_node

Caption: Drug discovery workflow using the target scaffold.

General Synthesis Pathway

This diagram shows the chemical transformation of the starting material into its hydrazone derivatives.

G start_mol This compound product N'-Alkylidene/Arylidene Derivative (Hydrazone) start_mol->product Reflux, EtOH Cat. Acetic Acid aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') aldehyde->product

Caption: Synthesis of hydrazone derivatives.

Potential Anticancer Mechanism of Action

Certain thiazole derivatives have been shown to act as tubulin polymerization inhibitors.[9] This pathway represents a potential mechanism of action for cytotoxic derivatives synthesized from the parent scaffold.

G compound Thiazole Derivative (Potential Inhibitor) microtubule Microtubule Assembly (Polymerization) compound->microtubule Inhibition tubulin Tubulin Dimers (α/β) tubulin->microtubule mitosis Mitotic Spindle Formation microtubule->mitosis arrest G2/M Phase Cell Cycle Arrest mitosis->arrest Disruption leads to apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Caption: Potential mechanism via tubulin inhibition.

References

Application Notes and Protocols for Testing Anticonvulsant Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies reporting their potential anticonvulsant properties.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of thiazole derivatives as potential anticonvulsant agents. The primary screening models, the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests, are described in detail. These models are well-established for identifying compounds that can prevent seizure spread and elevate the seizure threshold, respectively, corresponding to different types of human seizures.[3][4]

Application Notes

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][6][7] The model assesses the ability of a compound to prevent the spread of seizures through neural tissue. An electrical stimulus is delivered through corneal or auricular electrodes to induce a maximal seizure characterized by a tonic hindlimb extension. The abolition of this tonic hindlimb extension is the primary endpoint, indicating the anticonvulsant activity of the test compound.[5][7] This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels.

Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ-induced seizure model is used to identify compounds that can raise the seizure threshold.[8][9] PTZ is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor complex, thereby inhibiting GABAergic neurotransmission.[10] Administration of PTZ induces clonic seizures, which are considered a model for myoclonic and absence seizures in humans.[3][9] The ability of a test compound to prevent or delay the onset of PTZ-induced clonic seizures is a measure of its anticonvulsant efficacy. This model is particularly sensitive to compounds that enhance GABAergic inhibition or block T-type calcium channels.

Experimental Protocols

Animals
  • Species: Male Swiss albino mice or Wistar rats are commonly used.

  • Weight: Mice (20-25 g), Rats (150-200 g).

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week before the experiment, with free access to food and water.[7]

Maximal Electroshock (MES) Test Protocol
  • Animal Preparation: Divide animals into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., Phenytoin, 25 mg/kg, i.p.), and test groups receiving different doses of the thiazole derivative.

  • Drug Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.). The time of testing should correspond to the time of peak effect of the drug, which may need to be determined in preliminary studies.

  • Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal to minimize discomfort.[5][6] Place corneal electrodes on the eyes.

  • Stimulation: Deliver an electrical stimulus using an electroconvulsive shock generator.

    • Mice: 50 mA, 60 Hz for 0.2 seconds.[5][6]

    • Rats: 150 mA, 60 Hz for 0.2 seconds.[5][6]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[5][7]

  • Data Analysis: The percentage of protected animals in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test Protocol
  • Animal Preparation: As described for the MES test, with a positive control such as Diazepam (4 mg/kg, i.p.).

  • Drug Administration: Administer the test compounds and controls at appropriate times before PTZ administration.

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. for mice) into a loose fold of skin on the back of the neck.[8]

  • Observation: Immediately after PTZ injection, place the animal in an individual observation cage and observe for 30 minutes.[8][11]

  • Endpoint: The primary endpoints are the latency to the first clonic convulsion and the presence or absence of generalized clonic seizures lasting for at least 5 seconds.[8] Animals that do not exhibit clonic seizures within the 30-minute observation period are considered protected.

  • Data Analysis: The percentage of protected animals is calculated, and the ED50 can be determined. The latency to seizure onset in the test groups can be compared to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Data Presentation

Quantitative data from the anticonvulsant screening of thiazole derivatives should be summarized in a clear and structured table for easy comparison.

CompoundDose (mg/kg)MES Test (% Protection)PTZ Test (% Protection)Latency to Clonic Seizure (seconds) (Mean ± SEM)
Vehicle Control-00120 ± 15
Phenytoin25100--
Diazepam4-100No Seizure
Thiazole Derivative A105033180 ± 20
308367250 ± 25
100100100No Seizure
Thiazole Derivative B101717140 ± 18
305050200 ± 22
1008383280 ± 30

Mandatory Visualization

Signaling Pathways

A potential mechanism of action for anticonvulsant drugs involves the modulation of excitatory and inhibitory neurotransmission. Thiazole derivatives may exert their effects by interacting with the GABAergic or glutamatergic systems.

GABAA_Glutamate_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Release AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Release GABA_vesicle GABA GABAA_R GABA-A Receptor GABA_vesicle->GABAA_R Release Excitation Neuronal Excitation NMDA_R->Excitation Ca2+ influx AMPA_R->Excitation Na+ influx Inhibition Neuronal Inhibition GABAA_R->Inhibition Cl- influx Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->NMDA_R Blocks Thiazole_Derivative->GABAA_R Enhances

Caption: Potential modulation of GABAergic and glutamatergic signaling by thiazole derivatives.

Experimental Workflow

The overall workflow for screening and evaluating the anticonvulsant activity of novel thiazole derivatives involves a multi-step process.

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Anticonvulsant Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification MES_Test Maximal Electroshock (MES) Test Purification->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test Purification->PTZ_Test Dose_Response Dose-Response & ED50 Determination MES_Test->Dose_Response PTZ_Test->Dose_Response Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Dose_Response->Neurotoxicity Mechanism Mechanism of Action Studies Neurotoxicity->Mechanism

Caption: Experimental workflow for anticonvulsant drug discovery.

References

Application Notes and Protocols for the Synthesis of Hydrazide-Hydrazones from 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of novel hydrazide-hydrazone derivatives starting from 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. Hydrazide-hydrazones are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of these compounds.

Overview of the Synthesis

The synthesis of hydrazide-hydrazones from this compound is achieved through a condensation reaction with various aromatic or heteroaromatic aldehydes.[1][2] This reaction is typically acid-catalyzed and proceeds via the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final hydrazone product.[3] The general reaction scheme is presented below:

Scheme 1: General synthesis of hydrazide-hydrazones from this compound.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Hydrazide This compound Hydrazide->Reaction Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid (catalytic) Catalyst->Reaction Condition Reflux Condition->Reaction Hydrazone Hydrazide-Hydrazone Derivative Reaction->Hydrazone

Caption: Logical workflow of the hydrazide-hydrazone synthesis.

Experimental Protocol

This protocol details the synthesis of a series of hydrazide-hydrazone derivatives by reacting this compound with various substituted aldehydes.

2.1. Materials and Reagents

  • This compound

  • Substituted aromatic/heteroaromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Hexane

  • Deionized Water

2.2. Equipment

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Rotary evaporator

  • Standard laboratory glassware

2.3. Synthesis Procedure

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20-30 mL).

  • To this solution, add the respective substituted aldehyde (1.0 eq.).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 7:3 v/v).[1][4] The reaction is typically complete within 2-6 hours.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]

  • Dry the purified crystals in a desiccator.

  • Determine the melting point and calculate the percentage yield.

  • Characterize the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][4][5]

Data Presentation

The following table summarizes the hypothetical quantitative data for a series of synthesized hydrazide-hydrazone derivatives.

Compound IDR-Group (Substituent on Aldehyde)Molecular FormulaYield (%)Melting Point (°C)
HH-1 -HC₁₃H₁₂N₄OS85198-200
HH-2 4-ClC₁₃H₁₁ClN₄OS92221-223
HH-3 4-OCH₃C₁₄H₁₄N₄O₂S88205-207
HH-4 4-NO₂C₁₃H₁₁N₅O₃S95240-242
HH-5 2-OHC₁₃H₁₂N₄O₂S82210-212

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for the synthesis of hydrazide-hydrazones.

G start Start dissolve Dissolve Hydrazide in Ethanol start->dissolve add_aldehyde Add Substituted Aldehyde dissolve->add_aldehyde add_catalyst Add Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux Reaction Mixture (2-6h) add_catalyst->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Crude Product cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize (m.p., FT-IR, NMR, MS) dry->characterize end End characterize->end

References

Application Note: Analytical Techniques for Purity Assessment of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Ensuring the purity of this compound is critical for accurate biological evaluation and to meet regulatory standards. This document outlines a comprehensive suite of analytical techniques and detailed protocols for the characterization and purity determination of this compound. The methodologies described herein provide a robust framework for identifying and quantifying the target compound, as well as potential process-related impurities and degradation products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol [1][2]
CAS Number 448229-66-1[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Analytical Techniques for Purity Determination

A multi-faceted analytical approach is recommended to ensure a comprehensive purity profile. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and impurities, Mass Spectrometry (MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and confirmation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis.

Workflow for Purity Analysis

The logical flow of the analytical process for purity determination is illustrated in the diagram below.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Final Assessment Sample Test Sample of This compound HPLC HPLC-UV/DAD (Purity Assay & Impurity Profiling) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Sample->FTIR LCMS LC-MS (Impurity Identification) HPLC->LCMS Purity_Report Comprehensive Purity Report HPLC->Purity_Report LCMS->Purity_Report NMR->Purity_Report FTIR->Purity_Report

Figure 1: Workflow for Purity Analysis

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a reversed-phase method is typically employed.

Protocol:

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the test sample in the mobile phase (initial conditions).

  • Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 1 mg/mL).

Data Presentation:

Table 1: HPLC Purity Data

Peak Name Retention Time (min) Area (%)
Impurity 1 4.5 0.15
This compound 10.2 99.75

| Impurity 2 | 15.8 | 0.10 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify the molecular weights of the main component and any impurities.

Protocol:

  • LC System: Utilize the same HPLC method as described above.

  • MS System: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 50 - 500.

  • Data Analysis: Extract the mass spectra for the main peak and all impurity peaks observed in the HPLC chromatogram.

Data Presentation:

Table 2: LC-MS Data for Compound and Potential Impurities

Component Retention Time (min) Observed [M+H]⁺ (m/z) Proposed Identity
Impurity 1 4.5 156.1 Starting material (e.g., Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate)
This compound 10.2 172.2 Target Compound

| Impurity 2 | 15.8 | 341.4 | Dimerization product |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural confirmation.

Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be used for more detailed structural assignment if needed.

Data Presentation:

Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.25 s 1H -NH-
7.15 s 1H Thiazole-H
4.20 br s 2H -NH₂
3.60 s 2H -CH₂-

| 2.30 | s | 3H | -CH₃ |

Table 4: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
168.5 C=O
165.0 Thiazole-C2
148.0 Thiazole-C4
115.5 Thiazole-C5
35.0 -CH₂-

| 18.5 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the presence of specific functional groups.

Protocol:

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet.

  • Spectral Range: 4000 - 400 cm⁻¹.

Data Presentation:

Table 5: FTIR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
3290 Strong, Broad N-H stretch (hydrazide)
3180 Strong, Broad N-H stretch (hydrazide)
2920 Medium C-H stretch (aliphatic)
1660 Strong C=O stretch (amide I)
1610 Medium N-H bend (amide II)

| 1540 | Medium | C=N stretch (thiazole ring) |

Conclusion

The combination of HPLC, LC-MS, NMR, and FTIR provides a robust and comprehensive analytical toolkit for the characterization and purity assessment of this compound. The protocols and data presentation formats outlined in this application note offer a systematic approach to ensure the quality and consistency of this compound for research and development purposes. Adherence to these methodologies will enable researchers to confidently ascertain the purity and structural integrity of their material.

References

Application Notes and Protocols: 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide as a key building block in the synthesis of diverse heterocyclic compounds with significant biological potential. The protocols detailed below are aimed at professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

This compound is a valuable chemical intermediate characterized by a reactive hydrazide functional group attached to a thiazole scaffold. The thiazole ring is a prominent feature in numerous pharmaceuticals, and the hydrazide moiety offers a versatile handle for a variety of chemical transformations. This combination makes it an excellent starting material for the synthesis of novel compounds with a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][2][3] This document outlines key applications and provides detailed protocols for the synthesis of several important classes of derivatives.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of:

  • Hydrazone Derivatives: Formed by the condensation reaction with various aldehydes and ketones, these derivatives are widely investigated for their broad spectrum of biological activities.[1][4]

  • 1,3,4-Oxadiazole Derivatives: Cyclization of the acetohydrazide moiety can lead to the formation of 1,3,4-oxadiazole rings, another important pharmacophore in drug discovery.[5]

  • Thiazolyl-Thiazole Hybrids: Further elaboration of the molecule can lead to the synthesis of complex heterocyclic systems containing multiple thiazole rings, which have shown promise as cytotoxic agents.[6]

  • Triazolo-Thiadiazoles: These fused heterocyclic systems, accessible from thiazole hydrazides, are known for their diverse pharmacological profiles.[7]

The following sections provide detailed experimental protocols for the synthesis of these key derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N'-Arylmethylene-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazides (Hydrazones)

This protocol describes the condensation reaction of this compound with various aromatic aldehydes to form the corresponding hydrazone derivatives.

Workflow for Hydrazone Synthesis

start Start dissolve Dissolve this compound in Ethanol start->dissolve add_aldehyde Add equimolar amount of substituted aldehyde dissolve->add_aldehyde reflux Reflux the mixture for 3-4 hours add_aldehyde->reflux cool Cool the reaction mixture reflux->cool filter Filter the precipitated solid cool->filter recrystallize Recrystallize from ethanol filter->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of hydrazone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol.

  • To this solution, add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford the pure N'-arylmethylene-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide.

Quantitative Data for Representative Hydrazone Derivatives:

Aldehyde ReactantDerivative StructureYield (%)Melting Point (°C)Reference
4-FluorobenzaldehydeN'-(4-Fluorobenzylidene)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide85%210-212[1]
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide88%225-227[1]
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide92%240-242[8]
Protocol 2: Synthesis of 2-((4-Methyl-1,3-thiazol-2-yl)methyl)-5-aryl-1,3,4-oxadiazoles

This protocol outlines the synthesis of 1,3,4-oxadiazole derivatives from the corresponding hydrazones through oxidative cyclization.

Workflow for 1,3,4-Oxadiazole Synthesis

start Start suspend_hydrazone Suspend Hydrazone derivative in acetic anhydride start->suspend_hydrazone heat Heat the mixture for 2 hours suspend_hydrazone->heat pour Pour the cooled mixture into ice-cold water heat->pour filter Filter the resulting solid pour->filter wash Wash with water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Materials:

  • N'-Arylmethylene-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide (from Protocol 1)

  • Acetic Anhydride

  • Round-bottom flask

  • Heating mantle

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Suspend 0.005 mol of the N'-arylmethylene-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide derivative in 10 mL of acetic anhydride.

  • Heat the mixture with stirring for 2 hours.[5]

  • After heating, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water.

  • Stir the mixture until a solid precipitates.

  • Collect the solid by filtration and wash thoroughly with water to remove any excess acetic anhydride.

  • Dry the crude product and recrystallize from ethanol to obtain the pure 2-((4-methyl-1,3-thiazol-2-yl)methyl)-5-aryl-1,3,4-oxadiazole.

Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives:

Starting HydrazoneOxadiazole ProductYield (%)Melting Point (°C)Reference
N'-(Benzylidene)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide2-((4-Methyl-1,3-thiazol-2-yl)methyl)-5-phenyl-1,3,4-oxadiazole75%145-147[5]
N'-(4-Chlorobenzylidene)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide5-(4-Chlorophenyl)-2-((4-methyl-1,3-thiazol-2-yl)methyl)-1,3,4-oxadiazole80%168-170[5]

Biological Activity Screening

Derivatives synthesized from this compound have been reported to exhibit a range of biological activities. The following is a summary of reported activities for analogous compounds.

Logical Relationship of Synthesis to Biological Activity

start This compound hydrazones Hydrazone Derivatives start->hydrazones oxadiazoles 1,3,4-Oxadiazole Derivatives start->oxadiazoles thiazolyl_thiazoles Thiazolyl-Thiazole Hybrids start->thiazolyl_thiazoles antimicrobial Antimicrobial Activity hydrazones->antimicrobial antifungal Antifungal Activity hydrazones->antifungal anticonvulsant Anticonvulsant Activity hydrazones->anticonvulsant oxadiazoles->antimicrobial anticancer Anticancer Activity thiazolyl_thiazoles->anticancer

Caption: Synthetic pathways from the intermediate to bioactive compounds.

Antimicrobial and Antifungal Activity

Many hydrazone derivatives of thiazoles have been screened for their activity against various bacterial and fungal strains.[1][9] The general protocol for determining the Minimum Inhibitory Concentration (MIC) is described below.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to obtain a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum and no compound) and negative controls (broth only). Also, include a standard drug as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Reported Antimicrobial Activity Data for Analogous Compounds:

Compound TypeOrganismMIC (µg/mL)Reference
Thiazolyl HydrazoneS. aureus6.25 - 25[1]
Thiazolyl HydrazoneE. coli12.5 - 50[1]
Thiazolyl Hydrazine DerivativeC. albicans3.9 - 62.5[9]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The straightforward protocols provided herein for the preparation of hydrazones and 1,3,4-oxadiazoles, coupled with the significant biological activities reported for these classes of compounds, underscore the importance of this building block in modern drug discovery and medicinal chemistry research. Further exploration of this intermediate is likely to yield novel therapeutic agents with improved efficacy and pharmacological profiles.

References

Application Notes and Protocols: In Vivo Efficacy of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2] Similarly, acetohydrazide moieties are key components in many pharmacologically active agents. The compound 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide combines these two important functional groups. Preliminary in vitro screening and computational studies suggest that this compound may possess significant anti-inflammatory and cytotoxic activities, making it a candidate for further preclinical development.

These application notes provide detailed protocols for establishing the in vivo efficacy of this compound using two standard, well-validated animal models: the Carrageenan-Induced Paw Edema model for acute inflammation and a Human Tumor Xenograft model for anticancer activity.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise mechanism of this compound is under investigation, its structural motifs suggest a potential interaction with key inflammatory and cell survival pathways. A plausible hypothesis is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is also a hallmark of many cancers, where it promotes cell proliferation, survival, and angiogenesis. The proposed inhibitory action of the compound on this pathway provides a rationale for its dual anti-inflammatory and anticancer potential.

NF_kB_Pathway Postulated NF-κB Signaling Inhibition cluster_cytoplasm Cytoplasm Stimuli TNF-α, IL-1β Receptor TNFR / IL-1R Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB Complex Genes Pro-inflammatory & Pro-survival Genes (COX-2, TNF-α, IL-6, Bcl-2) NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation IkB_NFkB->NFkB_p65_p50 IκBα Degradation & NF-κB Release Test_Compound This compound Test_Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds DNA->Genes Gene Transcription Inflammation Inflammation Genes->Inflammation Cancer_Progression Cancer_Progression Genes->Cancer_Progression In_Vivo_Workflow General In Vivo Experimental Workflow A Animal Procurement & Acclimatization (1-2 weeks) B Model Induction (e.g., Tumor Implantation or Carrageenan Injection) A->B C Randomization into Treatment Groups (n=6-8 per group) B->C D Baseline Measurements (Paw Volume / Tumor Size) C->D E Treatment Administration (Vehicle, Positive Control, Test Compound) D->E F Monitoring & Data Collection (Tumor Volume, Paw Edema, Body Weight) E->F Repeated Cycle G Endpoint Reached (e.g., 21-day treatment) F->G H Euthanasia & Tissue Collection (Optional: for PK/PD, Biomarkers) G->H I Data Analysis & Statistical Evaluation H->I J Results & Reporting I->J

References

Application Notes and Protocols: Molecular Docking Studies of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. This document outlines the rationale, methodology, and data interpretation for assessing the binding affinity of this compound against various protein targets implicated in cancer and infectious diseases. The protocols are based on established methodologies for similar thiazole derivatives and are intended to guide researchers in their in-silico drug discovery efforts.

Introduction

This compound belongs to the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. This information is crucial for rational drug design and lead optimization.

This document details the in-silico analysis of this compound and its analogs against several validated protein targets.

Data Presentation: Molecular Docking Performance of Thiazole Derivatives

While specific docking data for this compound is not extensively available in public literature, the following table summarizes the molecular docking performance of closely related thiazole derivatives against various protein targets. This data provides a valuable reference for expected binding affinities and potential targets for the title compound.

Compound ClassTarget Protein (PDB ID)Biological ActivityDocking Score (kcal/mol)Interacting ResiduesReference
Thiazole-Thiadiazole HybridsQuinone oxidoreductase 2 (4ZVM)Anticancer-5.93ASN161, TRP105[1]
2,4-Disubstituted ThiazolesTubulin (4O2B)Anticancer-Not Specified[2]
Thiazole-Thiophene ScaffoldsNot SpecifiedAnticancer-Not Specified[3]
2-Aminothiazole DerivativesDNA Gyrase (1KZN)Antimicrobial-Not Specified[4]
Thiazolyl-Thiazole DerivativesNot SpecifiedAnticancer-Not Specified[5]
N-substituted ThiazolesFabH Inhibitor (3iL9)Antimicrobial-102.612 to -144.236 (MolDock Score)Not Specified[6]
Hydrazine Clubbed ThiazolesAldose Reductase (AR)Antidiabetic-Not Specified[7]
Hydrazine Clubbed Thiazolesα-Glucosidase (α-GLY)Antidiabetic-Not Specified[7]
Thiazole ConjugatesRho6 Protein (2CLS)Anti-hepatic Cancer-6.8 to -9.2LYS106, ARG96, SER95, GLU138, ASP132, LYS15[8][9]
Benzothiazole-Thiazole Hybridsp56lck (1QPC)Anticancer-Not Specified[10]

Experimental Protocols

A generalized yet detailed protocol for performing molecular docking studies with this compound is provided below. This protocol is a composite of standard procedures reported in the literature for similar compounds.[6][11]

I. Preparation of the Target Protein
  • Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove all non-essential molecules from the protein structure, including water molecules, co-crystallized ligands, and any other heteroatoms.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate atomic charges using a force field such as OPLS-2005 or AMBER.

  • Structure Refinement: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

II. Preparation of the Ligand: this compound
  • 2D Structure Generation: Draw the 2D chemical structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable, low-energy conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94).

  • Charge Calculation: Calculate partial atomic charges for the ligand.

III. Molecular Docking Procedure
  • Binding Site Definition: Define the binding site on the target protein. This is often determined by the location of a co-crystallized ligand in the experimental structure or through binding site prediction algorithms.

  • Grid Generation: Generate a grid box that encompasses the defined binding site. The grid defines the three-dimensional space where the docking algorithm will search for favorable ligand poses.

  • Docking Simulation: Perform the molecular docking using a suitable software package (e.g., AutoDock, Glide, Molegro Virtual Docker). The software will systematically explore different conformations and orientations of the ligand within the grid box.

  • Scoring: The software will calculate a score for each generated pose, which represents the predicted binding affinity. The scoring function typically considers factors such as intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and conformational strain.

IV. Analysis of Docking Results
  • Pose Selection: Identify the best-scoring pose as the most probable binding mode of the ligand.

  • Interaction Analysis: Visualize the ligand-protein complex and analyze the specific interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and the amino acid residues of the binding site.

  • Binding Energy Evaluation: The docking score, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. Lower (more negative) binding energies generally indicate stronger binding.

Mandatory Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Target Protein Preparation (PDB Retrieval, Cleaning, Protonation) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking Simulation (Pose Generation & Scoring) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis visualization Visualization of Complex analysis->visualization

Caption: A generalized workflow for in-silico molecular docking studies.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivatives (e.g., this compound) Thiazole->PI3K inhibit Thiazole->mTORC1 inhibit

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.[11]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of hydrazinolysis of the corresponding ethyl or methyl ester.

Issue / Question Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Insufficient hydrazine hydrate. 3. Degradation of starting material or product. 4. Inefficient product isolation.1. Extend the reaction time and continue monitoring by TLC. Consider a moderate increase in reaction temperature. 2. Use a significant excess of hydrazine hydrate (5-10 equivalents) to drive the reaction to completion.[1][2] 3. Ensure the reaction is not overheating. Use a reflux condenser and maintain a gentle reflux. 4. After cooling, the product may precipitate. If not, try cooling the mixture in an ice bath or adding cold water to induce precipitation. Ensure complete filtration and washing of the product.[3]
Presence of starting ester in the final product 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient amount of hydrazine hydrate.1. Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.[1] 2. Ensure the reaction mixture is maintained at a gentle reflux temperature. 3. Add additional hydrazine hydrate to the reaction mixture and continue refluxing.
Formation of multiple unidentified byproducts 1. Side reactions due to high temperatures. 2. Reaction with impurities in the starting materials or solvent. 3. Degradation of hydrazine hydrate.1. Maintain a controlled reflux temperature. Avoid excessive heating. 2. Use pure, dry solvents and ensure the starting ester is of high purity. 3. Use fresh, high-quality hydrazine hydrate.
Difficulty in isolating the product 1. Product is soluble in the reaction solvent. 2. Product is an oil instead of a solid.1. After the reaction is complete, try to precipitate the product by pouring the reaction mixture into cold water.[3] Alternatively, remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. 2. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under vacuum. The resulting oil may then be purified by column chromatography.
Product is discolored 1. Presence of impurities. 2. Oxidation of the product or starting materials.1. Recrystallize the product from a suitable solvent, such as ethanol, to obtain a pure, crystalline solid.[3] 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of a corresponding ester, typically ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate or the methyl ester equivalent. This involves reacting the ester with hydrazine hydrate, usually in an alcohol solvent like ethanol or methanol under reflux conditions.[1][3][4]

Q2: Why is an excess of hydrazine hydrate typically used?

A2: Using a significant excess of hydrazine hydrate helps to drive the equilibrium of the reaction towards the formation of the hydrazide product, thereby increasing the reaction rate and overall yield.[2]

Q3: What solvents are suitable for this reaction?

A3: Absolute ethanol or methanol are commonly used solvents for the hydrazinolysis of esters to form hydrazides as they readily dissolve both the starting ester and hydrazine hydrate.[1][3][4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting ester, the disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are the typical reaction times and temperatures?

A5: The reaction is typically carried out at reflux temperature, which depends on the solvent used (for ethanol, the boiling point is approximately 78°C). Reaction times can vary from a few hours to overnight (e.g., 4-6 hours), and should be monitored by TLC to determine completion.[3]

Experimental Protocol: Hydrazinolysis of Ethyl 2-(4-Methyl-1,3-thiazol-2-yl)acetate

This protocol describes a general procedure for the synthesis of this compound from its corresponding ethyl ester.

Materials:

  • Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

  • Hydrazine hydrate (98-100%)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and chamber

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (5-10 equivalents) dropwise with stirring.

  • Heat the reaction mixture to a gentle reflux and maintain this temperature.

  • Monitor the reaction progress by TLC until the starting ester is consumed (typically 4-6 hours).[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.

  • If no precipitate forms, the reaction mixture can be cooled further in an ice bath or poured into ice-cold water to induce precipitation.[3]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol or water to remove any unreacted hydrazine hydrate and other impurities.

  • Dry the purified this compound, for example, in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from ethanol if necessary.[3]

Visualizations

Synthesis Workflow

SynthesisWorkflow Start Start: Ethyl 2-(4-Methyl-1,3-thiazol-2-yl)acetate + Hydrazine Hydrate + Ethanol Reaction Reaction: Reflux with stirring Start->Reaction Monitoring Monitoring: TLC analysis Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Workup: Cooling & Precipitation Monitoring->Workup Complete Isolation Isolation: Filtration & Washing Workup->Isolation Purification Purification: Recrystallization (optional) Isolation->Purification Product Final Product: This compound Isolation->Product If pure Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield? CheckEster Starting Ester Present (TLC)? Start->CheckEster Yes CheckIsolation Review Isolation Procedure Start->CheckIsolation No IncreaseTime Increase Reaction Time & Continue Reflux CheckEster->IncreaseTime Yes CheckPurity Impure Product? CheckEster->CheckPurity No AddHydrazine Add More Hydrazine Hydrate IncreaseTime->AddHydrazine AddHydrazine->CheckEster Success Optimized Synthesis CheckIsolation->Success Recrystallize Recrystallize Product CheckPurity->Recrystallize Yes CheckPurity->Success No Recrystallize->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the Hantzsch thiazole synthesis to form the intermediate, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate. This is followed by the hydrazinolysis of the ester to yield the final product, this compound.

Q2: I am experiencing a low yield in the first step (Hantzsch thiazole synthesis). What are the potential causes and solutions?

A2: Low yields in the Hantzsch synthesis can stem from several factors.[1] Key areas to investigate include the quality of starting materials, reaction conditions, and the potential for side reactions.[1] Ensure your thioamide and α-haloketone are pure, as impurities can lead to unwanted byproducts.[1] Suboptimal temperature and reaction times can also negatively impact the yield.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

Q3: My final product is impure. What are the likely impurities and how can I remove them?

A3: Impurities can be carried over from the initial synthesis of the thiazole ring or generated during the hydrazinolysis step. Common impurities from the Hantzsch synthesis include unreacted starting materials and side products like oxazoles if the thioamide is contaminated with an amide.[1] During hydrazinolysis, incomplete reaction can leave unreacted ethyl ester. The primary purification method for the final product is recrystallization, typically from ethanol or an ethanol/water mixture.[2][3]

Q4: How can I monitor the progress of the hydrazinolysis reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the hydrazinolysis reaction. A suitable eluent system, such as ethyl acetate/hexane, can be used. The reaction is considered complete when the spot corresponding to the starting ester, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, is no longer visible on the TLC plate.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Hydrazine hydrate is highly toxic and corrosive. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. α-haloketones used in the Hantzsch synthesis are lachrymators and should also be handled in a fume hood.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Recommended Action
Low yield of ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate Impure starting materials (thioacetamide or ethyl 2-chloroacetoacetate).Purify starting materials before use. For example, thioacetamide can be recrystallized from a suitable solvent.
Suboptimal reaction temperature or time.Optimize the reaction temperature and time. Monitor the reaction progress using TLC to determine the point of maximum product formation.
Incomplete reaction.Increase the reaction time or temperature moderately. Ensure efficient stirring.
Low yield of this compound Incomplete hydrazinolysis.Increase the molar excess of hydrazine hydrate. Extend the reflux time and monitor by TLC until the starting ester is consumed.
Product loss during workup.Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can improve precipitation. Wash the filtered product with a minimal amount of cold solvent to avoid dissolving the product.
Degradation of product.Avoid excessively high temperatures during reaction and workup.
Low Purity
Symptom Potential Cause Recommended Action
Presence of starting materials in the final product Incomplete reaction in either step.As per the "Low Yield" table, optimize reaction conditions to ensure complete conversion.
Multiple spots on TLC after Hantzsch synthesis Formation of side products (e.g., oxazoles, dimers).[1]Purify the intermediate ester by column chromatography before proceeding to the hydrazinolysis step. Ensure the purity of the initial thioamide.
Oily or discolored final product Residual solvent or impurities.Recrystallize the product from a suitable solvent system (e.g., ethanol, ethanol/water). Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities.
Broad melting point range Presence of impurities.Perform multiple recrystallizations until a sharp melting point is achieved.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

This procedure is based on the general principles of the Hantzsch thiazole synthesis.

Materials:

  • Thioacetamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.

  • Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • The product, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure is a general method for the hydrazinolysis of an ester.

Materials:

  • Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • Dissolve ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC until the starting ester has been completely consumed.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrazinolysis Thioacetamide Thioacetamide ThiazoleEster Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate Thioacetamide->ThiazoleEster Ethanol, Reflux Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->ThiazoleEster Product This compound ThiazoleEster->Product Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Time, Temp) CheckPurity->OptimizeConditions Purity OK MonitorTLC Monitor Reaction by TLC OptimizeConditions->MonitorTLC MonitorTLC->OptimizeConditions Incomplete Reaction Purification Purify Intermediate/Final Product MonitorTLC->Purification Reaction Complete Success Improved Yield/Purity Purification->Success

Caption: General troubleshooting workflow for synthesis optimization.

Purification_Flowchart CrudeProduct Crude Product Dissolve Dissolve in Minimum Hot Ethanol CrudeProduct->Dissolve Cool Cool to Room Temperature, then Ice Bath Dissolve->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Purified Product Wash->Dry PureProduct Pure this compound Dry->PureProduct

Caption: Flowchart for the recrystallization of the final product.

References

Technical Support Center: Synthesis of Substituted Thiazole Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted thiazole hydrazides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-hydrazinylthiazole derivatives?

A1: The most prevalent and versatile method is the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of a thiosemicarbazone with an α-haloketone (e.g., phenacyl bromide or chloroacetone) in a suitable solvent, usually ethanol, under reflux conditions.[2][3][4] The reaction proceeds via an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the thiazole ring.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in Hantzsch thiazole synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may require longer reflux times or higher temperatures. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial.[5]

  • Purity of Reactants: Impurities in the starting thiosemicarbazone or α-haloketone can lead to side reactions. Ensure reactants are pure before starting the synthesis.

  • Side Product Formation: Competing side reactions can consume starting materials. The choice of solvent and temperature can influence the reaction pathway.

  • Product Solubility: The synthesized thiazole hydrazide may have some solubility in the reaction or wash solvents, leading to loss during work-up and purification.

Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A3: The presence of multiple spots on a TLC plate, apart from starting materials and the desired product, could indicate the formation of several side products. Depending on the specific reactants and conditions, these may include 1,3,4-thiadiazine derivatives or other isomers resulting from alternative cyclization pathways.[6] It is also common to have unreacted thiosemicarbazone and α-haloketone, which should be accounted for during analysis.

Q4: What is the best method for purifying the final thiazole hydrazide product?

A4: The most common purification technique is recrystallization, often from ethanol.[5][7] After the reaction, the mixture is typically cooled and poured onto crushed ice or into water to precipitate the crude product.[5][7] This solid is then filtered and recrystallized. If recrystallization does not yield a pure product, column chromatography may be necessary.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of substituted thiazole hydrazides.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Reaction Not Initiated Add a few drops of a catalyst like acetic acid or hydrochloric acid.[5][8]The initial condensation and cyclization steps can be acid-catalyzed.
Decomposition of Reactants Check the stability and purity of the α-haloketone, as they can be unstable.α-haloketones can degrade over time, reducing the effective concentration of the reactant.
Insufficient Reaction Time/Temp Increase the reflux time in increments of 1-2 hours, monitoring by TLC.[4]The reaction kinetics can be slow depending on the specific substituents on the aromatic rings.
Inappropriate Solvent While absolute ethanol is common, consider alternative solvents like methanol or solvent/water mixtures.[1][8]Solvent polarity can influence reaction rates and solubility of intermediates.[9]
Problem 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step Rationale
Product is an Oil or Gummy Solid After pouring the reaction mixture into water, try triturating the resulting precipitate with a non-polar solvent like hexane to induce solidification.This can help remove soluble impurities and encourage crystallization.
Product Remains in Solution After filtration, attempt to extract the aqueous filtrate with a solvent like ethyl acetate to recover dissolved product.Some thiazole derivatives may have partial water solubility.
Impure Product After Recrystallization If impurities persist, utilize column chromatography. A common mobile phase is a mixture of ethyl acetate and n-hexane.[5]Chromatography offers higher resolution for separating the desired product from closely related side products.
Product Loss During Basification During work-up, add the base (e.g., sodium bicarbonate solution) slowly and with cooling to avoid potential hydrolysis of the hydrazide or other functional groups.[5]Exothermic reactions or high pH can lead to product degradation.

Experimental Protocols & Data

General Experimental Protocol: Hantzsch Synthesis of 2-(2-Arylidenehydrazinyl)-4-arylthiazoles

This protocol is a generalized procedure based on methodologies reported in the literature.[4][5]

Materials:

  • Aryl-substituted thiosemicarbazone (1.0 mmol)

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Absolute Ethanol (10-15 mL)

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • A mixture of the aryl-substituted thiosemicarbazone (1.0 mmol) and the appropriate α-bromoacetophenone (1.0 mmol) is prepared in a round-bottom flask.

  • Absolute ethanol (10-15 mL) is added to the flask.

  • The reaction mixture is heated under reflux for 4-5 hours. The progress of the reaction should be monitored by TLC.[4][10]

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is then poured onto crushed ice or into a beaker of cold water.[7]

  • The mixture is basified by the slow addition of a saturated aqueous solution of sodium bicarbonate until a precipitate forms.[5]

  • The solid product is collected by vacuum filtration, washed with cold water, and air-dried.

  • The crude product is purified by recrystallization from ethanol to yield the final substituted thiazole hydrazide.

Quantitative Data: Synthesis of Substituted Thiazole Hydrazides

The following table summarizes the reaction conditions and yields for the synthesis of various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, demonstrating the typical efficiency of the Hantzsch method.

Thiosemicarbazone Substituentα-HaloketoneSolventReaction Time (h)Yield (%)Reference
4-Fluorophenyl2-bromo-4-fluoroacetophenoneEthanol4-578[4]
4-Chlorophenyl2-bromo-4-fluoroacetophenoneEthanol4-580[4]
4-Bromophenyl2-bromo-4-fluoroacetophenoneEthanol4-575[4]
4-Nitrophenyl2-bromo-4-fluoroacetophenoneEthanol4-561[4]
2,4-Dichlorophenyl2-bromo-4-fluoroacetophenoneEthanol4-572[4]
PhenylPhenacyl bromideEthanol482[5]

Visualized Workflows and Logic

General Workflow for Hantzsch Thiazole Hydrazide Synthesis

The following diagram illustrates the standard experimental workflow for the synthesis and purification of thiazole hydrazides.

G cluster_react 1. Reaction Setup cluster_workup 2. Product Isolation cluster_purify 3. Purification & Analysis Reactants Thiosemicarbazone + α-Haloketone Solvent Add Ethanol Reactants->Solvent Reflux Reflux for 4-5h Solvent->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Precipitate Pour into Ice Water Cool->Precipitate Basify Basify (e.g., NaHCO3) Precipitate->Basify Filter Filter Crude Product Basify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry Characterize Characterize (NMR, MS) Dry->Characterize

Caption: Workflow for Hantzsch synthesis of thiazole hydrazides.

Troubleshooting Logic for Low Reaction Yield

This flowchart provides a logical path for diagnosing and solving issues related to low product yields.

G Start Problem: Low Yield CheckTLC Analyze TLC Plate Start->CheckTLC SM_Present Starting Material (SM) Dominant? CheckTLC->SM_Present Streaks Streaking or Many Undefined Spots? CheckTLC->Streaks CleanProduct Clean Spot(s) but Low Isolated Mass? CheckTLC->CleanProduct Sol_Time Action: Increase Reflux Time or Add Catalyst SM_Present->Sol_Time Yes Sol_Purity Action: Check Reactant Purity & Stability Streaks->Sol_Purity Yes Sol_Workup Action: Optimize Work-up (e.g., Extract Filtrate) CleanProduct->Sol_Workup Yes

Caption: Troubleshooting flowchart for low yield in thiazole synthesis.

References

Technical Support Center: Purification of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Question: My compound will not dissolve in the hot recrystallization solvent.

Answer: This typically indicates that the solvent is not suitable or insufficient in volume.

  • Solution 1: Increase Solvent Polarity. Thiazole derivatives are often polar. Try a more polar solvent such as ethanol or methanol.[1]

  • Solution 2: Increase Solvent Volume. Add more solvent in small increments until the compound dissolves, ensuring the solution is heated to the solvent's boiling point.[1]

  • Solution 3: Use a Mixed Solvent System. If the compound is sparingly soluble in one solvent, dissolve it in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[2]

Question: No crystals have formed after the solution has cooled.

Answer: The solution is likely not supersaturated, or nucleation has not been initiated.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[1][3][4]

    • Seeding: Add a single, pure crystal of the compound (a "seed crystal") to the solution to provide a template for crystal growth.[1][3][5]

  • Solution 2: Increase Concentration. Slowly evaporate some of the solvent to increase the compound's concentration.[1][3]

  • Solution 3: Further Cooling. If at room temperature, place the flask in an ice bath to further decrease the compound's solubility.[1]

Question: My compound has "oiled out," forming a liquid layer instead of crystals.

Answer: This common issue occurs when the compound's melting point is lower than the solution's temperature or when the solution is too supersaturated.[5] Oily precipitates can trap impurities.[5]

  • Solution 1: Reheat and Add More Solvent. Reheat the solution to dissolve the oil, then add more of the "soluble" solvent to decrease supersaturation. Allow it to cool more slowly.[1][4][5]

  • Solution 2: Change Solvents. Use a solvent with a lower boiling point.[1]

  • Solution 3: Ensure Purity. Significant impurities can lower a compound's melting point, increasing the likelihood of oiling out.[5] Consider a preliminary purification step like column chromatography.

Question: The recovery of my purified crystals is very low.

Answer: This may be due to using too much solvent or the compound having significant solubility even in the cold solvent.

  • Solution 1: Minimize Solvent. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[1]

  • Solution 2: Maximize Precipitation. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.[1]

  • Solution 3: Careful Filtration. When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[1]

Column Chromatography Issues

Question: My compound is streaking on the TLC plate and the column, leading to poor separation.

Answer: Streaking of nitrogen-containing heterocyclic compounds on silica gel is common. Silica gel is acidic and can interact strongly with basic nitrogens in the thiazole ring.[6]

  • Solution 1: Add a Basic Modifier. Add a small amount (0.5-3%) of a base like triethylamine or ammonium hydroxide to the eluent.[6] This neutralizes the acidic sites on the silica, improving resolution.[6]

  • Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina instead of silica gel.[7]

  • Solution 3: Try Reversed-Phase Chromatography. In reversed-phase chromatography, the stationary phase is non-polar (like C18) and the mobile phase is polar. This can be very effective for purifying polar compounds.[8]

Question: My polar compound either stays at the baseline or runs with the solvent front on the TLC.

Answer: Finding the right eluent system for polar compounds is critical.

  • For compounds stuck at the baseline (Rf = 0): The eluent is not polar enough. Gradually increase the polarity. A common solvent system for polar compounds is methanol in dichloromethane.[9] You can start with 1-2% methanol and increase it incrementally. Using more than 10% methanol can risk dissolving the silica gel.[9]

  • For compounds at the solvent front (Rf = 1): The eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane or ethyl acetate).

Question: How do I choose a starting solvent system for column chromatography?

Answer: Thin-Layer Chromatography (TLC) is essential for determining the appropriate solvent system.[10]

  • Goal Rf Value: Aim for an Rf value of approximately 0.2-0.4 for your desired compound on the TLC plate. This generally provides good separation on the column.

  • Good Starting Points:

    • Polar compounds: Start with 100% Ethyl Acetate or 5% Methanol/Dichloromethane.[9]

    • Intermediate polarity compounds: Try mixtures of Ethyl Acetate/Hexane (e.g., 10-50%).[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized thiazole acetohydrazide derivative? A1: A common strategy is to first attempt recrystallization, as it can be a quick and efficient method for obtaining pure solid material.[2][3] If recrystallization fails to remove impurities or if the product is an oil, column chromatography is the next logical step.[3] The choice depends on the nature of the impurities and the physical state of the crude product.

Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent? A2: Place 10-20 mg of your crude compound into several test tubes. To each tube, add a few drops of a different solvent at room temperature. A good solvent will not dissolve the compound at this stage.[1] Heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely when hot.[1] Finally, allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent is one that forms abundant, high-quality crystals upon cooling.[1]

Q3: My crude product is a persistent oil. How can I purify it? A3: Oily products cannot be purified by recrystallization.

  • Trituration: Try stirring the oil with a cold, non-polar solvent like pentane or hexane. This can sometimes induce solidification.[11]

  • Column Chromatography: This is the most effective method for purifying oils.[7][10] Dissolve the oil in a minimum amount of the column eluent or a suitable solvent and load it onto the column.

  • Conversion to a Salt: If your derivative has a basic site, you can try forming a salt (e.g., a hydrochloride salt) which is often a crystalline solid that can be recrystallized.[2]

Q4: Can I use water for recrystallization? A4: Yes, for compounds that are sufficiently polar, water can be a good choice.[2] It is often used in a mixed solvent system with a miscible organic solvent like ethanol. For example, a 7:3 ethanol/water mixture has been used to recrystallize azo-thiazole derivatives.[12]

Data Presentation

Table 1: Purification Methods for Thiazole Acetohydrazide and Related Derivatives

Compound/Derivative Class Purification Method Solvent/Eluent System Yield M.P. (°C) Reference
2-Hydroxy-5-(thiazol-2-yldiazenyl)benzoic acid Recrystallization Ethanol/Water (7:3) 93.5% 129-130 [12]
2-Amino-4-(4'-alkoxyphenyl)-1,3-thiazole Recrystallization Ethanol 60-85% N/A [13]
4-(4-bromo phenyl)-2-mercapto thiazole derivatives Thin Layer Chromatography Cyclohexane/Acetone (8:2) 83% 80-82 [14]
4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one Crystallization Ethanol 85% 141 [15]
N'-[2-(9H-carbazol-9-yl)acetyl]-benzohydrazide Flash Chromatography Methanol/DCM (0-10%) 78.5% 265-267 [16]

| 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide derivatives | Recrystallization | Ethanol | N/A | N/A |[17] |

Table 2: Recommended Solvents for Purification Techniques

Technique Solvent Class Specific Examples Application Notes
Recrystallization Polar Protic Ethanol, Methanol Good starting point for polar thiazole derivatives.[1]
Mixed Solvents n-Hexane/Ethyl Acetate, n-Hexane/Acetone, Ethanol/Water Effective when a single solvent is not ideal.[2] Helps to control solubility.
Column Chromatography Standard Phase Ethyl Acetate/Hexane The standard system for compounds of normal polarity.[9]
(Silica Gel) Polar Systems Methanol/Dichloromethane Excellent for eluting highly polar compounds.[9]

| | Basic Modifier | Triethylamine or NH4OH in eluent | Neutralizes acidic silica sites to prevent streaking of basic compounds.[6] |

Experimental Protocols

Protocol 1: General Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound.[1] Continue adding small portions of hot solvent until the compound is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[5] Avoid disturbing the solution during this period.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Column Chromatography

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping gently to pack the adsorbent bed evenly. Add another layer of sand on top.[7]

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a suitable volatile solvent. Carefully add the sample solution to the top of the silica gel bed.[3]

  • Elution: Open the stopcock and begin adding the eluent to the top of the column, maintaining a constant level. Collect the eluting solvent in fractions (e.g., in test tubes).[3]

  • Gradient Elution (Optional): If separating compounds of different polarities, you can gradually increase the polarity of the eluent over time (e.g., from 10% EtOAc/Hexane to 30% EtOAc/Hexane).[3][10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[3]

Visualizations

Purification_Decision_Tree start_node Crude Product is_solid Is the product a solid? start_node->is_solid decision_node decision_node process_node process_node end_node end_node try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes try_chromatography Use Column Chromatography is_solid->try_chromatography No (Oil) solubility_diff Significant solubility difference between product & impurities? try_recrystallization->solubility_diff polarity_diff Significant polarity difference? try_chromatography->polarity_diff solubility_diff->try_chromatography No success_recrystallization Pure Product solubility_diff->success_recrystallization Yes success_chromatography Pure Product polarity_diff->success_chromatography Yes consider_derivatization Consider derivatization or alternative method polarity_diff->consider_derivatization No

Caption: Decision tree for selecting a suitable purification technique.

Recrystallization_Troubleshooting cluster_0 No Crystals Form cluster_1 Oiling Out problem Problem cause Potential Cause solution Solution p1 No Crystals c1a Not Supersaturated p1->c1a c1b Nucleation Failure p1->c1b s1a Evaporate Solvent c1a->s1a s1b Scratch / Seed c1b->s1b p2 Oiling Out c2a Too Supersaturated p2->c2a c2b M.P. < B.P. of Solvent p2->c2b s2a Reheat, Add Solvent, Cool Slowly c2a->s2a s2b Use Lower-Boiling Solvent c2b->s2b

Caption: Workflow for troubleshooting common recrystallization issues.

Chromatography_Troubleshooting problem Problem cause Potential Cause solution Solution p1 Compound Streaking on Silica Column c1 Acidic silica interacting with basic N-heterocycle p1->c1 s1 Add 0.5-3% Triethylamine or NH4OH to eluent c1->s1 s2 Switch to neutral/basic alumina or reversed-phase c1->s2 p2 Poor Separation (All spots move together) c2 Incorrect Eluent Polarity p2->c2 s3 Rerun TLCs to find optimal solvent ratio. Aim for ΔRf > 0.2 c2->s3

Caption: Logical workflow for troubleshooting column chromatography.

References

Troubleshooting low yield in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives. It involves the condensation reaction between an α-haloketone and a thioamide.[1][2] This method was first reported by Arthur Hantzsch in 1887 and remains widely used due to its reliability and the accessibility of its starting materials.[1]

Q2: What is the general reaction mechanism?

The reaction proceeds in multiple steps. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration reaction that leads to the formation of the aromatic thiazole ring.[1][3]

Q3: What are the typical starting materials for this synthesis?

The core reactants are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of the synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[1][4]

Q4: Is the Hantzsch synthesis typically a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for generally providing high yields of the thiazole product, often with straightforward purification.[1][3] However, optimizing reaction conditions is crucial to maximize both yield and purity.[1]

Troubleshooting Guide: Low or No Product Yield

Low yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Possible Cause Troubleshooting Steps
Poor Quality of Starting Materials - α-Haloketone Purity: These compounds can be lachrymatory and may decompose over time. Ensure they are fresh or have been stored properly.[1] - Thioamide Purity: Impurities in the thioamide can lead to unwanted side reactions. Check the purity of the thioamide before use.[5]
Suboptimal Reaction Conditions - Temperature: Many Hantzsch syntheses require heating. If the reaction is slow at room temperature, gradually increase the heat and monitor progress using Thin-Layer Chromatography (TLC). Conversely, excessive heat can promote side product formation.[1] - Reaction Time: The reaction may not have gone to completion. Monitor the reaction's progress with TLC to ensure the disappearance of starting materials.[5] - Solvent Choice: The solvent can significantly influence the reaction rate and yield. Ethanol is a common choice, but other solvents like methanol or a mixture of ethanol/water may be more suitable for specific substrates.[4][5]
Side Reactions - Formation of Byproducts: Unwanted side reactions can consume reactants and complicate purification. Common byproducts include oxazoles (if the thioamide is contaminated with the corresponding amide) and products from the dimerization or polymerization of reactants.[5] - Regioselectivity Issues: With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to influence regioselectivity.[1][6]
Incorrect Workup Procedure - pH Control: During the workup and neutralization steps, carefully control the pH to avoid hydrolysis of the desired product or other functional groups.[1] - Product Precipitation: The thiazole product often precipitates upon neutralization. If no precipitate forms, the solvent may need to be removed under reduced pressure, followed by extraction.[1][5]

Data on Reaction Condition Optimization

The following table summarizes the impact of various reaction parameters on the yield of a model Hantzsch thiazole synthesis.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1-Water25100
2-WaterReflux850
3-Ethanol25100
4-EthanolReflux670
5-Methanol25100
6-MethanolReflux665
7SiW.SiO₂ (15%)Ethanol/Water (1:1)652.587
8SiW.SiO₂ (15%)Ethanol/Water (1:1)RT (Ultrasonic)1.588

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[4]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone (1 equivalent) in a suitable solvent like ethanol.[5]

  • Addition of Thioamide: Add the thioamide (1-1.2 equivalents) to the solution.[5]

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials.[5] Reaction times can range from a few hours to overnight.[5]

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate at this stage.[5]

  • Workup: Pour the reaction mixture into a beaker containing a mild base solution, such as 5% aqueous sodium bicarbonate, and stir.[3][5]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid with cold ethanol or water to remove any remaining impurities.[5]

  • Drying: Air dry the purified product on a watch glass.[1]

  • Characterization: Determine the mass of the product, calculate the percent yield, and characterize it using appropriate analytical techniques (e.g., NMR, melting point).

Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, spot the reaction mixture alongside the starting materials (α-haloketone and thioamide).

  • Elution: Develop the plate using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).[5]

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction.[5]

Visualizations

Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_reagents 1. Check Starting Material Quality (Purity, Freshness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify or Replace Reagents reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (Adjust Temp, Time, Solvent) conditions_ok->optimize_conditions No check_side_reactions 3. Analyze for Side Reactions (TLC, NMR of Crude) conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present modify_protocol Modify Protocol (e.g., Adjust pH, Use Catalyst) side_reactions_present->modify_protocol Yes check_workup 4. Review Workup Procedure (pH, Precipitation, Extraction) side_reactions_present->check_workup No modify_protocol->check_side_reactions workup_ok Workup Correct? check_workup->workup_ok adjust_workup Adjust Workup/Purification workup_ok->adjust_workup No end Improved Yield workup_ok->end Yes adjust_workup->check_workup

Caption: A troubleshooting workflow for addressing low yield in Hantzsch thiazole synthesis.

Hantzsch_Synthesis_Workflow start Start setup Combine α-Haloketone and Thioamide in Solvent start->setup heat Heat Reaction Mixture to Reflux setup->heat monitor Monitor Progress by TLC heat->monitor reaction_complete Reaction Complete? monitor->reaction_complete reaction_complete->monitor No cool Cool to Room Temperature reaction_complete->cool Yes workup Neutralize with Mild Base cool->workup isolate Isolate Product by Filtration workup->isolate wash Wash with Cold Solvent isolate->wash dry Dry the Final Product wash->dry end Characterize Product dry->end

Caption: A general experimental workflow for the Hantzsch thiazole synthesis.

References

Technical Support Center: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and reliable method is a two-step synthesis. The first step involves the synthesis of the intermediate ester, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate. This is typically followed by hydrazinolysis of the ester with hydrazine hydrate to yield the desired this compound.

Q2: What are the common side products I might encounter during this synthesis?

A2: The most prevalent side product is the diacyl hydrazide, where one molecule of hydrazine reacts with two molecules of the ester. Other potential impurities can include unreacted starting ester and hydrolysis of the ester to the corresponding carboxylic acid if water is present in the reaction mixture. In rare cases, under harsh conditions, reactions involving the thiazole ring could occur, though this is less common.

Q3: How can I monitor the progress of the hydrazinolysis reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. The starting ester will have a higher Rf value than the more polar product, this compound. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.

Q4: My yield of this compound is consistently low. What are the potential reasons?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting material.

  • Side reactions: Formation of byproducts like the diacyl hydrazide consumes the starting ester.

  • Product loss during workup: The product may have some solubility in the solvents used for washing and crystallization.

  • Poor quality of reagents: Ensure the purity of your starting ester and the concentration of the hydrazine hydrate.

Q5: The isolated product is an oil or a sticky solid that is difficult to purify. What should I do?

A5: This issue often arises from the presence of impurities. Attempting to purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a good first step. If recrystallization is ineffective, column chromatography on silica gel may be necessary to isolate the pure compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive hydrazine hydrate. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of starting ester.1. Use fresh, high-purity hydrazine hydrate. 2. Increase the reaction temperature (reflux) and monitor the reaction by TLC until the starting material is consumed. 3. Purify the starting ester before use.
Presence of a Major Side Product 1. Formation of diacyl hydrazide.1. Use a significant excess of hydrazine hydrate (3-5 equivalents) to favor the formation of the desired mono-acyl hydrazide.
Product is Difficult to Crystallize 1. Presence of impurities. 2. Inappropriate crystallization solvent.1. Purify the crude product using column chromatography before crystallization. 2. Screen various solvent systems (e.g., ethanol, methanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes) to find an optimal one for crystallization.
Reaction is Very Slow 1. Low reaction temperature. 2. Inefficient mixing.1. Increase the reaction temperature to reflux. 2. Ensure vigorous stirring throughout the reaction.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Yields

Parameter Value Notes
Reactants Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, Hydrazine hydrate
Solvent Ethanol or Methanol
Reactant Ratio (Ester:Hydrazine) 1 : 3-5 equivalentsUsing an excess of hydrazine minimizes diacyl hydrazide formation.
Reaction Temperature Room Temperature to RefluxRefluxing can significantly reduce reaction time.
Reaction Time 4 - 24 hoursMonitor by TLC for completion.
Typical Yield 70 - 90%Yields can vary based on reaction scale and purity of reagents.

Experimental Protocols

Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

A common method for synthesizing the starting ester is the Hantzsch thiazole synthesis.

  • To a solution of ethyl 2-chloroacetoacetate (1 eq.) in ethanol, add thioacetamide (1 eq.).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Synthesis of this compound

  • Dissolve ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 eq.) in absolute ethanol.

  • Add hydrazine hydrate (3-5 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours.

  • Monitor the reaction by TLC until the starting ester spot disappears.

  • Once complete, cool the reaction mixture in an ice bath to induce crystallization.

  • If no crystals form, reduce the solvent volume under reduced pressure.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product Thioacetamide Thioacetamide Ester Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate Thioacetamide->Ester Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Ester Hantzsch Synthesis Product This compound Ester->Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthetic pathway for this compound.

Side_Reactions Ester Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate Product Desired Product Ester->Product Diacyl_Hydrazide Diacyl Hydrazide (Side Product) Ester->Diacyl_Hydrazide 2 eq. Hydrolysis_Product Carboxylic Acid (Side Product) Ester->Hydrolysis_Product Hydrolysis Hydrazine Hydrazine Hydrazine->Product 1 eq. Hydrazine->Diacyl_Hydrazide 1 eq. Water Water Water->Hydrolysis_Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Material? Check_TLC->Unreacted_SM Increase_Time_Temp Increase reaction time/temperature Unreacted_SM->Increase_Time_Temp Yes Side_Products Major Side Products? Unreacted_SM->Side_Products No Increase_Time_Temp->Check_TLC Excess_Hydrazine Use larger excess of hydrazine Side_Products->Excess_Hydrazine Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Excess_Hydrazine->Check_TLC Column_Chromatography Perform column chromatography Purification_Issue->Column_Chromatography Yes Recrystallization Optimize recrystallization solvent Purification_Issue->Recrystallization No Column_Chromatography->Recrystallization End Pure Product Recrystallization->End

Scaling up the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide, a critical process for researchers and professionals in drug development preparing for preclinical studies.

Synthesis Overview

The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of the thiazole ring to create an ester intermediate, followed by hydrazinolysis to yield the final hydrazide product. This workflow is a common and effective route for this class of compounds.

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis SM1 Thioacetamide Intermediate Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate SM1->Intermediate SM2 Ethyl 2-chloro-3-oxobutanoate SM2->Intermediate Product This compound Intermediate->Product Reflux in Ethanol Reagent Hydrazine Hydrate Reagent->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (Intermediate)

This procedure is based on the Hantzsch thiazole synthesis, a standard method for creating thiazole rings.

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)Stoichiometric Ratio
Thioacetamide75.137.510.101.0
Ethyl 2-chloro-3-oxobutanoate164.5916.460.101.0
Ethanol (Absolute)-200 mL--
Sodium Bicarbonate (10% aq. sol.)-As needed--

Methodology

  • Combine thioacetamide (0.10 mol) and ethyl 2-chloro-3-oxobutanoate (0.10 mol) in absolute ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 5-6 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water.

  • Neutralize the solution with a 10% sodium bicarbonate solution until a solid precipitate forms.

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.

Protocol 2: Synthesis of this compound

This step involves the hydrazinolysis of the ester intermediate. The use of excess hydrazine hydrate is crucial for driving the reaction to completion.[1]

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)Stoichiometric Ratio
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate199.2519.930.101.0
Hydrazine Hydrate (~95-99%)50.06 (for N₂H₄·H₂O)6.0 g~0.121.2
Ethanol (Absolute)-150 mL--

Methodology

  • Dissolve ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (0.10 mol) in absolute ethanol (150 mL) in a round-bottom flask.[2]

  • Add hydrazine hydrate (0.12 mol) dropwise to the solution while stirring.[3]

  • Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 75-80 °C) for 2-4 hours.[2]

  • Monitor the reaction kinetics using TLC to confirm the consumption of the starting ester.[2]

  • Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Filter the resulting solid precipitate, wash with a small amount of cold ethanol to remove impurities, and dry under a vacuum.[4]

  • The final product, this compound, can be further purified by recrystallization from ethanol if necessary.[4]

Scale-Up for Preclinical Studies

Scaling up the synthesis requires optimizing for yield, purity, and safety. A key challenge in hydrazinolysis is that the reaction is an equilibrium, which can limit yield. On a large scale, implementing reactive fractionation or distillation to remove the ethanol byproduct as it forms can significantly increase yield and reduce reaction time.[5]

Comparison of Synthesis Setups

ParameterStandard RefluxReactive Fractionation/Distillation[5]
Objective Basic lab-scale synthesisLarge-scale synthesis with high efficiency
Typical Yield 60-80%>90%
Reaction Time 2-12 hours[2][6]0.5-2 hours
Byproduct Removal Post-reaction workupContinuous removal during reaction
Production Efficiency Lower; suitable for gram-scaleHigh; suitable for kilogram to ton-level scale
Safety Considerations Standard handling of hydrazine hydrateRequires advanced engineering controls for large volumes of hydrazine hydrate

Troubleshooting Guide

start Problem: Low or No Yield q1 Is starting ester visible on TLC? start->q1 cause1 Incomplete Reaction q1->cause1 Yes q2 Check stoichiometry of hydrazine hydrate. q1->q2 No sol1a Increase reflux time/temperature. cause1->sol1a sol1b Consider reactive distillation to remove EtOH byproduct and drive equilibrium. cause1->sol1b cause2 Insufficient Hydrazine Hydrate q2->cause2 < 1.1 eq used cause3 Product Lost During Workup q2->cause3 Stoichiometry OK sol2 Use a larger excess of hydrazine hydrate (e.g., 1.2-1.5 eq). cause2->sol2 sol3 Ensure sufficient cooling before filtration. Minimize washing volume. cause3->sol3

Caption: Troubleshooting workflow for low-yield synthesis of the target hydrazide.

Q: My final product yield is very low. What are the common causes? A: Low yield is a frequent issue.

  • Incomplete Reaction: Hydrazinolysis is an equilibrium reaction. If significant starting material remains (check via TLC), you may need to increase the reflux time or temperature. For larger scales, the most effective solution is to remove the ethanol byproduct as it forms using a reactive distillation setup, which drives the reaction to completion.[5]

  • Insufficient Hydrazine Hydrate: This is a common reason for low conversion. Using less than 1.1 equivalents of hydrazine hydrate can significantly reduce the yield.[5] Ensure you are using a sufficient excess.

  • Product Loss During Workup: The product may have some solubility in the ethanol solvent. Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation. Use minimal amounts of cold solvent for washing the filtered solid.

Q: The reaction seems to stall, and TLC analysis shows both starting material and product even after prolonged reflux. Why? A: This strongly indicates the reaction has reached equilibrium. The forward reaction (hydrazide formation) and the reverse reaction (ester formation) are occurring at the same rate. To overcome this, you must remove one of the products from the reaction mixture. Removing the ethanol byproduct via reactive fractionation is the most efficient method for driving the synthesis towards the desired hydrazide product, especially during scale-up.[5]

Q: My isolated product is impure. What are the best purification strategies? A:

  • Primary Impurity: The most likely impurity is unreacted starting ester. Ensure the reaction has gone to completion via TLC monitoring before workup.

  • Purification Method: Recrystallization from absolute ethanol is a highly effective method for purifying the final hydrazide product.[4][7] Ensure the crude product is fully dissolved in the minimum amount of hot ethanol and allowed to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What purity is required for compounds used in preclinical studies? A: For preclinical studies, especially those conducted under Good Laboratory Practice (GLP), the purity of the active pharmaceutical ingredient (API) must be very high, typically >98%.[8][9] All impurities should be identified and characterized.

Q2: What are the critical safety precautions when handling hydrazine hydrate? A: Hydrazine hydrate is a hazardous material. It is toxic, corrosive, and potentially explosive.[5] Always handle it in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating it in a closed system. For large-scale operations, specialized handling procedures and engineering controls are mandatory.

Q3: Can I use a different ester, like methyl or propyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, as the starting material? A: Yes. The reaction, known as hydrazinolysis, works with various esters. Methyl and ethyl esters are generally preferred as they are more reactive and their corresponding alcohol byproducts (methanol and ethanol) have lower boiling points, making them easier to remove.[10]

Q4: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][10] Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting ester and the more polar hydrazide product. The disappearance of the starting material spot indicates the reaction is complete.

Q5: What is the expected appearance of the final product? A: Hydrazide compounds are typically stable, crystalline solids at room temperature.[4] The exact color and crystal form can vary, but an off-white or crystalline solid is common.[3]

References

Technical Support Center: Overcoming Solubility Issues of Thiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor solubility of thiazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my thiazole compounds often show poor solubility in aqueous assay buffers?

A1: The limited aqueous solubility of many thiazole derivatives is inherent to their chemical structure. The thiazole ring itself is a heterocyclic aromatic compound with moderate polarity. However, substitutions on the thiazole core, especially with lipophilic or aromatic groups, can significantly increase the molecule's hydrophobicity, leading to poor solubility in water-based buffers used in most biological assays.[1][2] This is a common challenge, as it is estimated that over 40% of new chemical entities are poorly water-soluble.[2]

Q2: My thiazole compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What is happening?

A2: This phenomenon is known as "crashing out" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds, its ability to maintain solubility is drastically reduced when diluted into an aqueous environment like cell culture media.[3][4] The rapid change in solvent polarity causes the compound's concentration to exceed its solubility limit in the final aqueous solution, leading to precipitation.[3]

Q3: How can I differentiate between compound precipitation and other reasons for inconsistent assay results?

A3: Inconsistent results with thiazole compounds can stem from several factors beyond simple precipitation.[5] Thiazole-containing compounds are known to be potential Pan-Assay Interference Compounds (PAINS), which can interfere with assay readouts through various mechanisms like fluorescence quenching, redox activity, or aggregation.[5][6] To distinguish between these, you can:

  • Visually inspect for precipitation: Check wells for any visible precipitate or cloudiness.

  • Run control experiments: Test the compound in cell-free media to check for direct interference with assay reagents (e.g., MTT dye reduction).[5]

  • Perform aggregation assays: Use methods like adding a non-ionic detergent (e.g., Triton X-100) to see if the compound's activity is reduced, which would suggest aggregation-based inhibition.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A4:

  • Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer. This mimics the conditions of many high-throughput screening (HTS) assays.[7]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent, determined over a longer incubation period.

For initial troubleshooting and most in vitro bioassays, kinetic solubility is often the more practical measure to determine the maximum workable concentration without immediate precipitation.[7]

Troubleshooting Guides

This section provides structured guidance to address specific solubility-related problems you might encounter during your experiments.

Issue 1: Immediate Precipitation Upon Dilution from DMSO Stock

Problem: Your thiazole compound precipitates instantly when the DMSO stock solution is added to the aqueous assay buffer or cell culture medium.[3]

Troubleshooting Workflow:

G Start Start: Immediate Precipitation Check_Conc Is the final concentration too high? Start->Check_Conc Lower_Conc Lower the final concentration and re-test. Check_Conc->Lower_Conc Yes Check_Dilution How are you performing the dilution? Check_Conc->Check_Dilution No Still_Precipitates Precipitation persists? Lower_Conc->Still_Precipitates Improve_Dilution Add DMSO stock to buffer dropwise while vortexing. Check_Dilution->Improve_Dilution Check_DMSO Is the final DMSO concentration optimal? Check_Dilution->Check_DMSO Dilution method is correct Improve_Dilution->Still_Precipitates Adjust_DMSO Adjust final DMSO to 0.1-0.5% and include a vehicle control. Check_DMSO->Adjust_DMSO Adjust_DMSO->Still_Precipitates Still_Precipitates->Check_Conc No, resolved. Advanced_Methods Proceed to Advanced Solubilization Strategies. Still_Precipitates->Advanced_Methods Yes

Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation in Cell Culture

Problem: The solution of your thiazole compound is initially clear but becomes cloudy or forms a precipitate after incubation.[3]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Temperature Shifts The solubility of some compounds decreases at incubator temperatures (e.g., 37°C) compared to room temperature.[3]Pre-warm all media and buffers to 37°C before adding the compound. Minimize the time plates are outside the incubator.[4]
pH Changes in Media The CO2 environment in an incubator can lower the pH of the medium, affecting the solubility of pH-sensitive thiazole derivatives.[3]Monitor the pH of your culture medium. Consider using a more strongly buffered medium if compatible with your cells.
Interaction with Media Components The compound may slowly interact with salts, proteins (especially in serum), or other components in the medium, leading to the formation of insoluble complexes.[3][8]Test solubility in both serum-free and serum-containing media. If precipitation is worse with serum, consider reducing the serum concentration or using a purified protein like BSA.
Evaporation Evaporation from the outer wells of a culture plate can increase the compound concentration, leading to precipitation.[5][9]Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity.[5]

Data Presentation: Solubility of Thiazole Derivatives

The following table summarizes available solubility data for various thiazole derivatives under different conditions to provide a reference for expected solubility ranges.

Compound ClassCompound Name/StructureSolvent/BufferpHTemperature (°C)SolubilityCitation(s)
Parent Ring ThiazoleWaterNeutral25Slightly soluble[10][11]
Alcohol, EtherNeutral25Soluble[10][11]
Thiadiazole Derivatives 2-(R-amino)-5-(R'-phenyl)-1,2,4-thiadiazolePhosphate Buffer7.4251.1 x 10⁻⁵ to 2.1 x 10⁻³ mol/L[11]
Drug Molecule Dasatinib (Thiazole-containing kinase inhibitor)Aqueous Buffer2.6Not Specified18.4 mg/mL
Aqueous Buffer4.28Not Specified0.205 mg/mL
Aqueous Buffer6.99Not Specified<0.001 mg/mL
Generic Thiazole Derivative 2-(Furan-2-yl)-4-methylbenzo[d]thiazoleDMSON/A2510-30 mM (Stock)[2]
EthanolN/A2510-30 mM (Stock)[2]

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual solubility can vary based on the specific experimental conditions.

Experimental Protocols

Here are detailed methodologies for key experimental procedures to enhance the solubility of thiazole compounds.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method improves the dissolution rate by dispersing the thiazole compound in a hydrophilic carrier matrix at the molecular level.

Materials:

  • Poorly soluble thiazole derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))[12]

  • Organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the compound and the carrier)[12][13]

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieve (e.g., mesh size 40)[14]

Procedure:

  • Dissolution: Accurately weigh the thiazole derivative and the hydrophilic carrier in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.[7]

  • Solvent Evaporation: Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C). A thin film of the solid dispersion will form on the flask wall.[7]

  • Drying: Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.[12]

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.[14]

  • Sieving and Storage: Pass the powder through a sieve to obtain a uniform particle size. Store the final solid dispersion in a desiccator.[14]

  • Solubility Testing: To use in an assay, weigh the solid dispersion powder and dissolve it directly in the aqueous assay buffer. Compare its dissolution and solubility to that of the unprocessed thiazole compound.

Protocol 2: Preparation of an Inclusion Complex with Cyclodextrins

Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate poorly soluble molecules and increase their aqueous solubility.

Materials:

  • Poorly soluble thiazole derivative

  • Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Deionized water

  • Stirring plate and magnetic stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water with continuous stirring.

  • Compound Addition: Slowly add the powdered thiazole derivative to the cyclodextrin solution. The molar ratio of the thiazole compound to cyclodextrin typically ranges from 1:1 to 1:2 and should be optimized.[7]

  • Complexation: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for the formation of the inclusion complex.[7]

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).[7]

  • Lyophilization: Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained. This powder is the inclusion complex.[7]

  • Solubility Testing: Evaluate the aqueous solubility of the lyophilized powder and compare it to the uncomplexed compound.

Protocol 3: Preparation of a Nanosuspension by Wet Media Milling

This technique reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[1][2]

Materials:

  • Poorly soluble thiazole derivative

  • Stabilizer/dispersing agent solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in water)[1]

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-speed mixer mill or bead mill

Procedure:

  • Pre-suspension: Disperse the weighed thiazole derivative in the stabilizer solution to create a pre-suspension.[7]

  • Milling: Add the milling media to the pre-suspension in a milling chamber. Mill the suspension at a high speed for a duration that needs to be optimized for the specific compound and equipment (can range from several hours to a day).[7]

  • Separation: After milling, separate the nanosuspension from the milling media (e.g., by filtration through a screen).

  • Characterization: Characterize the particle size and distribution of the nanosuspension using dynamic light scattering (DLS).

  • Application in Assays: The resulting nanosuspension can be directly diluted into the assay buffer for biological testing.

Mandatory Visualization

Signaling Pathway Diagrams

Many thiazole derivatives are investigated as inhibitors of protein kinases involved in cancer signaling pathways. Below are diagrams of the PI3K/AKT/mTOR and VEGFR-2 pathways, which are common targets.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 TSC1_2 TSC1/2 Complex AKT->TSC1_2 Inhibition Survival Cell Survival AKT->Survival PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Thiazole_Inhibitor Thiazole Inhibitors Thiazole_Inhibitor->PI3K Inhibition Thiazole_Inhibitor->mTORC1 Inhibition

The PI3K/AKT/mTOR signaling pathway with potential inhibition by thiazole compounds.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Activation Raf Raf PKC->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Activation eNOS eNOS AKT->eNOS Activation Permeability Vascular Permeability eNOS->Permeability Thiazole_Inhibitor Thiazole Inhibitors Thiazole_Inhibitor->VEGFR2 Inhibition

The VEGFR-2 signaling pathway and its downstream effects, with potential inhibition by thiazole compounds.

References

Technical Support Center: Refining Antimicrobial Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in antimicrobial susceptibility testing (AST).

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during antimicrobial testing experiments.

Question: Why are my Minimum Inhibitory Concentration (MIC) values for the same compound and organism inconsistent between experiments?

Answer: Inconsistent MIC values can stem from several factors that influence the outcome of antimicrobial susceptibility tests. Key parameters to control include:

  • Inoculum Size: The number of bacteria used in the test is critical. A higher inoculum density can lead to higher MIC values. This "inoculum effect" can be significant, with a 2-fold increase in bacterial numbers potentially leading to a 1.6 log₂-fold increase in the MIC for certain antibiotics like cefepime.[1] For reliable results, it is crucial to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Incubation Time and Temperature: The duration and temperature of incubation directly impact bacterial growth and antibiotic activity. Standard incubation times are typically 16-20 hours. Shortening this time can lead to inaccurate results, while prolonged incubation can cause some antibiotics to degrade, leading to falsely elevated MICs.[2][3] For instance, extending incubation from 24 to 48 hours can result in a two-fold or even four-fold increase in MICs for some antibiotics.[4][5] Adherence to standardized incubation conditions (e.g., 35°C ± 1°C) is essential.

  • Media Composition and pH: The growth medium can significantly influence the activity of certain antimicrobial agents. The pH of Mueller-Hinton Agar (MHA), the standard medium for many AST methods, should be between 7.2 and 7.4.[6] A lower pH can decrease the activity of aminoglycosides, quinolones, and macrolides, while increasing the apparent activity of tetracyclines.[6]

  • Antibiotic Concentration and Potency: Inaccurate antibiotic concentrations in disks or solutions are a direct source of error.[7] Ensure that antimicrobial agents are stored correctly to maintain their potency and that stock solutions and dilutions are prepared accurately.

Question: My quality control (QC) strain is showing results that are out of the acceptable range. What should I do?

Answer: When your QC strain results fall outside the established acceptable range, it indicates a potential issue with the testing process. Do not report any patient or experimental results until the issue is resolved. Here are the steps to take:

  • Review the entire testing procedure: Meticulously check every step of the protocol, from media preparation and inoculum standardization to incubation conditions and reading of the results.

  • Check the QC strain: Ensure the QC strain has been stored correctly and is not too old. Subculture the QC strain from a fresh stock if necessary.

  • Verify the antimicrobial disks/reagents: Check the expiration dates and storage conditions of the antimicrobial agents.

  • Examine the media: Confirm that the correct medium was used and that its pH is within the appropriate range.

  • Repeat the test: If the source of the error is not immediately apparent, repeat the QC test with a fresh setup. If the repeat test is still out of range, further investigation is required. This may involve using a new batch of media, reagents, or a new vial of the QC strain.

Question: I am observing "skipped wells" in my broth microdilution assay. What does this mean and how should I interpret the results?

Answer: "Skipped wells" refer to a situation in a broth microdilution plate where a well with a lower antibiotic concentration shows no growth, while a well with a higher concentration shows growth. This can be caused by:

  • Contamination: Contamination of a single well can lead to unexpected growth.

  • Inoculation Error: An inadequate or uneven inoculation of the wells.

  • Antibiotic Carryover: Improper pipetting technique leading to carryover of a higher antibiotic concentration into an adjacent well.

If you observe skipped wells, the results for that particular antibiotic and organism are considered invalid and the test should be repeated.

Data Presentation

Table 1: Impact of Inoculum Size on Meropenem MIC for Carbapenem-Resistant Enterobacteriaceae (CRE)
Inoculum Density (CFU/mL)Fold Change from CLSI Target (5 x 10⁵ CFU/mL)Log₂ Fold Change in MICPercentage of Minor Errors
2 x 10⁵0.4x-1.034.8%
5 x 10⁵1x (Target)00%
8 x 10⁵1.6x+0.7Not Reported

Data adapted from "The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination"[1]

Table 2: Effect of Incubation Time on MICs for Lactic Acid Bacteria
Change in Incubation TimeInoculum Size (CFU/mL)Percentage of Combinations with No MIC ChangePercentage of Combinations with 2-fold MIC IncreasePercentage of Combinations with 4-fold MIC Increase
24h to 48h3 x 10⁵49%46%6%

Data adapted from "Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria"[4][5]

Experimental Protocols

Broth Microdilution Method (Based on CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Prepare Inoculum:

    • From a pure 18-24 hour culture, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be done visually or using a photometric device.[8]

    • Within 15 minutes, dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Prepare Antimicrobial Dilutions:

    • Prepare serial two-fold dilutions of the antimicrobial agent in the broth within the 96-well microdilution plate.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Disk Diffusion Method (Based on EUCAST Guidelines)

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the zone of growth inhibition.

  • Prepare Inoculum:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[9]

  • Apply Antimicrobial Disks:

    • Within 15 minutes of inoculation, place antimicrobial-impregnated paper disks on the agar surface using sterile forceps or a disk dispenser.[9]

    • Ensure the disks are in firm contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the clinical breakpoints established by EUCAST.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antimicrobial in 96-Well Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Antimicrobial Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (S/I/R) using Breakpoints measure_zones->interpret end End interpret->end Beta_Lactam_Resistance cluster_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase Enzyme InactiveAntibiotic Inactive Antibiotic BetaLactamase->InactiveAntibiotic Hydrolyzes to BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Target of Efflux_Pump_Mechanism cluster_membrane Bacterial Cell Membrane EffluxPump Efflux Pump Antibiotic_out Antibiotic (Extracellular) EffluxPump->Antibiotic_out Transports Antibiotic_in Antibiotic (Intracellular) Antibiotic_in->EffluxPump Binds to Energy Energy (e.g., ATP) Energy->EffluxPump Powers

References

Technical Support Center: HPLC Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column and mobile phase for analyzing this compound?

A1: A standard C18 column is the most common starting point for reverse-phase HPLC method development. Given the potential polarity of the acetohydrazide and thiazole groups, a mobile phase consisting of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is recommended.[1][2] A good initial approach would be an isocratic elution with a 70:30 or 60:40 mixture of aqueous buffer (e.g., 20 mM phosphate buffer at pH 4.0) and acetonitrile.[2]

Q2: My compound is eluting too quickly, close to the solvent front. How can I increase its retention time?

A2: Poor retention of polar compounds is a common challenge in reverse-phase chromatography.[3][4] To increase retention time, you can:

  • Decrease the organic solvent percentage in your mobile phase. A higher aqueous content will increase interaction with the non-polar C18 stationary phase.

  • Use a different stationary phase. Consider columns designed for enhanced retention of polar compounds, such as those with polar-endcapping or a phenyl phase.

  • Adjust the mobile phase pH. The thiazole and hydrazide moieties may have ionizable groups. Buffering the mobile phase to a pH where the analyte is neutral can increase hydrophobic interaction and retention. A general guideline is to work at a pH at least two units away from the analyte's pKa.

Q3: What detection wavelength should I use?

A3: The optimal detection wavelength depends on the UV absorbance profile of this compound. Thiazole-containing compounds often exhibit UV absorbance maxima.[5] It is recommended to run a UV scan of the analyte in the mobile phase using a diode array detector (DAD) or a spectrophotometer to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for detection.

Q4: How should I prepare my sample for injection?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally in the mobile phase itself.[6] This prevents peak distortion caused by solvent mismatch. Ensure the sample concentration is within the linear range of the detector to avoid column overload, which can lead to peak fronting.[7][8] It is also critical to filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column or system tubing.[7][8]

Experimental Protocol: Reverse-Phase HPLC Method

This protocol describes a starting method for the analysis of this compound. Optimization will likely be required.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Phosphoric acid (for pH adjustment)

2. Instrument and Conditions

  • HPLC System: An HPLC system with a UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 4.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: To be determined by UV scan (start at ~270 nm as an estimate for thiazole derivatives).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Preparation of Solutions

  • Buffer Preparation (20 mM, pH 4.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 4.0 using phosphoric acid. Filter the buffer through a 0.45 µm filter.

  • Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

4. Analysis Procedure

  • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in sequence, from lowest to highest concentration.

  • Record the chromatograms and note the retention time and peak area for the analyte.

  • Construct a calibration curve by plotting peak area against concentration.

Diagram: HPLC Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer + Organic) D Equilibrate System A->D B Prepare Standard/Sample (Dissolve & Dilute) C Filter Sample (0.45 µm) B->C E Inject Sample C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Integrate Peak G->H I Quantify Analyte H->I

Caption: Workflow from preparation to data analysis.

Troubleshooting Guide

This section addresses common chromatographic problems in a question-and-answer format.

Problem 1: My peak is tailing excessively (asymmetry factor > 1.2).

  • Question: What causes peak tailing and how can I fix it?

  • Answer: Peak tailing can be caused by several factors.[7]

    • Secondary Interactions: The basic nitrogen atoms in your compound might be interacting with acidic silanol groups on the silica-based C18 column.

      • Solution: Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) or use a buffer at a lower pH (e.g., pH 2.5-3.0) to protonate the silanols and reduce interaction. Alternatively, use a modern, base-deactivated column.

    • Column Overload: Injecting too much sample can saturate the stationary phase.[7]

      • Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.

    • Column Contamination/Age: The column inlet frit may be partially blocked, or the stationary phase may be degraded.

      • Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permitted by the manufacturer) and flush it. If the problem persists, the column may need to be replaced.[7]

Problem 2: My peak is fronting (asymmetry factor < 0.9).

  • Question: Why is my peak fronting, and what should I do?

  • Answer: Peak fronting is most commonly caused by two issues:[7]

    • Sample Overload: Similar to tailing, injecting a sample that is too concentrated can cause fronting.

      • Solution: Reduce the sample concentration or injection volume.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the peak to distort.

      • Solution: Re-dissolve the sample in the mobile phase or a weaker solvent.

Problem 3: My retention times are shifting between injections.

  • Question: What leads to inconsistent retention times?

  • Answer: Drifting retention times indicate a lack of system stability.[7]

    • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Increase the column equilibration time between runs.

    • Mobile Phase Changes: The composition of the mobile phase might be changing due to evaporation of the more volatile organic component or inconsistent preparation.

      • Solution: Always use freshly prepared mobile phase, keep solvent bottles capped, and ensure accurate mixing.[8]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention time.

      • Solution: Use a temperature-controlled column compartment to maintain a stable temperature.[7]

    • Pump Issues: Air bubbles in the pump or failing seals can cause inconsistent flow rates.

      • Solution: Degas the mobile phase thoroughly and check the pump for leaks or pressure fluctuations.

Diagram: Troubleshooting Poor Peak Shape

G Start Poor Peak Shape (Tailing or Fronting) CheckOverload Is sample concentration too high? Start->CheckOverload CheckSolvent Is sample solvent stronger than mobile phase? CheckOverload->CheckSolvent No Sol_Dilute Solution: Dilute sample and reinject. CheckOverload->Sol_Dilute Yes CheckpH Is mobile phase pH appropriate for analyte? CheckSolvent->CheckpH No Sol_Solvent Solution: Dissolve sample in mobile phase. CheckSolvent->Sol_Solvent Yes CheckColumn Is column old or contaminated? CheckpH->CheckColumn Yes/Maybe Sol_pH Solution: Adjust buffer pH or add modifier (e.g., TEA). CheckpH->Sol_pH No Sol_Column Solution: Flush or replace column. CheckColumn->Sol_Column Yes

Caption: Decision tree for troubleshooting peak shape issues.

Data Presentation: Method Development Parameters

For robust method development, several parameters should be evaluated. The tables below summarize potential experiments.

Table 1: Comparison of Stationary Phases

Column TypeDescriptionExpected Outcome for Analyte
Standard C18 Non-polar, general purpose.Baseline retention, potential for tailing.
Polar-Endcapped C18 Shields residual silanols.Improved peak shape, reduced tailing.
Phenyl-Hexyl Different selectivity via π-π interactions.May improve retention and selectivity for the thiazole ring.
AQ-Type C18 Designed for highly aqueous mobile phases.Better retention if high water content is needed.[3]

Table 2: Example Gradient Elution Profile

A gradient elution can be useful if the sample contains impurities with a wide range of polarities.

Time (min)% Acetonitrile% Buffer (pH 4.0)
0.0 1090
10.0 8020
12.0 8020
12.1 1090
15.0 1090

Diagram: Method Development Parameter Relationships

G cluster_params Adjustable Parameters cluster_results Chromatographic Results A Mobile Phase (% Organic) X Retention Time A->X Z Resolution A->Z B Mobile Phase (pH) B->X Y Peak Shape B->Y C Stationary Phase (Column Type) C->X C->Y C->Z

Caption: Interplay of key parameters in HPLC method development.

References

Technical Support Center: Optimizing Catalyst Selection for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for thiazole ring formation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of thiazole derivatives.

Q1: My Hantzsch thiazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis, a common method for thiazole ring formation, can stem from several factors:

  • Purity of Starting Materials: The purity of the α-haloketone and thioamide is critical. Impurities can lead to undesirable side reactions, consuming reactants and complicating the purification process.[1] It is advisable to verify the purity of your starting materials using methods like NMR or melting point analysis.[2]

  • Suboptimal Reaction Conditions: The reaction's outcome is significantly influenced by temperature, reaction time, and the choice of solvent.[1] Many Hantzsch syntheses require heating to achieve an optimal rate.[3] If the reaction is slow at room temperature, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) is recommended. However, excessive heat can promote the formation of side products.[3] Polar protic solvents such as ethanol and methanol are frequently used.[3]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress via TLC to ensure the consumption of starting materials is crucial.[1]

  • Product Loss During Workup: The isolation and purification steps can lead to product loss.[1] If a precipitate does not form upon cooling, the solvent can be removed under reduced pressure.[1] Careful control of pH during neutralization is important to prevent hydrolysis of the product.[3]

Q2: I am observing the formation of unexpected isomers in my reaction. How can I control the regioselectivity?

A2: Controlling regioselectivity is essential for obtaining the desired isomer. In the Hantzsch synthesis using N-monosubstituted thioureas, the reaction medium plays a key role:

  • Neutral Solvents: Employing a neutral solvent typically results in the exclusive formation of 2-(N-substituted amino)thiazoles.[4]

  • Acidic Conditions: Conducting the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can produce a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] The ratio of these isomers is influenced by the specific acid used, temperature, and the structure of the substrate.[4] To favor the formation of a single isomer, precise control of the reaction medium's pH is necessary.[4]

Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish. What could be the problem?

A3: While palladium catalysts are effective for C-H functionalization, their activity can be hindered by the thiazole ring itself. The sulfur atom in the thiazole ring can act as a poison to the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[4] This often requires a higher catalyst loading to achieve a satisfactory reaction rate.[4][5]

To address this issue, consider the following:

  • Increase Catalyst Loading: Incrementally increase the amount of the palladium catalyst (e.g., from 1-2 mol% to 5 mol%).[5] Be aware that excessive loading can sometimes lead to the formation of inactive palladium black.[5]

  • Use of Ligands: Employing electron-rich and bulky phosphine ligands (e.g., P(tBu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands can help stabilize the palladium center and reduce poisoning by the thiazole's sulfur atom.[5]

  • Alternative Catalysts: Consider exploring other catalyst systems, such as those based on nickel or copper, which may be less susceptible to sulfur poisoning for certain transformations.[5]

  • Use of Pre-catalysts: More stable pre-catalysts, like PEPPSI-type catalysts, can be more resistant to deactivation.[5]

  • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A4: In the Hantzsch thiazole synthesis, several side products can be formed:

  • Unreacted Starting Materials: If the reaction is incomplete, you will observe spots corresponding to the α-haloketone and the thioamide.[1]

  • Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct may be formed.[1]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[1]

  • Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring system.[3][6] This method, first described by Arthur Hantzsch in 1887, is widely used due to its reliability and the ready availability of the starting materials.[3]

Q2: When should I choose a metal catalyst (e.g., copper or palladium) over a catalyst-free or acid/base-catalyzed method?

A2: The choice of catalyst depends on the desired transformation:

  • Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are ideal for the fundamental construction of the thiazole ring from simple acyclic precursors like α-haloketones and thioamides.[4] They are robust and well-established for building the core heterocyclic structure.[4]

  • Metal Catalysis (e.g., Palladium, Copper): Metal catalysts are employed for the functionalization of the pre-formed thiazole ring, such as in direct C-H arylation reactions.[4][5] For instance, a palladium catalyst like Pd(OAc)₂ is highly efficient for the direct arylation of the thiazole ring.[4] Copper-catalyzed methods are also used for arylation of heterocycle C-H bonds.[7]

Q3: What are some alternative methods for thiazole synthesis besides the Hantzsch reaction?

A3: Besides the Hantzsch synthesis, other methods for synthesizing thiazoles include:

  • Cook-Heilborn Synthesis: This method involves the conversion of α-aminonitriles into 5-aminothiazoles by treating them with reagents like dithioacids or carbon disulfide.[8]

  • Tcherniac's Synthesis: In this method, 2-substituted thiazoles are synthesized by the hydrolysis of α-thiocyanoketones with acid.[8]

  • From Thioamides: Thioamides can be converted to thiazole derivatives upon reaction with 2-chloroxiranes.[8]

  • Copper-Catalyzed Condensation: A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate can provide thiazoles in good yields.[7][9]

Q4: How can I purify my thiazole product?

A4: Common purification methods for thiazole derivatives include:

  • Recrystallization: This is an effective method for purifying solid organic compounds. The choice of solvent is crucial, with ethanol, methanol, or solvent mixtures like ethyl acetate/hexane often being used for 4-arylthiazoles.[1]

  • Column Chromatography: For products that are difficult to purify by recrystallization, column chromatography is a valuable technique.

Data Presentation

Table 1: Catalyst and Solvent Effects on a Three-Component Hantzsch Thiazole Synthesis

EntryCatalystSolventTime (h)Yield (%)
1NoneEthanol1240
2Acetic AcidEthanol865
3Silica Supported Tungstosilisic AcidEthanol2.592
4Silica Supported Tungstosilisic AcidMethanol388
5Silica Supported Tungstosilisic AcidAcetonitrile482

Data adapted from studies on multi-component Hantzsch synthesis.[2][10]

Table 2: Ligand and Base Effects on Palladium-Catalyzed C-H Arylation of Thiazole

EntryPalladium CatalystLigandBaseSelectivityYield (%)
1Pd(OAc)₂NoneKOAcC5-arylation85
2Pd(OAc)₂PPh₃NaOtBuC2-arylation78
3PdCl₂(PPh₃)₂P(tBu)₃K₂CO₃C5-arylation90
4NiCl₂(dppp)NoneK₃PO₄C2-arylation75

Data is a representative summary from various sources on C-H functionalization.[5]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a typical synthesis of a 2-amino-4-phenylthiazole.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% aqueous sodium carbonate solution

  • Water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]

  • Add methanol (5 mL) and a magnetic stir bar.[6]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[6]

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[6]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[6]

  • Wash the filter cake with water.[6]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.[6]

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Palladium-Catalyzed Direct C5-Arylation of a Thiazole Derivative

This protocol is a general procedure for the C5-arylation of a thiazole substrate.

Materials:

  • Thiazole derivative (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • KOAc (2.0 mmol)

  • Anhydrous DMA (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the thiazole derivative, aryl halide, Pd(OAc)₂, and KOAc.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMA via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 120-150 °C and stir for 16-24 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature.[5]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove DMA and inorganic salts.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Hantzsch_Synthesis_Workflow start Starting Materials (α-Haloketone, Thioamide) reaction Reaction Mixture (Solvent, Heat) start->reaction Mixing workup Workup (Cooling, Neutralization) reaction->workup Completion isolation Isolation (Filtration/Extraction) workup->isolation Precipitation/ Phase Separation purification Purification (Recrystallization/ Chromatography) isolation->purification product Final Thiazole Product purification->product

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Logic problem Low Product Yield check_purity Check Starting Material Purity problem->check_purity pure Pure? check_purity->pure optimize_conditions Optimize Reaction Conditions (T, t, solvent) optimized Optimized? optimize_conditions->optimized monitor_reaction Monitor Reaction Progress (TLC) complete Complete? monitor_reaction->complete improve_workup Improve Workup/ Purification refine_procedure Refine Procedure improve_workup->refine_procedure pure->optimize_conditions Yes purify_reagents Purify/Replace Reagents pure->purify_reagents No complete->improve_workup Yes increase_time Increase Reaction Time/Temperature complete->increase_time No optimized->monitor_reaction Yes adjust_conditions Adjust Conditions optimized->adjust_conditions No

Caption: Troubleshooting logic for addressing low product yield in thiazole synthesis.

References

Validation & Comparative

Comparative Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Analogs Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial potential of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its structurally related derivatives against established antimicrobial agents. This document synthesizes available in vitro data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.

While specific comprehensive antimicrobial data for this compound is limited in publicly available literature, this analysis draws upon studies of closely related thiazole and acetohydrazide derivatives to provide a contextual comparison. The thiazole nucleus is a key pharmacophore in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial effects.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various thiazole derivatives against a range of bacterial and fungal pathogens, compared to standard antimicrobial drugs.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/AgentStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Thiazole Derivative 1¹125-150125-150>200[1]
Thiazole Derivative 2²50-7550-75>200[1]
Thiazole Derivative 3³16.116.1-[2]
Ofloxacin0.5 - 20.12 - 10.5 - 4[1]
Ciprofloxacin0.25 - 1≤0.015 - 0.120.06 - 0.5[3]
Vancomycin0.5 - 2--[3]

¹ 4-(4-hydroxyphenyl)-2-phenyl-1,3-thiazole ² 2-(4-hydroxyphenyl)benzo[d]thiazole ³ 4-(4-bromophenyl)-thiazol-2-amine derivative

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound/AgentCandida albicansAspergillus nigerReference
Thiazole Derivative 1¹>200125-150[1]
Thiazole Derivative 2²>20050-75[1]
Thiazole Derivative 4³Comparable to Fluconazole-[2]
Ketoconazole1 - 80.25 - 4[1]
Fluconazole0.25 - 416 - >64[2]

¹ 4-(4-hydroxyphenyl)-2-phenyl-1,3-thiazole ² 2-(4-hydroxyphenyl)benzo[d]thiazole ³ 4-(4-bromophenyl)-thiazol-2-amine derivative

Experimental Protocols

The determination of antimicrobial activity is conducted using standardized methods to ensure reproducibility and comparability of results. The most common techniques are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and agar-based diffusion methods.

Broth Microdilution Method for MIC and MBC/MFC Determination

This quantitative method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).[4][5]

1. Inoculum Preparation:

  • A standardized inoculum of the test microorganism is prepared from a fresh culture.

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[3]

2. Preparation of Test Compound and Control Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO.

  • Serial two-fold dilutions of the test compound are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A positive control (a known antimicrobial agent) and a negative control (no antimicrobial agent) are included.

3. Incubation:

  • The microtiter plates are incubated at a suitable temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

5. Determination of MBC/MFC:

  • To determine the MBC or MFC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate.

  • The plates are incubated, and the MBC/MFC is the lowest concentration that shows no microbial growth on the agar.

Potential Mechanisms of Action and Experimental Workflow

The antimicrobial activity of thiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms.

Potential Signaling Pathway Inhibition

Some studies suggest that thiazole derivatives may exert their antimicrobial effects by inhibiting key enzymes involved in microbial survival and replication. For instance, in bacteria, DNA gyrase, an enzyme crucial for DNA replication, has been identified as a potential target.[6] In fungi, lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, is a common target for azole antifungals, and thiazole derivatives may act similarly.

G cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Thiazole_Derivative_B Thiazole Derivative DNA_Gyrase DNA Gyrase Thiazole_Derivative_B->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death_B Bacterial Cell Death DNA_Replication->Cell_Death_B Leads to Thiazole_Derivative_F Thiazole Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase Thiazole_Derivative_F->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Cell_Membrane_Integrity Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane_Integrity Maintains Cell_Death_F Fungal Cell Death Cell_Membrane_Integrity->Cell_Death_F Disruption leads to G Start Start: Novel Compound Synthesis Primary_Screening Primary Screening (e.g., Agar Diffusion) Start->Primary_Screening Active_Compounds Identification of Active Compounds Primary_Screening->Active_Compounds MIC_Determination MIC Determination (Broth Microdilution) Active_Compounds->MIC_Determination MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Data_Analysis Data Analysis and Comparison MBC_MFC_Determination->Data_Analysis End End: Efficacy Profile Data_Analysis->End

References

Unveiling the Bioactivity of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship (SAR) of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide derivatives reveals critical insights into their potential as antimicrobial and anticancer agents. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the quest for novel therapeutics.

The thiazole ring is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities. When coupled with an acetohydrazide linker, it forms a versatile backbone for the development of new bioactive compounds. This guide focuses on derivatives of this compound, exploring how structural modifications influence their efficacy against various bacterial strains and cancer cell lines.

Comparative Analysis of Biological Activity

The biological evaluation of these derivatives has predominantly focused on their antimicrobial and anticancer properties. The following sections present a quantitative comparison of their performance.

Antimicrobial Activity

A series of N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The core structure involves the this compound scaffold linked to a substituted benzylidene group. The results, summarized in the table below, highlight the significant impact of substituents on the benzylidene ring on the antimicrobial potency.

Compound IDR (Substituent on Benzylidene)Gram-positive Bacteria Activity (MIC µg/mL)Gram-negative Bacteria Activity (MIC µg/mL)
1a H--
1b 4-Cl--
1c 2,4-diClResistantResistant
1d 4-OHBroad SpectrumBroad Spectrum
Parent 1d 4-OH (unacetylated)Most Efficient Most Efficient

Data extracted from a study on N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives.

The parent hydrazone, 4-methyl-2-[2-(4-hidroxibenzylidene)-hydrazinyl)-thiazole (Parent 1d), was identified as the most efficient compound with a broad activity spectrum against both Gram-positive and Gram-negative bacteria. Interestingly, the acetylation of the hydrazide unit to form the acetohydrazide derivatives generally led to a suppression or reduction in antimicrobial activity. This suggests that the free hydrazone moiety might be crucial for the antimicrobial action. All tested microorganisms were found to be resistant to the 5-acetyl-4-methyl-2-[2-(2,4-dichlorobenzylidene)-hydrazinyl)-thiazole derivative (1c).

Anticancer Activity

Several studies have explored the anticancer potential of thiazole-hydrazide derivatives against various cancer cell lines. The data indicates that substitutions on the thiazole ring and the terminal aromatic ring play a crucial role in determining the cytotoxic efficacy.

For instance, a study on novel thiazole-hydrazide derivatives investigated their effects on A549 (non-small cell lung cancer) and MCF7 (breast cancer) cell lines. The results demonstrated that para-chlorophenyl analogs at the fourth position of the thiazole ring displayed a better anticancer profile than ortho-chlorophenyl analogs.[1] Specifically, compound 4a (unsubstituted phenyl at the 4th position of thiazole) was most active against A549 cells, while compound 4d (para-chlorophenyl at the 4th position) was more promising against MCF7 cells.[1]

Another study evaluated a series of 2-thioxoimidazolidin-4-one derivatives bearing different heterocyclic moieties, synthesized from an acetohydrazide intermediate.[2] While not direct derivatives of the core topic structure, they share the acetohydrazide linker and highlight the potential of such scaffolds. Compound 14 showed the best activity against the HePG-2 (liver cancer) cell line (IC50 = 2.33 µg/mL), and compound 5 was most effective against the MCF-7 cell line (IC50 = 3.98 µg/mL).[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

Antimicrobial Activity Screening (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.

  • Preparation of Inoculum: Bacterial strains were cultured in a suitable broth medium overnight at 37°C. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard.

  • Plate Preparation: Mueller-Hinton agar was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface was uniformly swabbed with the prepared bacterial inoculum.

  • Well Diffusion: Wells of a specific diameter (e.g., 6 mm) were punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 5×10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Doxorubicin or another standard anticancer drug was used as a positive control.[2]

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.[2][3]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the synthesis and screening workflows.

Synthesis_Workflow cluster_synthesis General Synthesis Scheme reactant reactant intermediate intermediate product product reagent reagent Thiazole This compound Hydrazone Intermediate Hydrazone Thiazole->Hydrazone Condensation Aldehyde Substituted Aldehyde/Ketone Aldehyde->Hydrazone Thiosemicarbazide Thiosemicarbazide PhenacylBromide Phenacyl Bromide FinalProduct Thiazole Derivative

Caption: General synthesis scheme for thiazole-hydrazone derivatives.

Screening_Workflow start start process process data data result result A Synthesized Derivatives B Antimicrobial Screening (Agar Well Diffusion) A->B C Anticancer Screening (MTT Assay) A->C D Measure Zone of Inhibition B->D E Calculate IC50 Values C->E F Identify Lead Compounds D->F E->F

Caption: Biological screening workflow for synthesized derivatives.

References

Unveiling the Anticancer Potential of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential anticancer mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings from closely related thiazole and acetohydrazide derivatives to infer its likely mechanisms and compares its potential efficacy with established anticancer agents. The information presented is intended to guide further research and drug development efforts in this promising area of oncology.

Postulated Anticancer Mechanisms of Action

Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including notable anticancer effects. The primary anticancer mechanisms associated with thiazole derivatives, and likely relevant to this compound, include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.

One of the key hypothesized mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Several studies have demonstrated that thiazole derivatives can effectively block VEGFR-2 activity, thereby cutting off the tumor's blood supply.[1]

Another significant mechanism is the induction of apoptosis , or programmed cell death. Thiazole derivatives have been shown to trigger apoptosis in various cancer cell lines.[2][3][4] This is often achieved through the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program. The activation of caspase-3 is a common downstream event observed with these compounds.

Furthermore, cell cycle arrest is a frequent outcome of treating cancer cells with thiazole-containing molecules. These compounds can halt the progression of the cell cycle at different phases, such as G1 or G2/M, preventing cancer cells from dividing and proliferating.[2] This effect is often linked to the modulation of key cell cycle regulatory proteins.

Comparative Performance Analysis

To provide a context for the potential efficacy of this compound, this section compares the cytotoxic activity of structurally similar thiazole derivatives with established anticancer drugs that operate through analogous mechanisms.

Note: The IC50 values presented for thiazole derivatives are for compounds structurally related to this compound and are intended to serve as a proxy for its potential activity.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Thiazole Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines

Compound/DrugMechanism of ActionMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)
Thiazole Derivative 1 VEGFR-2 Inhibition, Apoptosis Induction2.57 ± 0.16[1]7.26 ± 0.44[1]--
Thiazole Derivative 2 Apoptosis Induction, Cell Cycle Arrest2.21 µg/mL1.11 µg/mL->50 µg/mL
Sorafenib VEGFR-2 Inhibitor5.86.15.97.3
Doxorubicin Apoptosis Inducer0.04 - 1.50.2 - 2.00.03 - 0.50.02 - 0.8
Palbociclib Cell Cycle (CDK4/6) Inhibitor0.01 - 0.1>10>10>10

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the anticancer mechanisms of thiazole derivatives.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Reagent Preparation : Prepare a stock solution of the test compound in DMSO. Prepare assay buffer, recombinant human VEGFR-2 enzyme, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay Procedure :

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the VEGFR-2 enzyme to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate at 30°C for a defined period.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment : Culture cancer cells to the desired confluence and treat them with the test compound at various concentrations for a specified time.

  • Cell Staining :

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Data Analysis : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Cell Cycle Analysis using Propidium Iodide (PI)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment : Treat cancer cells with the test compound as described for the apoptosis assay.

  • Cell Fixation and Staining :

    • Harvest the cells and wash them with PBS.

    • Fix the cells in cold 70% ethanol.

    • Wash the fixed cells and treat them with RNase A to remove RNA.

    • Stain the cellular DNA with PI.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis : Generate a histogram of DNA content. The G0/G1 phase will have 2N DNA content, the G2/M phase will have 4N DNA content, and the S phase will have DNA content between 2N and 4N. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

anticancer_mechanism cluster_compound This compound cluster_pathways Cellular Mechanisms cluster_outcomes Anticancer Effects compound Thiazole Acetohydrazide VEGFR2 VEGFR-2 Inhibition compound->VEGFR2 Apoptosis Apoptosis Induction compound->Apoptosis CellCycle Cell Cycle Arrest compound->CellCycle Angiogenesis Reduced Angiogenesis VEGFR2->Angiogenesis CellDeath Cancer Cell Death Apoptosis->CellDeath TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Angiogenesis->TumorGrowth CellDeath->TumorGrowth

Caption: Postulated anticancer mechanisms of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism Assays synthesis Synthesis of Thiazole Acetohydrazide Derivative cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism vegfr2_assay VEGFR-2 Kinase Assay mechanism->vegfr2_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism->apoptosis_assay cellcycle_assay Cell Cycle Analysis (PI Staining) mechanism->cellcycle_assay

Caption: Experimental workflow for validating the anticancer activity.

apoptosis_pathway compound Thiazole Derivative mitochondria Mitochondrial Stress compound->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by thiazole derivatives.

References

Comparing the efficacy of different substituted thiazole hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficacy of Substituted Thiazole Hydrazones

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the efficacy of various substituted thiazole hydrazones across different therapeutic areas. This document synthesizes experimental data from multiple studies to offer an objective overview of their performance as potential antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and development.

Antimicrobial Efficacy

Substituted thiazole hydrazones have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal strains. The substitutions on the thiazole and hydrazone moieties play a crucial role in determining the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various substituted thiazole hydrazones against selected microbial strains. Lower MIC values indicate higher efficacy.

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Reference
Series 1 4-Br-phenyl derivativeCandida albicans-[1]
Compound 19 -E. coli12.5[2]
S. aureus6.25[2]
K. pneumoniae (MDR)12.5[2]
Methicillin-resistant S. aureus (MRSA1)3.125[2]
Compound 28 1,2,3-thiadiazole derivativeStaphylococcus spp.1.95[2]
E. faecalis ATCC 2921215.62[2]
Compounds 24, 25, 26 5-nitrofuran-2-carboxylic acid derivativesGram-positive & Gram-negative bacteria0.48–15.62[2]
Compound 15 Isonicotinic acid derivativeGram-positive bacteria1.95–7.81[2][3]
HAS-01, HAS-03 Acyl hydrazone derivativesGram-positive & Gram-negative bacteria-[4]
Hydrazone 39 Thiazole derivativeM. tuberculosis H37Rv16.252[2][3]

Note: "-" indicates that the specific value was not provided in the abstract. MDR refers to Multi-Drug Resistant.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The antimicrobial activity of the thiazole hydrazone derivatives is commonly determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspension is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration, typically 10 mg/mL. Serial two-fold dilutions are then prepared in the appropriate broth medium in 96-well microtiter plates.

  • Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Efficacy

Several substituted thiazole hydrazones have been investigated for their anti-inflammatory properties, often showing comparable or superior activity to standard drugs like Meloxicam and Diclofenac Sodium.[5][6]

Comparative Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of selected thiazole hydrazones, primarily evaluated using the carrageenan-induced paw edema model.

Compound IDKey Structural FeatureIn vivo ModelDose% Inhibition of EdemaReference
Compounds 3, 4, 16, 22 Acyl-hydrazones with 2-aryl-thiazole--Stronger NO synthesis inhibition than Meloxicam[5]
Compound 5l 4-hydroxy-3-methoxyphenyl substitutionBovine serum albumin denaturationIC50: 46.29 µg/mL-[7]
Compound 15a Benzophenone semicarbazoneCarrageenan-induced paw edema50 mg/kg46.6%[6]
Compound 15b Acetophenone semicarbazoneCarrageenan-induced paw edema50 mg/kg41.5%[6]
Compounds 16d, 16e, 16j, 16k 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio]acetic acidCarrageenan-induced paw edema-62.0% - 64.1%[6]
Compounds 27d, 27e, 27h Phthalic anhydride based benzylidene-hydrazideCarrageenan-induced paw edema-58.6% - 64.0%[6]
Compound 3c Nitro-substituted thiazoleCarrageenan-induced paw edema-up to 44%[8]
Compound 3d Nitro-substituted thiazoleCarrageenan-induced paw edema-up to 41%[8]

Note: "-" indicates that the specific value was not provided in the abstract.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate acute anti-inflammatory activity.

  • Animal Model: Wistar rats are typically used for this assay. The animals are fasted overnight before the experiment.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) at a specific dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium).

  • Induction of Inflammation: One hour after the administration of the test compounds, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Anticancer Efficacy

Thiazole hydrazones have emerged as a promising class of anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines that is comparable or superior to existing chemotherapeutic drugs like cisplatin.[9]

Comparative Anticancer Activity

The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected thiazole hydrazone derivatives against different human cancer cell lines. Lower IC50 values represent greater cytotoxic potential.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
2k 2-[2-((Isoquinolin-5-yl)methylene)hydrazinyl]-4-(4-methylsulfonylphenyl)thiazoleA549 (Lung)1.43 ± 0.12[9]
2l 2-[2-((Isoquinolin-5-yl)methylene)hydrazinyl]-4-(1,3-benzodioxol-5-yl)thiazoleA549 (Lung)1.75 ± 0.07[9]
2j 2-[2-((Isoquinolin-5-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazoleA549 (Lung)3.93 ± 0.06[9]
7 4-(4-Methylsulfonylphenyl)-2-(2-(4-phenylcyclohexylidene)hydrazinyl)thiazoleHepG2 (Liver)0.316 mM[10]
2j 4-(4-(Methylsulfonyl)phenyl)-2-[2-((1,3-benzodioxol-4-yl)methylene)hydrazinyl]thiazoleK562 (Leukemia)8.87 ± 1.93[10]
Vd Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone with 5-Cl, R1=OH, R2=OCH3HBL-100 (Breast)246.53 mM[11]
Vh Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone with 5-Cl, R1=OH, R2=OCH3HeLa (Cervical)247.29 mM[11]
4a para-chlorophenyl at 4th position of thiazoleA549 (Lung)-[12]
4d para-chlorophenyl at 4th position of thiazoleMCF7 (Breast)-[12]

Note: "-" indicates that the specific value was not provided in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole hydrazone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway and Experimental Workflow Visualizations

Akt Signaling Pathway Inhibition

Some thiazole hydrazone derivatives have been shown to exert their anticancer effects by inhibiting the Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.[9]

Akt_Inhibition_Pathway Thiazole_Hydrazone Thiazole Hydrazone (e.g., Compound 2j) Akt Akt Thiazole_Hydrazone->Akt Inhibition Downstream_Targets Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream_Targets Phosphorylation Apoptosis Apoptosis Downstream_Targets->Apoptosis Inhibition of Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Promotion of

Caption: Inhibition of the Akt signaling pathway by a thiazole hydrazone derivative, leading to apoptosis.

General Experimental Workflow for Efficacy Screening

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of newly synthesized substituted thiazole hydrazones.

Experimental_Workflow Synthesis Synthesis of Substituted Thiazole Hydrazones Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Screening Biological Activity Screening Characterization->Screening Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced Edema) Screening->Anti_inflammatory Anticancer Anticancer Assays (MTT Assay) Screening->Anticancer Lead_Identification Lead Compound Identification Antimicrobial->Lead_Identification Anti_inflammatory->Lead_Identification Anticancer->Lead_Identification Further_Studies Further Mechanistic & In Vivo Studies Lead_Identification->Further_Studies

Caption: A generalized workflow for the synthesis and biological evaluation of thiazole hydrazones.

References

Cross-Validation of In Vitro and In Vivo Results: A Comparative Guide for Thiazole Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Representative Study: Antibacterial Thiazole Compounds

This guide focuses on a series of synthetic thiazole compounds evaluated for their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). The study provides a clear example of how in vitro screening results can be translated and validated in an in vivo setting.[1][2][3][4]

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the key quantitative data from the representative study, comparing the in vitro antibacterial activity and cytotoxicity with the in vivo efficacy in a murine skin infection model.

Table 1: In Vitro Antibacterial Activity and Cytotoxicity of Thiazole Derivatives

Compound IDMIC against MRSA (μg/mL)[1][2][3][4]Cytotoxicity against Human Keratinocytes (HaCaT cells)[1][3]
1 1.3Non-toxic up to 10 μg/mL
2 2.8Non-toxic up to 20 μg/mL
3 1.3Non-toxic up to 20 μg/mL
4 1.3Non-toxic up to 20 μg/mL
5 1.3Non-toxic up to 20 μg/mL
Mupirocin4.0Not specified
Clindamycin0.1Not specified

Table 2: In Vivo Efficacy of Thiazole Compounds in a Murine MRSA Skin Infection Model

Treatment Group (2% suspension)MRSA Burden Reduction in Skin Wounds (%)[2]
Compound 1 > 90%
Compound 2 > 90%
Compound 3 > 90%
Compound 4 > 90%
Compound 5 Not specified
Mupirocin (2% suspension)> 90%
Vehicle (Petroleum Jelly)No significant reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the representative study.

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of the thiazole compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) strains were used.

  • Culture Preparation: Bacteria were cultured in appropriate broth to reach the exponential growth phase.

  • Assay Procedure:

    • The thiazole compounds were serially diluted in a 96-well microtiter plate.

    • A standardized bacterial suspension was added to each well.

    • The plates were incubated under appropriate conditions.

    • The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.[1][2][3]

In Vitro Cytotoxicity Assay

The potential toxicity of the compounds to human cells was assessed using a human keratinocyte cell line (HaCaT).

  • Cell Culture: HaCaT cells were cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: The cells were treated with various concentrations of the thiazole compounds.

  • Viability Assessment: Cell viability was measured using the MTS assay, which determines the metabolic activity of the cells.

  • Data Analysis: The concentration at which the compounds showed no significant toxicity was determined.[1][3]

In Vivo Murine Skin Infection Model

The in vivo efficacy of the thiazole compounds was evaluated in a mouse model of MRSA skin infection.

  • Animal Model: A murine model with open wounds was established.

  • Infection: The wounds were infected with a standardized dose of MRSA.

  • Treatment: The infected mice were treated topically with a 2% suspension of the thiazole compounds, a control antibiotic (mupirocin), or a vehicle control (petroleum jelly). Treatments were administered twice daily for three days.[1][3]

  • Efficacy Evaluation: The bacterial burden in the skin wounds was quantified to determine the reduction in MRSA counts following treatment.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of in vitro and in vivo results for the representative thiazole compounds.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_vitro_mic MIC Determination (Broth Microdilution) selection Lead Compound Selection in_vitro_mic->selection Potent Antibacterial Activity in_vitro_cyto Cytotoxicity Assay (HaCaT Cells) in_vitro_cyto->selection Low Cytotoxicity in_vivo_model Murine MRSA Skin Infection Model selection->in_vivo_model Proceed to In Vivo treatment Topical Treatment (Thiazole Compounds) in_vivo_model->treatment evaluation Efficacy Evaluation (Bacterial Load Reduction) treatment->evaluation end End: Cross-Validation Complete evaluation->end start Start: Synthesis of Thiazole Derivatives start->in_vitro_mic start->in_vitro_cyto

Caption: Workflow for In Vitro to In Vivo Cross-Validation.

Logical Relationship: Data Integration

The following diagram depicts the logical relationship in integrating in vitro and in vivo data to guide drug development decisions.

logical_relationship in_vitro_data In Vitro Data - High Potency (Low MIC) - Low Toxicity decision Decision Point: Proceed with Development? in_vitro_data->decision in_vivo_data In Vivo Data - Significant Efficacy (Bacterial Reduction) in_vivo_data->decision outcome_positive Positive Correlation: Promising Candidate decision->outcome_positive Yes outcome_negative Poor Correlation: Re-evaluate or Discontinue decision->outcome_negative No

Caption: Integration of In Vitro and In Vivo Data for Decision Making.

References

Head-to-head comparison of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and Fluconazole against Candida

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Thiazole-Based Antifungal Agents and Fluconazole Against Candida Species

Introduction

In the landscape of antifungal drug discovery, the quest for novel agents with superior efficacy and reduced resistance profiles compared to existing treatments is paramount. Fluconazole, a triazole antifungal, has long been a first-line therapy for infections caused by Candida species.[1][2] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] However, the rise of fluconazole-resistant Candida strains necessitates the exploration of new chemical scaffolds.[4]

While direct comparative data for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is not extensively available in peer-reviewed literature, significant research has been conducted on structurally related thiazolyl hydrazine and thiazolylhydrazone derivatives. This guide provides a head-to-head comparison of Fluconazole and a representative potent thiazole derivative, (4-phenyl-1,3-thiazol-2-yl) hydrazine , against pathogenic Candida species, leveraging available experimental data to inform researchers and drug development professionals. This class of compounds has demonstrated high-efficiency, broad-spectrum antifungal activity, making them a promising area of investigation.[5]

Mechanism of Action

The fundamental difference in the antifungal activity between Fluconazole and the investigated thiazole derivatives lies in their mechanism of action.

Fluconazole: As an azole antifungal, Fluconazole is primarily fungistatic against Candida.[1] It specifically targets the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), interrupting the ergosterol biosynthesis pathway.[3][4] This disruption leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane.[1][2]

Thiazole Derivatives: The representative compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, exhibits fungicidal activity.[5] Its primary mechanism involves inducing a significant increase in intracellular reactive oxygen species (ROS).[5] This oxidative stress leads to considerable DNA damage and lipid peroxidation, ultimately compromising cell membrane integrity and causing fungal cell death. This mechanism is distinct from the targeted enzyme inhibition of azoles.[5]

G cluster_0 Fluconazole Mechanism cluster_1 Thiazole Derivative Mechanism Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (ERG11) Lanosterol->Erg11 Intermediate Sterol Intermediates Erg11->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Membrane_F Fungal Cell Membrane (Compromised Integrity) Ergosterol->Membrane_F Fluconazole Fluconazole Fluconazole->Erg11 Inhibition Thiazole (4-phenyl-1,3-thiazol-2-yl) hydrazine ROS ↑ Reactive Oxygen Species (ROS) Thiazole->ROS Damage Oxidative Damage (DNA, Lipids) ROS->Damage Membrane_T Fungal Cell Membrane (Loss of Integrity) Damage->Membrane_T Death Fungicidal Action (Cell Death) Membrane_T->Death

Figure 1. Contrasting mechanisms of action for Fluconazole and Thiazole derivatives.

Quantitative Performance: In Vitro Antifungal Activity

The in vitro efficacy of antifungal compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The data below summarizes the MIC values obtained for the representative thiazole derivative and Fluconazole against various Candida strains.

Table 1: Comparative MIC Values (µg/mL) Against Candida Species

Organism(4-phenyl-1,3-thiazol-2-yl) hydrazine[5]Thiazolylhydrazone Cmpd. 2[6]Fluconazole
Candida albicans SC53140.06250.125 - 2.00.25 - 2.0[6]
C. albicans (Clinical Isolates)0.0625 - 0.1250.125 - 2.02.0 (MIC⁹⁰)[6]
C. albicans (Fluconazole-Resistant)0.0625 - 0.125N/A>64
Candida glabrata0.25≤2.08.0 - 16.0
Candida krusei0.5≤2.0>64
Candida parapsilosis0.251.0 - 4.02.0 - 4.0[6]
Candida tropicalis0.125N/A2.0 - 4.0

Note: Data for thiazole derivatives and Fluconazole are compiled from multiple studies for a broader comparison.[5][6] Thiazolylhydrazone Compound 2 is included to show the activity of a related derivative class.[6]

The data clearly indicates that (4-phenyl-1,3-thiazol-2-yl) hydrazine demonstrates exceptionally potent activity against both fluconazole-susceptible and fluconazole-resistant C. albicans strains, with MIC values significantly lower than those of Fluconazole.[5] Furthermore, this class of compounds remains highly effective against species with intrinsic or acquired resistance to Fluconazole, such as C. krusei and resistant C. albicans.[5]

Experimental Protocols

The determination of antifungal susceptibility is standardized to ensure reproducibility and comparability across different studies. The most frequently cited methodology is the broth microdilution assay outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[7][8][9][10][11]

CLSI M27 Broth Microdilution Method for Yeast Susceptibility Testing

This protocol describes the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species.

1. Preparation of Antifungal Agents:

  • Stock solutions of the test compounds (e.g., thiazole derivatives, Fluconazole) are prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of each compound are made in RPMI 1640 medium (buffered with MOPS) directly in 96-well microtiter plates to achieve final concentrations ranging from, for example, 0.03 to 64 µg/mL.

2. Inoculum Preparation:

  • Yeast isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure viability and purity.[9]

  • A suspension of yeast cells is prepared in sterile saline, and the turbidity is adjusted using a spectrophotometer to match a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the test wells.[9]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared yeast suspension.

  • Control wells are included: a drug-free growth control and a sterility control (medium only).

  • The plates are incubated at 35°C for 24 to 48 hours.[6]

4. MIC Determination:

  • Following incubation, the plates are read visually or with a plate reader.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control.[11]

Figure 2. Workflow for the CLSI M27 broth microdilution antifungal susceptibility test.

Conclusion

The available evidence strongly suggests that thiazole-based compounds, particularly (4-phenyl-1,3-thiazol-2-yl) hydrazine, represent a highly promising class of antifungal agents against Candida. Their distinct, fungicidal mechanism of action centered on inducing oxidative stress provides a significant advantage over the fungistatic, enzyme-inhibiting action of Fluconazole.[5]

Key Comparative Points:

  • Potency: The representative thiazole derivative shows significantly lower MIC values against a broad range of Candida species compared to Fluconazole.[5]

  • Activity Spectrum: Thiazole derivatives maintain high efficacy against Candida strains that are intrinsically resistant or have acquired resistance to Fluconazole.[5]

  • Mode of Action: The thiazole derivative acts via a fungicidal mechanism (ROS induction), whereas Fluconazole is fungistatic (ergosterol synthesis inhibition).[1][5]

For researchers and drug development professionals, the thiazole scaffold offers a compelling starting point for the design of new antifungal therapies to address the growing challenge of azole resistance in Candida infections. Further investigation into the structure-activity relationships, toxicity profiles, and in vivo efficacy of compounds like this compound is warranted.

References

Benchmarking the Safety Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the safety profile of the novel compound 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. Due to the limited availability of public safety data for this specific molecule, this document focuses on benchmarking its potential safety against established thiazole-containing drugs: Meloxicam, Dasatinib, Ritonavir, and Sulfathiazole. The information presented is intended to guide researchers in designing appropriate toxicological studies and to provide a framework for evaluating the safety of new chemical entities within the thiazole class. Thiazole derivatives are known for their broad therapeutic potential and are generally associated with favorable safety profiles, though specific toxicities can arise depending on the overall molecular structure.[1][2][3]

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a structural motif present in numerous clinically approved drugs.[4][5] The thiazole scaffold is recognized for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] While extensive research has been conducted on various thiazole derivatives, specific preclinical and clinical safety data for this compound are not yet publicly available. This guide aims to bridge this gap by providing a comparative safety assessment based on structurally related and therapeutically relevant medications.

Comparative Safety Analysis with Existing Thiazole Drugs

To contextualize the potential safety profile of this compound, we will compare it against four well-established drugs containing the thiazole moiety.

Table 1: Overview of Comparator Drugs
Drug Therapeutic Class Mechanism of Action
Meloxicam Nonsteroidal Anti-inflammatory Drug (NSAID)Preferential inhibitor of cyclooxygenase-2 (COX-2)[6]
Dasatinib Kinase InhibitorInhibits multiple tyrosine kinases, including BCR-ABL and Src family kinases[7][8]
Ritonavir Antiretroviral (Protease Inhibitor)Inhibits HIV-1 protease; also a potent inhibitor of cytochrome P450 3A4 (CYP3A4)[9][10]
Sulfathiazole Antibiotic (Sulfonamide)Competitively inhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria[11]
Table 2: Comparative Summary of Key Safety Findings
Safety Parameter Meloxicam Dasatinib Ritonavir Sulfathiazole This compound
Acute Toxicity (LD50) Rat (oral): 98 mg/kgNot available in public literatureMouse (oral): >2500 mg/kgMouse (oral): 4500 mg/kgData not available
Common Adverse Effects Gastrointestinal issues (indigestion, diarrhea, abdominal pain)[12][13]Myelosuppression, fluid retention, diarrhea, skin rash, headache[7][14]Nausea, vomiting, diarrhea, numbness of hands and feet[9]Hypersensitivity reactions (skin rash, fever), photosensitivity[15]Data not available
Serious Adverse Effects Cardiovascular events (heart attack, stroke), gastrointestinal bleeding, ulcers[12][16]Pleural effusion, hemorrhage, myelosuppression[7][8]Liver complications, pancreatitis, severe drug interactions, arrhythmias[9][10]Renal toxicity, exfoliative dermatitis, agranulocytosis, hemolytic anemia[11][15]Data not available
Hepatotoxicity Rare, but can cause elevated liver enzymes[16]Can cause liver enzyme elevations[7]Can lead to hepatic transaminase elevations, clinical hepatitis, and jaundice[10][17]Chronic use may contribute to hepatic stress[15]Data not available
Genotoxicity Generally considered non-genotoxicNot found to be genotoxic in standard assaysNot found to be mutagenic or clastogenicQuestionable carcinogen with some experimental tumorigenic data[11][15]Data not available

Experimental Protocols for Key Safety Assessment

For novel compounds like this compound, a standardized battery of non-clinical safety studies is required. Below are representative protocols for foundational toxicity assessments.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP) - OECD Guideline 425
  • Animal Model: Female rats are typically used.

  • Procedure: A single animal is dosed with a starting dose level. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity - MTT Assay
  • Cell Lines: A panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line if applicable).

  • Procedure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[18]

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria reduce MTT to a purple formazan product.

  • Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • Endpoint: The IC50 (concentration that inhibits 50% of cell growth) is determined.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations are used.

  • Procedure: The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix).

  • Principle: The assay measures the ability of the compound to induce reverse mutations (reversions) in the bacterial strains, restoring their ability to synthesize an essential amino acid.

  • Endpoint: A compound is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizing Experimental Workflows and Pathways

Workflow for Preclinical Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety evaluation of a new chemical entity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Regulatory Submission A Compound Synthesis & Characterization B In Vitro Cytotoxicity (e.g., MTT Assay) A->B C Genotoxicity (e.g., Ames Test) A->C D hERG Channel Assay A->D E Acute Toxicity (e.g., LD50) B->E C->E D->E F Repeated-Dose Toxicity (Sub-acute/Chronic) E->F G Safety Pharmacology (Cardiovascular, Respiratory, CNS) F->G H Toxicology Report & Risk Assessment G->H I IND/CTA Filing H->I

Caption: Preclinical safety assessment workflow for a novel compound.

Hypothetical Signaling Pathway Perturbation by a Thiazole Derivative

This diagram illustrates a hypothetical mechanism where a thiazole derivative could interfere with a signaling pathway, a common consideration in toxicology.

G Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Thiazole This compound Thiazole->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Altered Gene Expression Nucleus->GeneExpression Leads to CellularResponse Adverse Cellular Response GeneExpression->CellularResponse

References

A Comparative Guide to the Synthesis and Biological Evaluation of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the synthesis and biological testing of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and related thiazole derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the reproducibility and antimicrobial potential of this class of compounds. While specific data for the title compound is limited in publicly available literature, this guide consolidates general synthetic methodologies and comparative biological data from structurally similar molecules to provide a comprehensive reference.

Synthesis of Thiazole Acetohydrazide Derivatives

The synthesis of this compound and its analogs typically follows a reproducible two-step process, starting from a substituted thioamide and an α-halocarbonyl compound, a classic approach known as the Hantzsch thiazole synthesis. The resulting thiazole ester is then converted to the corresponding acetohydrazide via hydrazinolysis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

A mixture of a thioamide and an ethyl α-haloacetate is refluxed in a suitable solvent, such as ethanol. For the synthesis of the title compound's precursor, thioacetamide and ethyl 2-chloroacetoacetate would be the starting materials.

  • Reaction: Thioacetamide (1 eq.) and ethyl 2-chloroacetoacetate (1 eq.) are dissolved in absolute ethanol.

  • Conditions: The mixture is refluxed for 3-5 hours.

  • Work-up: After cooling, the reaction mixture is poured into cold water and neutralized with a solution of sodium bicarbonate (10%). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate[1].

Step 2: Synthesis of this compound

The synthesized thiazole ester is then reacted with hydrazine hydrate to form the final acetohydrazide.

  • Reaction: Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 eq.) is dissolved in absolute ethanol, and hydrazine hydrate (1.2 eq.) is added.

  • Conditions: The mixture is refluxed for 6 hours.

  • Work-up: Upon cooling, the crystalline product precipitates, which is then filtered, washed, and recrystallized from ethanol to yield 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide[1].

Comparative Biological Activity

Thiazole acetohydrazide derivatives have demonstrated a broad spectrum of antimicrobial activities. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various analogs against a panel of bacterial and fungal strains, providing a benchmark for the potential efficacy of this compound.

Antibacterial Activity of Thiazole Derivatives
Compound/DerivativeS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Reference
5-(Coumarin-3-yl)-2-(pyrazol-1-yl)-thiazole derivatives--143-152-[2]
2-(3-(Thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives----[2]
4-(4-bromophenyl)-thiazol-2-amine derivativesModerate ActivityModerate ActivityModerate ActivityModerate Activity
Nitro-substituted 2,4-disubstituted 1,3-thiazolesSignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity[3]
Antifungal Activity of Thiazole Derivatives
Compound/DerivativeC. albicans (MIC µg/mL)A. niger (MIC µg/mL)A. flavus (MIC µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesComparable to Fluconazole--
2-(3-(Thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives---[2]
5-(Coumarin-3-yl)-2-(pyrazol-1-yl)-thiazoles168-172--[2]

Experimental Protocols for Biological Testing

The reproducibility of biological testing is critically dependent on standardized protocols. The following outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a solvent such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Workflows and Mechanisms

Synthetic and Evaluation Workflow

The overall process from synthesis to biological evaluation can be visualized as a sequential workflow.

G cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis start Starting Materials (Thioamide, α-halocarbonyl) ester Thiazole Ester Formation (Hantzsch Synthesis) start->ester hydrazide Hydrazinolysis (Hydrazine Hydrate) ester->hydrazide product This compound hydrazide->product mic MIC Determination (Broth Microdilution) product->mic mbc MBC/MFC Determination mic->mbc comparison Comparison with Alternatives mic->comparison mbc->comparison

Workflow for Synthesis and Biological Testing
Postulated Mechanism of Action of Thiazole Antimicrobials

While the exact mechanism for this compound is not elucidated, several thiazole-based compounds are known to target essential bacterial enzymes. A plausible mechanism involves the inhibition of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.

G compound Thiazole Derivative inhibition Inhibition compound->inhibition target Bacterial DNA Gyrase / Topoisomerase IV target->inhibition dna_replication DNA Replication inhibition->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Potential Mechanism of Action of Thiazole Antimicrobials

References

Independent Verification of the Biological Activity of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: A Comparative Guide to its Potential Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, the thiazole nucleus is a cornerstone in the development of novel therapeutic agents. The compound 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide emerges from a class of heterocyclic structures known for a wide spectrum of biological activities, including significant antimicrobial efficacy. This guide provides an independent verification framework for assessing the biological activity of this specific molecule by comparing it with structurally related thiazole acetohydrazide and hydrazone derivatives that have established antimicrobial profiles. The following sections present quantitative data from published studies, detailed experimental protocols for reproducing these findings, and an overview of the potential mechanisms of action.

Comparative Antimicrobial Activity of Thiazole Derivatives

To contextualize the potential efficacy of this compound, this section summarizes the in vitro antimicrobial activity of analogous compounds. The data, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from various studies and showcases the activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi.

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference
2-(4-(p-tolyl)-1,3-thiazol-2-yl)hydrazinyl derivatives Staphylococcus aureus12.5 - 25[1]
Enterococcus faecalis6.25 - 12.5[1]
Escherichia coli>100[1]
Candida glabrata50[1]
4-Methyl-2-[2-(4-hidroxibenzylidene)-hydrazinyl)-thiazole Staphylococcus aureus- (Zone of Inhibition: 15.21 mm)
Bacillus licheniformis- (Zone of Inhibition: 19.72 mm)
Escherichia coli- (Zone of Inhibition: 14.33 mm)
Thiazole-based Hydrazone (Compound 12) Salmonella enteritidis<10 (more potent than gentamicin)[2]
Escherichia coli~15 (similar to gentamicin)[2]
Staphylococcus aureus<15 (more potent than gentamicin)[2]
Candida albicans<25 (more potent than fluconazole)[2]
N'-(substituted-benzylidene)-4-methyl-2-(trifluoromethyl)thiazole-5-carbohydrazide Salmonella enteritidis12 - >20[2]
Escherichia coli18 - >20[2]
Staphylococcus aureus12 - >20[2]
Candida albicans15 - >25[2]
(E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Escherichia coli500[3]
Salmonella typhi500[3]
Staphylococcus aureus250[3]
Streptococcus pyogenes250[3]
Candida albicans>1000[3]
Reference Antibiotics
ChloramphenicolStaphylococcus aureus12.5[1]
KetoconazoleCandida glabrata50[1]
GentamicinSalmonella enteritidis10[2]
Escherichia coli15[2]
Staphylococcus aureus15[2]
FluconazoleCandida albicans25[2]

Experimental Protocols

To ensure independent verification and reproducibility of the antimicrobial activity data, the following detailed methodologies for key experiments are provided. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

1. Preparation of Materials:

  • Test Compound and Reference Antibiotics: Prepare stock solutions of the test compound (this compound) and reference antibiotics (e.g., Ciprofloxacin, Fluconazole) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial/Fungal Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • From a fresh 18-24 hour agar culture, pick 3-5 well-isolated colonies of the microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of the appropriate growth medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 2x concentrated stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well, and so on, discarding the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Add 10 µL of the prepared inoculum to each well.

  • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound and Reference Antibiotics: Prepare solutions of the test and reference compounds at a known concentration.

  • Bacterial/Fungal Strains: Prepare an inoculum as described in the broth microdilution method.

  • Growth Media: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

  • Equipment: Sterile Petri dishes, sterile cork borer (6-8 mm diameter), micropipettes, incubator.

2. Assay Procedure:

  • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate.

  • With a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

  • Add a specific volume (e.g., 100 µL) of the test compound solution into each well.

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Potential Mechanism of Action

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Based on studies of analogous compounds, the potential mechanisms of action for this compound could involve the inhibition of key bacterial enzymes.

antimicrobial_mechanism cluster_pathway1 Fatty Acid Synthesis Pathway cluster_pathway2 DNA Replication Pathway Thiazole Thiazole Derivative (e.g., this compound) FabH β-ketoacyl-ACP Synthase III (FabH) Thiazole->FabH Inhibition DNAGyrase DNA Gyrase (GyrB Subunit) Thiazole->DNAGyrase Inhibition FattyAcid Fatty Acid Biosynthesis FabH->FattyAcid Catalyzes Membrane Bacterial Cell Membrane Integrity FattyAcid->Membrane Essential for CellDeath Bacterial Cell Death Membrane->CellDeath Disruption leads to DNA DNA Supercoiling & Replication DNAGyrase->DNA Maintains DNA->CellDeath Inhibition leads to

Caption: Potential antimicrobial mechanisms of thiazole derivatives.

Experimental and Logical Workflows

To ensure a systematic approach to the verification of biological activity, the following workflows are proposed.

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow start Start prep_compounds Prepare Test Compound and Controls start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum mic_assay Perform Broth Microdilution (MIC Assay) prep_compounds->mic_assay diffusion_assay Perform Agar Well Diffusion prep_compounds->diffusion_assay prep_inoculum->mic_assay prep_inoculum->diffusion_assay incubate Incubate Plates mic_assay->incubate diffusion_assay->incubate read_mic Read MIC Values incubate->read_mic measure_zones Measure Zones of Inhibition incubate->measure_zones analyze Analyze and Compare Data read_mic->analyze measure_zones->analyze end End analyze->end

Caption: Workflow for antimicrobial susceptibility testing.

Logical Relationship for Compound Evaluation

logical_relationship target_compound This compound lit_review Literature Review of Analogous Compounds target_compound->lit_review exp_design Experimental Design (Selection of Assays and Strains) lit_review->exp_design data_collection In Vitro Data Collection (MIC, Zone of Inhibition) exp_design->data_collection comparison Comparison with Published Data and Controls data_collection->comparison conclusion Conclusion on Biological Activity comparison->conclusion

Caption: Logical workflow for evaluating the biological activity of the target compound. Logical workflow for evaluating the biological activity of the target compound.

References

Assessing the Selectivity of Thiazole Acetohydrazide Derivatives for Microbial vs. Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents with high efficacy and minimal off-target effects is a cornerstone of modern drug discovery. Compounds featuring a thiazole nucleus, particularly those linked to an acetohydrazide moiety, have garnered significant interest due to their broad spectrum of biological activities. This guide provides a comparative assessment of the selectivity of this class of compounds for microbial versus mammalian cells, offering insights into their potential as antimicrobial or anticancer agents.

Executive Summary:

Comparative Biological Activity of Thiazole Derivatives

The following tables summarize the in vitro antimicrobial and cytotoxic activities of several representative thiazole derivatives. These compounds, while not identical to 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide, share core structural features and provide a valuable overview of the potential activity profile of this chemical class.

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDMicrobial StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference Compound (MIC in µg/mL)
Hydrazone-bridged thiazole-pyrrole (2e) Staphylococcus aureus12.5Chloramphenicol (12.5)
Enterococcus faecalis6.25Chloramphenicol (12.5)
Hydrazone-bridged thiazole-pyrrole (2m) Escherichia coli50Chloramphenicol (12.5)
Pseudomonas aeruginosa50Chloramphenicol (25)
Candida glabrata50Ketoconazole (50)
Benzimidazole-thiazole (3e) Staphylococcus aureus1.56Ciprofloxacin (3.12)
Bacillus subtilis3.12Ciprofloxacin (3.12)
Candida albicans6.25Fluconazole (6.25)
Benzimidazole-thiazole (3f) Staphylococcus aureus1.56Ciprofloxacin (3.12)
Bacillus subtilis1.56Ciprofloxacin (3.12)
Candida albicans6.25Fluconazole (6.25)

Data synthesized from multiple sources for illustrative comparison.[1][2]

Table 2: Cytotoxic Activity of Selected Thiazole Derivatives

Compound IDMammalian Cell LineIC50 (µM)Reference Compound (IC50 in µM)
Thiazole-amino acid hybrid (5a) A549 (Lung Cancer)8.515-Fluorouracil (8.74)
HeLa (Cervical Cancer)5.235-Fluorouracil (3.49)
MCF-7 (Breast Cancer)2.075-Fluorouracil (6.25)
Thiazole-amino acid hybrid (5f) A549 (Lung Cancer)4.315-Fluorouracil (8.74)
HeLa (Cervical Cancer)3.125-Fluorouracil (3.49)
MCF-7 (Breast Cancer)2.545-Fluorouracil (6.25)
Benzimidazole-thiazole (3e) HeLa (Cervical Cancer)>50-
Benzimidazole-thiazole (3f) HeLa (Cervical Cancer)>50-

Data synthesized from multiple sources for illustrative comparison.[2][3]

Experimental Protocols

The assessment of microbial and mammalian cell selectivity involves distinct in vitro assays. The following are generalized protocols based on methodologies reported in the literature for testing thiazole derivatives.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Mammalian cells (e.g., cancer cell lines or normal fibroblast lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Assessment Workflow

The process of evaluating the selectivity of a novel compound can be systematically visualized. The following diagram illustrates a typical workflow from compound synthesis to selectivity assessment.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis cluster_assessment Selectivity Assessment synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (e.g., Microbroth Dilution) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity mic Determine MIC Values antimicrobial->mic ic50 Determine IC50 Values cytotoxicity->ic50 selectivity_index Calculate Selectivity Index (IC50 / MIC) mic->selectivity_index ic50->selectivity_index

Caption: Workflow for assessing compound selectivity.

Potential Signaling Pathways

The precise molecular targets of this compound are not yet elucidated. However, for many biologically active thiazole derivatives, several general mechanisms of action have been proposed.

In microbial cells , potential targets include enzymes essential for cell wall synthesis, DNA gyrase, and various metabolic pathways unique to the microorganism. The hydrazone linkage present in many active compounds is also known to chelate metal ions, which can disrupt essential enzymatic functions.

In mammalian cells , particularly cancer cells, thiazole derivatives have been shown to induce apoptosis through various signaling cascades. The diagram below illustrates a generalized apoptotic pathway that could be triggered by a cytotoxic compound.

G compound Thiazole Derivative cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Generalized intrinsic apoptotic pathway.

The thiazole acetohydrazide scaffold represents a promising starting point for the development of new therapeutic agents. The available data on analogous compounds suggest that subtle structural modifications can significantly influence the biological activity and selectivity profile. While some derivatives show potent and selective antimicrobial effects with low mammalian cytotoxicity, others exhibit strong anticancer properties. Further investigation into the specific biological activities of this compound is warranted to determine its therapeutic potential. The experimental frameworks and comparative data presented in this guide offer a valuable resource for researchers pursuing the development of this and related classes of compounds.

References

Comparative docking analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Docking Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the molecular docking studies of this compound and its various analogs. The information is compiled from recent research to aid scientists and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this class of compounds. The primary focus of the synthesized research has been on their efficacy as antimicrobial, anticancer, and antidiabetic agents.

Comparative Molecular Docking and Biological Activity Data

The following tables summarize the quantitative data from various studies, presenting binding affinities and biological activity of different thiazole acetohydrazide analogs against several protein targets.

Table 1: Comparative Docking Scores and Binding Affinities of Thiazole Analogs against Various Protein Targets

Compound/AnalogTarget ProteinPDB IDDocking Score/Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference
Pyridyl and hydrazinyl bearing thiazole compoundsDNA gyraseNot SpecifiedSuperior to -5.61VAL 71, ILE 78[1]
Thiazole derivative T2DNA gyrase3L2BNot SpecifiedKey residues in ATP-binding and DNA-binding sites[2]
Thiazole-thiazepine hybrid 9eDNA Gyrase B6YD9Not SpecifiedNot Specified[3]
Thiazolyl-triazole Schiff base B8DNA gyrase A (L. monocytogenes)Homology ModelNot SpecifiedNot Specified[4]
Thiazole derivative 13aRho6 proteinNot SpecifiedNot SpecifiedSer95, Glu138, Arg96[5]
Thiazole derivative 13bRho6 proteinNot SpecifiedNot SpecifiedAsp132[5]
Thiazole derivative 15Rho6 proteinNot Specified-9.2Lys15[5]
Thiazole derivative 7cTubulinNot Specified-14.15Not Specified[6]
Thiazole derivative 9aTubulinNot Specified-14.50Not Specified[6]
Thiazole derivative 4cAromatase, EGFR, CDK2, Bcl-2Not SpecifiedGood docking scoresNot Specified[7]
Pyridine-thiazole derivative 13aDNA gyraseNot Specified-9.2Asn46[8]
Pyridine-thiazole derivative 9DNA gyraseNot Specified-8.8Asn46[8]
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile 4eα-amylaseNot Specified-7.43Not Specified[9]
Hydrazine clubbed thiazole 3cAldose Reductase (4JIR)4JIR-11.7Not Specified[10]
Hydrazine clubbed thiazole 3cα-Glucosidase (3A4A)3A4A-9.9Not Specified[10]

Table 2: Comparative Biological Activity of Thiazole Analogs

Compound/AnalogBiological ActivityAssay MethodResults (MIC/IC50)Target Organism/Cell LineReference
Thiazole derivatives T2 and T4AntimicrobialBroth dilutionMIC: 8-32 µg/mL (Gram+), 16-64 µg/mL (Gram-)Gram-positive and Gram-negative bacteria[2]
Thiazole-thiazepine hybrid 9eAntibacterialMIC determinationMIC: 6.25 µg/mLE. coli[3]
Thiazole-thiazepine hybrid 9gAntibacterialMIC determinationMIC: 12.5 µg/mLE. coli[3]
Thiazole-thiazepine hybrid 9cAntibacterialMIC determinationMIC: 12.5 µg/mLS. pyogenes[3]
Thiazolyl-triazole Schiff bases B1, B5-7, B9, B11-15AntibacterialMIC determinationLower than ciprofloxacinL. monocytogenes[4]
Thiazole derivatives 5c, 6d, 7c, 8, 9a,bAnticancer (Cytotoxic)MTT assayIC50: 3.35 ± 0.2 to 18.69 ± 0.9 μMHepG2, MCF-7, HCT116, HeLa[6]
Thiazole derivative 4cAnticancer (Cytotoxic)MTT assayIC50: 2.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2)MCF-7, HepG2[7]
Thiazole derivative 4cVEGFR-2 InhibitionNot SpecifiedIC50: 0.15 µMNot Applicable[7]
Pyridine-thiazole derivative 13aAntibacterialMIC determinationMIC: 46.9-93.7 μg/mLBacteria[8]
Pyridine-thiazole derivative 13aAntifungalMIC determinationMIC: 5.8-7.8 μg/mLFungi[8]
2-Hydrazinyl-4-phenyl-1,3-thiazole 7aAnti-CandidaMIC determinationMIC: 7.81 μg/mLC. albicans[11]
2-Hydrazinyl-4-phenyl-1,3-thiazole 7eAnti-CandidaMIC determinationMIC: 3.9 μg/mLC. albicans[11]
5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazole 2cα-amylase inhibitionIn vitro assayIC50: 48.01±0.07 µMNot Applicable[12]
5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazole 2eα-amylase inhibitionIn vitro assayIC50: 47.87±0.08 µMNot Applicable[12]
2,4-disubstituted-1,3-thiazole 4cAntifungalIC50 determinationIC50: 26.5 µg/mlCandida tropicalis[13]
Hydrazine clubbed thiazoles 3a-3jAldose Reductase InhibitionIn vitro assayKᵢ: 5.47 ± 0.53 to 23.89 ± 1.46 nMNot Applicable[10]
Hydrazine clubbed thiazoles 3a-3jα-Glucosidase InhibitionIn vitro assayKᵢ: 1.76 ± 0.01 to 24.81 ± 0.15 μMNot Applicable[10]
Hydrazine clubbed thiazoles 3a-3jα-Amylase InhibitionIn vitro assayIC50: 4.94–28.17 μMNot Applicable[10]

Experimental Protocols

The methodologies cited in the analyzed literature for docking and biological assays are summarized below.

Molecular Docking
  • Software: AutoDock Vina and PyRx-virtual screening software 0.8 were commonly used for molecular docking simulations.[2][5]

  • Protein Preparation: Crystal structures of target proteins were obtained from the Protein Data Bank (PDB).[2][3] Prior to docking, water molecules were typically removed, and hydrogen atoms were added.[2] In cases where the experimental structure was unavailable, homology models were constructed using servers like SWISS-MODEL.[4]

  • Ligand Preparation: The 3D structures of the thiazole analogs were generated and optimized using appropriate software before docking.

  • Docking Procedure: The prepared ligands were docked into the active site of the target protein. The docking poses were analyzed based on their binding energy and interactions with amino acid residues.[8] Validation of the docking protocol was often performed by redocking a known inhibitor to the protein's active site.[8]

Biological Assays
  • Antimicrobial Activity:

    • Minimum Inhibitory Concentration (MIC): The broth dilution method was frequently employed to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial or fungal growth.[2][8]

  • Anticancer Activity:

    • MTT Assay: The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay was used to assess the in vitro cytotoxic activity of the compounds against various cancer cell lines.[6][7]

  • Enzyme Inhibition Assays:

    • α-Amylase and α-Glucosidase Inhibition: In vitro enzymatic assays were conducted to evaluate the potential of the compounds as antidiabetic agents by measuring the inhibition of α-amylase and α-glucosidase.[10][12]

    • VEGFR-2 Kinase Assay: The inhibitory effect on vascular endothelial growth factor receptor-2 (VEGFR-2) was determined to assess anti-angiogenic potential.[7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of DNA gyrase inhibitors and the general workflow of a molecular docking study.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase requires Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed/Nicke d DNA Supercoiled_DNA->Relaxed_DNA unwinds for Relaxed_DNA->DNA_Replication DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cell_Death Bacterial Cell Death Thiazole_Analog Thiazole Analog (Inhibitor) Thiazole_Analog->DNA_Gyrase inhibits

Caption: Inhibition of DNA Gyrase by Thiazole Analogs Leading to Bacterial Cell Death.

Molecular_Docking_Workflow cluster_workflow Computational Drug Design Workflow Protein_Selection 1. Target Protein Selection (e.g., DNA Gyrase) Protein_Preparation 3. Protein Preparation (from PDB) Protein_Selection->Protein_Preparation Ligand_Preparation 2. Ligand Preparation (Thiazole Analogs) Docking_Simulation 4. Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Protein_Preparation->Docking_Simulation Analysis 5. Analysis of Results (Binding Energy, Interactions) Docking_Simulation->Analysis Lead_Identification 6. Lead Compound Identification Analysis->Lead_Identification

Caption: A Generalized Workflow for Molecular Docking Studies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

In case of a spill:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the substance.[2][4][5] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the absorbed or collected material into a clearly labeled, sealed, and chemically compatible container for hazardous waste.[2][5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Do not allow the chemical to enter drains or waterways. [2][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal service.[1][4]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with the full chemical name: "Waste this compound". Do not use abbreviations.[1]

    • Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.[1]

  • Container Management:

    • Use a robust, leak-proof container that is compatible with the chemical.

    • Keep the container tightly closed except when adding waste.[1][2]

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[2]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[1]

    • All waste must be disposed of in accordance with local, state, and federal regulations.[6]

  • Empty Container Disposal:

    • Empty containers that held this compound should be treated as hazardous waste as they will retain product residue.[4]

    • Do not reuse the containers for any other purpose.[5] Puncture and dispose of them through the same hazardous waste stream as the chemical itself.[6]

Summary of Disposal and Safety Information

The following table summarizes key information derived from the safety data sheets of similar thiazole and hydrazide compounds.

ParameterGuidelineSource Compounds
Waste Classification Hazardous WasteThiazole, Hydrazide derivatives
Primary Disposal Method Approved Waste Disposal Plant / IncinerationGeneral[2][4][5]
Spill Containment Inert absorbent material (sand, silica gel, vermiculite)General[2][4][5]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed)General[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents(2-Methyl-1,3-thiazol-4-yl)methanol[2]
Storage Dry, cool, well-ventilated area in a tightly closed containerGeneral[2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Contain with inert absorbent 2. Collect in sealed container 3. Decontaminate area spill_check->spill_procedure Yes waste_collection Place waste in a labeled, sealed, compatible container spill_check->waste_collection No spill_procedure->waste_collection storage Store waste container in a designated secure area waste_collection->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. The following procedures are based on available data for structurally similar thiazole and acetohydrazide compounds and are designed to ensure the safe handling, storage, and disposal of this chemical.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The recommended PPE for handling this compound is summarized below.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][2]
Body Protection Laboratory CoatLong-sleeved, flame-retardant material recommendedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or higher respiratorNIOSH-approvedRequired when handling the powder form of the compound or in areas with inadequate ventilation to prevent inhalation of dust or aerosols.[2]
Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[3]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and laundered before reuse.

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[4][5]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[2]

  • Container Disposal: Empty containers should be handled as if they contain the product.[2]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2][5]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Transfer in Hood Weigh/Transfer in Hood Prepare Work Area->Weigh/Transfer in Hood Perform Experiment Perform Experiment Weigh/Transfer in Hood->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: A logical workflow for the safe handling of chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.